molecular formula C5H5N3O4 B1597072 1-Methyl-5-nitrouracil CAS No. 28495-88-7

1-Methyl-5-nitrouracil

Cat. No.: B1597072
CAS No.: 28495-88-7
M. Wt: 171.11 g/mol
InChI Key: JTVBCXIVJCAUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitrouracil (CAS 28495-88-7), also known as 1-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, is a nitrated uracil derivative of interest in biochemical and pharmacological research. With a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol, this compound is characterized by its high density of 1.59 g/cm³ . Researchers utilize this compound to study the effects of nitro-substitution on the hydrogen bonding patterns and properties of nucleobases . Its core research value is linked to its role as a key derivative for studying the inhibition of enzymes such as thymidine phosphorylase . The nitro group at the 5-position is a significant structural feature, as related 5-nitrouracil compounds have been investigated for their cytostatic, antimetabolic, and antitumor activities, acting on targets including thymidine kinase and thymidylate synthetase . This makes this compound a valuable building block in organic synthesis and for exploring new pharmacological agents with potential antibacterial or antiviral properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBCXIVJCAUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373118
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28495-88-7
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-nitrouracil: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitrouracil, a derivative of the pyrimidine base uracil, presents a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a methyl group at the N1 position and a nitro group at the C5 position imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents, particularly in antiviral and anticancer research.[1] Chemical modification of the uracil ring allows for the fine-tuning of its biological and physicochemical properties. The introduction of a nitro group, a strong electron-withdrawing group, at the C5 position significantly alters the electronic landscape of the pyrimidine ring, making it a versatile intermediate for further chemical transformations. Methylation at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with biological targets. This guide focuses on the specific properties and synthesis of this compound, a key building block for more complex molecules.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine-2,4-dione core, with a methyl group attached to the nitrogen at position 1 and a nitro group at carbon 5.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅N₃O₄[2]
Molecular Weight 171.11 g/mol [2]
CAS Number 28495-88-7[2]
Melting Point 256-264 °C (decomposes)[2]
Predicted Density 1.59 ± 0.1 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the nitration of 1-methyluracil or the methylation of 5-nitrouracil. The latter approach is generally preferred due to the directing effects of the substituents on the uracil ring and the availability of the starting material.

Synthesis via Methylation of 5-Nitrouracil

The regioselective alkylation of the uracil ring can be challenging as both N1 and N3 positions are susceptible to alkylation. However, by carefully controlling the reaction conditions, selective N1-methylation of 5-nitrouracil can be achieved.

Synthesis_Workflow start 5-Nitrouracil step1 Deprotonation with a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). start->step1 step2 Addition of a methylating agent (e.g., Methyl Iodide). step1->step2 step3 Reaction at controlled temperature (e.g., room temperature). step2->step3 step4 Work-up and purification (e.g., precipitation, recrystallization). step3->step4 end This compound step4->end

Figure 2: General workflow for the synthesis of this compound via methylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general alkylation procedures for uracil derivatives. Optimization may be required.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitrouracil (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.1 eq), to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the uracil anion.

  • Methylation: Slowly add methyl iodide (CH₃I) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

  • Base: A mild base like K₂CO₃ is often sufficient to deprotonate the more acidic N1 proton of the uracil ring.[3] Stronger bases could lead to di-alkylation or side reactions.

  • Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent.

  • Temperature: Room temperature is generally sufficient for this reaction and helps to control the regioselectivity, minimizing N3-alkylation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - A singlet for the N1-methyl group (δ ≈ 3.2-3.5 ppm).- A singlet for the C6-H proton (δ ≈ 8.5-9.0 ppm), shifted downfield due to the electron-withdrawing nitro group.- A broad singlet for the N3-H proton (δ ≈ 11-12 ppm).
¹³C NMR - A signal for the N1-methyl carbon (δ ≈ 30-35 ppm).- Signals for the carbonyl carbons (C2 and C4) in the range of δ ≈ 150-165 ppm.- A signal for the C5 carbon bearing the nitro group (δ ≈ 125-130 ppm).- A signal for the C6 carbon (δ ≈ 145-150 ppm).
IR (Infrared) - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibrations (two strong bands around 1650-1750 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).- C-H stretching of the methyl group (around 2900-3000 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 171.

Note: These are predicted values based on data from similar compounds.[4][5] Experimental verification is necessary for accurate characterization.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring due to the nitro group and the two carbonyl functionalities.

Reduction of the Nitro Group

The nitro group at the C5 position is readily reduced to an amino group, providing a key intermediate, 5-amino-1-methyluracil. This transformation opens up a wide range of synthetic possibilities for further functionalization.

Reduction_Reaction Reactant This compound Product 5-Amino-1-methyluracil Reactant->Product Reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Figure 3: Reduction of this compound.

Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over palladium on carbon), or sodium dithionite. The resulting 5-amino-1-methyluracil is a valuable synthon for the synthesis of various fused heterocyclic systems with potential biological activities.[1]

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the uracil ring for nucleophilic aromatic substitution, although this is less common than in other aromatic systems.

Use as a Building Block

This compound serves as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries for drug discovery and materials science. For instance, the amino derivative can be further elaborated to construct novel heterocyclic scaffolds.

Potential Applications and Biological Activity

While specific biological data for this compound is limited in the public domain, the broader class of 5-nitrouracil derivatives has been investigated for various therapeutic applications. For example, some 5-nitropyrimidine-2,4-dione analogues have been evaluated as inhibitors of nitric oxide and inducible nitric oxide synthase (iNOS) activity.[6] The structural similarity of this compound to these compounds suggests its potential as a lead structure for the development of novel anti-inflammatory agents.

Furthermore, uracil derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties. The introduction of the 1-methyl and 5-nitro groups can modulate these activities, and this compound is therefore a valuable compound for screening in various biological assays.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on the data for the related compound 6-methyl-5-nitrouracil, it should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and serious eye damage.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. Its synthesis, primarily through the regioselective methylation of 5-nitrouracil, provides access to a versatile building block. The reactivity of the nitro group and the uracil ring allows for a wide array of chemical transformations, making it a key component in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its biological activity is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of the chemical properties, structure, and synthesis of this compound, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-nitrouracil from Uracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-5-nitrouracil is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of various pharmaceutically active molecules and therapeutic agents. Its structure, featuring both a methylated nitrogen and a nitro group on the pyrimidine ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, starting from the readily available precursor, uracil. We will dissect two primary synthetic strategies: (A) nitration of uracil followed by methylation, and (B) methylation of uracil followed by nitration. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis of the routes to guide researchers in selecting the optimal method for their specific laboratory and developmental needs.

Rationale of Synthetic Strategy: To Methylate or to Nitrate First?

The synthesis of this compound from uracil involves two key electrophilic substitution reactions: methylation at the N1 position and nitration at the C5 position. The order of these reactions is a critical strategic decision that significantly impacts reaction feasibility, product specificity, and overall yield.

The uracil ring contains two amide nitrogens (N1 and N3) and an electron-rich C5-C6 double bond. The amide groups are activating and direct electrophilic attack to the C5 position.

  • Route A (Nitration First): Introducing a strongly electron-withdrawing nitro group at the C5 position significantly deactivates the pyrimidine ring. This deactivation makes the subsequent N-methylation step more challenging, requiring harsher conditions and potentially leading to lower yields. Furthermore, the acidity of the N-H protons is increased, which can complicate the choice of base and reaction conditions for methylation.

  • Route B (Methylation First): Methylating the N1 position first has a minimal impact on the electronic character of the C5 position. The N1-methylated intermediate, 1-methyluracil, remains sufficiently activated for efficient electrophilic nitration at the C5 position. This sequence generally leads to a cleaner reaction and higher overall yield.

Based on these principles of chemical reactivity, the preferred and more efficient pathway is the methylation of uracil to form 1-methyluracil, followed by its selective nitration.

Visualizing the Synthetic Pathways

G cluster_0 Route B (Preferred) cluster_1 Route A Uracil Uracil MNU 1-Methyluracil Uracil->MNU Step 1: Methylation NU 5-Nitrouracil Uracil->NU Step 1: Nitration Target This compound MNU->Target Step 2: Nitration NU->Target Step 2: Methylation

Caption: Alternative synthetic routes to this compound from Uracil.

Preferred Synthetic Pathway: Methylation Followed by Nitration (Route B)

This route is recommended due to its superior efficiency and higher reported yields. It proceeds in two distinct, high-yielding steps.

Step 2.1: Synthesis of 1-Methyluracil

The initial step involves the selective methylation of uracil at the N1 position. While various methylating agents can be employed, dimethyl sulfate (DMS) in the presence of a mild base is a common and effective method.

Causality of Experimental Choices:

  • Reagent: Dimethyl sulfate is a potent and cost-effective methylating agent.

  • Base: A base such as sodium hydroxide is required to deprotonate the N1-H of uracil, forming the more nucleophilic uracilate anion, which readily attacks the electrophilic methyl group of DMS.

  • Temperature Control: The reaction is exothermic and DMS is toxic and corrosive; maintaining a controlled temperature is crucial for safety and to prevent side reactions.

Experimental Protocol: Synthesis of 1-Methyluracil

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve uracil (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Cool the mixture to 10-15 °C in an ice bath.

  • Methylation: Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Cool the reaction mixture again and carefully acidify with concentrated hydrochloric acid to pH ~2-3.

  • Isolation: The product, 1-methyluracil, will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or water if necessary.

Step 2.2: Nitration of 1-Methyluracil

This step involves the electrophilic nitration at the electron-rich C5 position of the 1-methyluracil ring. Fuming nitric acid is a highly effective nitrating agent for this transformation.[1]

Causality of Experimental Choices:

  • Reagent: Fuming nitric acid (d > 1.5 g/mL) is a potent source of the nitronium ion (NO₂⁺), the active electrophile required for nitration. Its use ensures a high reaction rate and conversion.

  • Temperature Control: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintaining a low temperature (0-5 °C) throughout the addition is critical for safety and to minimize the formation of undesired byproducts.

  • Quenching: The reaction is quenched by pouring it onto ice water. This serves to dilute the strong acid, dissipate heat, and precipitate the less soluble nitro-product.

Experimental Protocol: Synthesis of this compound [1]

  • Preparation: Place 1-methyluracil (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice-salt bath.

  • Nitration: Slowly and carefully add fuming nitric acid (approx. 4.5 eq) dropwise to the 1-methyluracil, ensuring the internal temperature is maintained between 0 and 5 °C. The solid will dissolve as the reaction proceeds.

  • Reaction: Once the addition is complete, stir the resulting solution at ambient temperature for 30-45 minutes.

  • Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Isolation: The product, this compound, will precipitate as a pale yellow or off-white solid. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum at 50-60 °C.

Workflow Visualization

G start Start dissolve Dissolve Uracil in NaOH(aq) at 10-15°C start->dissolve add_dms Add Dimethyl Sulfate dropwise (<20°C) dissolve->add_dms react1 Stir at RT for 3-4h add_dms->react1 acidify Acidify with HCl to pH 2-3 react1->acidify filter1 Filter & Dry acidify->filter1 mnu_prod 1-Methyluracil filter1->mnu_prod add_hno3 Add Fuming HNO3 to 1-Methyluracil (0-5°C) mnu_prod->add_hno3 react2 Stir at RT for 30-45 min add_hno3->react2 quench Pour onto Crushed Ice react2->quench filter2 Filter & Dry quench->filter2 final_prod This compound filter2->final_prod end End final_prod->end

Caption: Experimental workflow for the preferred synthesis of this compound.

Alternative Synthetic Pathway: Nitration Followed by Methylation (Route A)

While not the preferred route, this pathway is chemically feasible and serves as an important comparative example.

Step 3.1: Synthesis of 5-Nitrouracil

The direct nitration of uracil is a well-established procedure that requires a potent nitrating mixture.[2][3]

Causality of Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is used. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The reaction is highly exothermic. The temperature must be kept below 50-55 °C to prevent runaway reactions and the formation of dinitro or oxidative degradation byproducts.[2][3]

Experimental Protocol: Synthesis of 5-Nitrouracil [2][3]

  • Prepare Mixed Acid: In a flask cooled in an ice bath, add concentrated nitric acid (2.0 eq) dropwise to concentrated sulfuric acid (6.0 eq), ensuring the temperature does not exceed 50 °C.

  • Add Uracil: To the stirred mixed acid, add uracil (1.0 eq) in several small portions, maintaining the internal temperature below 50 °C.

  • Reaction: Once the addition is complete, heat the mixture to 55 °C and maintain for 3 hours.[2]

  • Work-up: Cool the reaction mixture to below room temperature and quench by pouring it into ice water.

  • Isolation: Collect the resulting white precipitate of 5-nitrouracil by vacuum filtration, wash with a small amount of ice water, and dry under reduced pressure.

Step 3.2: Methylation of 5-Nitrouracil

This step is the primary challenge of Route A. The electron-withdrawing nitro group deactivates the ring and makes the N-H protons more acidic, increasing the likelihood of side reactions or the need for more forceful reaction conditions. The synthesis of 5-amino-1-methyluracil via the reduction of this compound implies the feasibility of this methylation step.[4]

Experimental Protocol: Synthesis of this compound

  • Preparation: Suspend 5-nitrouracil (1.0 eq) in a suitable polar aprotic solvent like DMF.

  • Deprotonation: Add a strong base, such as potassium carbonate (1.5 eq), and stir the mixture.

  • Methylation: Add a methylating agent, such as methyl iodide (1.2 eq), and heat the reaction mixture (e.g., to 60-70 °C) for several hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired N1-methylated product from the N3-methylated isomer and unreacted starting material.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired yield, purity requirements, available equipment, and safety considerations.

ParameterRoute B (Methylation -> Nitration)Route A (Nitration -> Methylation)
Overall Yield High (Reported yields for nitration step are ~80-85%)[1]Moderate to Low
Purity of Final Product Generally high; final product often precipitates cleanly.Lower; requires chromatographic purification to remove isomers.
Procedural Complexity Simpler; avoids chromatography in the final step.More complex; final step requires purification and isomer separation.
Safety Considerations Requires handling of fuming nitric acid and DMS (toxic).Requires handling of mixed acids and methyl iodide (toxic).
Recommendation Highly Recommended for both lab-scale and scale-up.Feasible, but less efficient. Useful for specific research contexts.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a singlet for the N1-methyl group (around 3.3-3.5 ppm) and a singlet for the C6-H proton (downfield, >8.5 ppm due to the deshielding effect of the adjacent nitro group).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₅H₅N₃O₄ (m/z = 171.03).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching (if any secondary amine is present), C=O stretching (around 1650-1750 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (typically around 1550 and 1350 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Agents: Concentrated/fuming nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Methylating Agents: Dimethyl sulfate and methyl iodide are toxic, corrosive, and suspected carcinogens. Handle these reagents with extreme care in a fume hood and avoid inhalation or skin contact.

  • Exothermic Reactions: Both nitration steps are highly exothermic. Use of an ice bath for temperature control is mandatory. Add reagents slowly and monitor the internal reaction temperature continuously.

  • Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from uracil is most efficiently achieved via a two-step process involving the initial N1-methylation of uracil followed by the nitration of the resulting 1-methyluracil intermediate. This route provides a cleaner reaction profile and a higher overall yield compared to the alternative strategy of nitration followed by methylation. The protocols detailed in this guide, grounded in established chemical principles, provide a reliable framework for researchers to produce this valuable synthetic building block. Adherence to rigorous safety procedures is paramount throughout the synthesis due to the hazardous nature of the reagents involved.

References

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Nitrouracil Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The nitrouracil scaffold, particularly 5-nitrouracil, represents a fascinating nexus of chemical reactivity and biological significance. Initially explored as a fundamental derivative of the essential pyrimidine base, uracil, its journey has diverged into two remarkably distinct fields: materials science and pharmacology. The introduction of a nitro group—a potent electron-withdrawing moiety—at the C5 position of the uracil ring drastically alters its electronic properties, bestowing a strong dipole moment that makes it a candidate for nonlinear optical (NLO) applications. Concurrently, this chemical modification creates a molecule capable of interacting with specific biological targets, most notably thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of nitrouracil, offering researchers and drug development professionals a comprehensive technical resource grounded in mechanistic principles and validated methodologies.

Part 1: Foundational Chemistry and Historical Context

The Uracil Core: A Biological and Synthetic Cornerstone

Uracil is a pyrimidine nucleobase fundamental to life, replacing thymine in ribonucleic acid (RNA). Its planar, aromatic structure and hydrogen bonding capabilities are central to the genetic code. From a synthetic chemistry perspective, the uracil ring is a versatile starting material, amenable to substitution at various positions. The C5 position is particularly susceptible to electrophilic substitution, a chemical vulnerability that is key to the synthesis of many of its derivatives, including 5-nitrouracil.

The Genesis of Nitrouracil: A Historical Perspective

The story of nitrouracil is intrinsically linked to the initial synthesis of its parent compound. In 1889, Robert Behrend and O. Roosen reported the synthesis of uracil itself in the prestigious journal Justus Liebigs Annalen der Chemie, laying the groundwork for future derivatization[1]. While the precise date of the first nitration is less clearly documented in a single seminal paper, by the mid-20th century, 5-nitrouracil was an established compound. A 1954 study published in Acta Pathologica et Microbiologica Scandinavica already described its biological effects on the growth of Lactobacillus casei, indicating its availability and study within the scientific community by that time[2]. The primary method for its synthesis—electrophilic nitration—remains the most efficient and widely used approach to this day.

Synthesis of 5-Nitrouracil: The Causality of Reagent Choice

The synthesis of 5-nitrouracil is a classic example of electrophilic aromatic substitution on a deactivated ring system. The pyrimidine ring is inherently electron-deficient, and the two carbonyl groups further withdraw electron density, making nitration challenging.

Core Principle: To overcome this, a highly potent nitrating agent is required. The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the system of choice. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Nitronium_Ion_Formation cluster_reaction Nitronium Ion Generation HNO3 HNO₃ H2SO4_2 H₂SO₄ HNO3->H2SO4_2 + H2SO4_1 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2SO4_2->NO2_ion Protonation & Dehydration HSO4 HSO₄⁻ H3O H₃O⁺ HSO4->H3O + NO2_ion->HSO4 +

Caption: Generation of the electrophilic nitronium ion.

The nitronium ion then attacks the electron-rich double bond at the C5-C6 position of the uracil ring, leading to the formation of the 5-nitro derivative.

Physicochemical Properties of 5-Nitrouracil

The introduction of the nitro group significantly impacts the physical and chemical properties of the uracil molecule.

PropertyValueSource
CAS Number 611-08-5Guidechem[3]
Molecular Formula C₄H₃N₃O₄PubChem[4]
Molecular Weight 157.08 g/mol PubChem[4]
Appearance Off-white to white crystalline solidChemicalBook[1]
Solubility Sparingly soluble in waterGuidechem[3]
IUPAC Name 5-nitro-1H-pyrimidine-2,4-dionePubChem[4]

Part 2: The Dichotomy of Application - From Photonics to Pharmacology

Initially a compound of interest for its chemical properties, 5-nitrouracil's development path diverged into two distinct high-technology fields.

A Material of Interest: Nonlinear Optical (NLO) Properties

In 1971, Jerphagnon first noted that a crystalline form of 5-nitrouracil exhibited a significant nonlinear optical response, comparable to inorganic materials like barium-sodium niobate[5]. This discovery stemmed from the molecule's inherent properties: the uracil ring acts as a π-electron system, and the powerful electron-withdrawing nitro group creates a large permanent electric dipole moment. When organized appropriately in a crystal lattice (specifically, in an acentric or non-centrosymmetric space group), these molecular dipoles can act in concert, leading to a large macroscopic NLO susceptibility. This makes the material capable of frequency doubling, a process essential for generating light at new wavelengths (e.g., blue light from an infrared laser). Much of the materials science research on 5-nitrouracil has focused on crystal engineering—exploring different polymorphs and co-crystals to optimize this acentric packing[5].

A Target for Therapy: The Inhibition of Thymidine Phosphorylase (TP)

The most significant pharmacological application of nitrouracil compounds lies in their ability to inhibit Thymidine Phosphorylase (TP).

Expert Insight: The rationale for targeting TP is twofold. First, TP is identical to an angiogenic factor known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF)[6]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting TP, one can potentially starve a tumor of its blood supply. Second, TP is involved in the metabolism of pyrimidine nucleosides, and its activity is often elevated in solid tumors compared to normal tissue, making it a relatively selective target[6].

TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate[2]. The latter product is a key signaling molecule that promotes angiogenesis[2].

TP_Pathway cluster_reaction TP Catalytic Cycle Thymidine Thymidine TP Thymidine Phosphorylase (TP) (PD-ECGF) Thymidine->TP Phosphate Inorganic Phosphate (Pi) Phosphate->TP Thymine Thymine TP->Thymine DR1P 2-deoxyribose-1-phosphate TP->DR1P Angiogenesis Angiogenesis (Tumor Growth, Metastasis) DR1P->Angiogenesis Stimulates Nitrouracil Nitrouracil Inhibitor Nitrouracil->TP Inhibits

Caption: The Thymidine Phosphorylase (TP) pathway and its inhibition.

While specific kinetic data for 5-nitrouracil itself is sparse in the literature—a potential area for future research—studies on structurally related compounds provide strong evidence for its inhibitory potential. For example, dihydropyrimidone derivatives featuring a nitro-substituted phenyl ring at the C4 position have shown non-competitive inhibition of TP with IC₅₀ values around 300 µM[2]. Other 5-substituted uracils are known to be potent TP inhibitors with Kᵢ values in the sub-micromolar range[7].

Mechanism of Inhibition: Uracil-based inhibitors typically act as competitive inhibitors, mimicking the substrate (thymidine) or product (thymine) and binding to the enzyme's active site. Crystal structures of human TP with inhibitors like 5-iodouracil reveal key interactions with active site residues such as His116 and Arg202 that stabilize the inhibitor within the binding pocket[3][4]. It is highly plausible that 5-nitrouracil binds in a similar fashion, with its uracil core making conserved hydrogen bonds while the 5-nitro group occupies a specific sub-pocket. Non-competitive inhibition, as seen in some derivatives, suggests binding to an allosteric site, a secondary site on the enzyme that regulates its activity[2][8].

Part 3: Nitrouracil as a Versatile Synthetic Intermediate

Beyond its own direct applications, 5-nitrouracil is a crucial intermediate for creating a library of other pharmacologically active compounds. The nitro group is an excellent precursor for an amino group via chemical reduction.

Synthesis_Workflow Uracil Uracil Nitrouracil 5-Nitrouracil Uracil->Nitrouracil HNO₃ / H₂SO₄ Aminouracil 5-Aminouracil Nitrouracil->Aminouracil Reduction (e.g., Sn/HCl) Derivatives Bioactive Heterocycles (Anticancer, Antimicrobial) Aminouracil->Derivatives Further Synthesis

Caption: Synthetic utility of 5-nitrouracil as an intermediate.

The resulting 5-aminouracil is a valuable building block for synthesizing a wide range of fused heterocyclic systems (e.g., pyrido- and pyrrolo-pyrimidines) and other derivatives that have demonstrated anticancer, antimicrobial, and antiviral activities[9].

Part 4: Validated Experimental Methodologies

The following protocols are presented as self-validating systems, providing clear steps and rationale for key experiments.

Protocol: Synthesis, Purification, and Characterization of 5-Nitrouracil

This protocol is adapted from established literature procedures.[1][3]

Objective: To synthesize 5-nitrouracil via electrophilic nitration of uracil.

Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water

  • Ice

  • Magnetic stirrer with heating capabilities

  • Round bottom flask and condenser

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Nitrating Mixture (Causality: Generation of NO₂⁺): In a round bottom flask cooled in an ice bath, slowly add 5.3 mL (approx. 120 mmol) of 70% nitric acid dropwise to 19.7 mL (approx. 360 mmol) of 98% sulfuric acid with constant stirring. CRITICAL STEP: Maintain the temperature below 50°C throughout the addition to prevent uncontrolled exothermic reactions. This mixture generates the required nitronium ion electrophile.

  • Addition of Uracil: To the stirred nitrating mixture, add 7.2 g (60 mmol) of uracil in small portions. Continue to monitor the temperature, ensuring it does not exceed 50°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours with continuous stirring to drive the reaction to completion.

  • Quenching and Precipitation (Trustworthiness: Product Isolation): Cool the reaction mixture to below room temperature. In a separate beaker, prepare approximately 40 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product, being sparingly soluble in cold water, will precipitate out as a white solid. This step effectively stops the reaction and isolates the product from the acid mixture.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of ice-cold deionized water to remove residual acid.

  • Drying: Dry the product under reduced pressure at 55°C to yield 5-nitrouracil. A typical yield is around 92%.

  • Characterization (Validation): Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Inhibition

This protocol is a representative method based on principles described in the literature.[5][10]

Objective: To determine the inhibitory activity of a test compound (e.g., a nitrouracil derivative) against TP by measuring the rate of thymine formation.

Principle: TP converts thymidine to thymine. Thymine has a different UV absorbance spectrum from thymidine, particularly after adjusting the pH. The reaction is stopped with NaOH, which causes a spectral shift in thymine that can be measured spectrophotometrically.

Materials:

  • Recombinant human Thymidine Phosphorylase (hTP)

  • Tris-arsenate buffer (0.5 M, pH 6.5)

  • Thymidine stock solution (e.g., 10 mM)

  • Test inhibitor stock solution (e.g., in DMSO)

  • NaOH solution (0.3 M)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. For each concentration of inhibitor, prepare a "reaction" tube and a "blank" tube.

    • Reaction Tube: Add buffer, an appropriate amount of hTP enzyme, the test inhibitor at the desired final concentration, and deionized water to a near-final volume.

    • Blank Tube: Add the same components as the reaction tube, but substitute water or buffer for the enzyme. This accounts for any non-enzymatic degradation or absorbance from the components.

  • Initiation: Equilibrate the tubes at 37°C for 5 minutes. Initiate the reaction by adding thymidine to a final concentration of ~10 mM.

  • Incubation: Incubate all tubes at 37°C for a set period (e.g., 60 minutes), during which the enzymatic reaction proceeds.

  • Termination (Self-Validation): Stop the reaction by adding 1 mL of 0.3 M NaOH to all tubes. This denatures the enzyme, halting the reaction at a precise time point.

  • Blank Correction: To the "blank" tubes only, add the same amount of thymidine that was used to start the reaction. This ensures the blank contains all components for an accurate background reading.

  • Measurement: Measure the absorbance of all solutions at the wavelength of maximum difference between thymidine and thymine under basic conditions (typically determined empirically, around 290-300 nm).

  • Calculation: Subtract the absorbance of the blank from the absorbance of the corresponding reaction tube. The resulting absorbance is proportional to the amount of thymine produced. Calculate the percent inhibition relative to a control reaction containing no inhibitor. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Nitrouracil compounds, born from fundamental organic chemistry, have matured into molecules with significant technological and therapeutic potential. 5-Nitrouracil stands as a testament to how a single, strategic chemical modification—the addition of a nitro group—can unlock divergent and valuable properties. In materials science, its future lies in the rational design of new co-crystals to achieve optimal packing for enhanced NLO effects. In pharmacology, while the parent compound is a modest inhibitor, it serves as a critical lead structure. The future of nitrouracil-based drug development will likely focus on synthesizing derivatives with improved potency and selectivity for thymidine phosphorylase, potentially leading to novel anti-angiogenic and cancer therapies. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers and developers to build upon these historical discoveries and drive future innovation.

References

An In-Depth Technical Guide to the Physical Properties of 1-Methyl-5-nitrouracil Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-5-nitrouracil (CAS No: 28495-88-7), a derivative of the pyrimidine base uracil. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven experimental protocols for the thorough characterization of its crystalline form. We delve into the molecular and crystal structure, discussing the critical role of polymorphism, and present key physicochemical and thermal properties. Crucially, where experimental data is not publicly available, this guide offers detailed, step-by-step methodologies for its determination, empowering researchers to generate robust and reliable data for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyrimidine family. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), it holds significant interest for researchers in medicinal chemistry and pharmacology. The introduction of a nitro group (-NO₂) at the 5-position and a methyl group (-CH₃) at the 1-position of the uracil ring can dramatically alter its electronic properties, solubility, and biological activity. The parent compound, 5-nitrouracil, is noted for its nonlinear optical (NLO) properties and has been studied for its potential as a chemotherapeutic and mutagenic agent.[1][2]

The physical properties of the crystalline solid-state form of an active pharmaceutical ingredient (API) are paramount. They directly influence critical drug development parameters, including bioavailability, stability, manufacturability, and therapeutic efficacy. A thorough understanding of properties such as crystal structure, polymorphism, solubility, and thermal stability is therefore not merely academic but a prerequisite for successful drug design and formulation. This guide serves as a foundational resource for the comprehensive physical characterization of this compound crystals.

Molecular and Crystal Structure

The foundational characteristics of this compound are derived from its molecular composition and the arrangement of these molecules in a crystal lattice.

Molecular Identity:

  • IUPAC Name: 1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Molecular Formula: C₅H₅N₃O₄[3]

  • Molecular Weight: 171.11 g/mol [3]

  • CAS Number: 28495-88-7[3]

2.1. Polymorphism: The Critical Variable

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit significantly different physical properties, including melting point, solubility, and stability.

The parent compound, 5-nitrouracil, is known to exhibit extensive polymorphism, with at least three anhydrous polymorphs and a monohydrate form identified.[4] The crystallization of 5-nitrouracil from an aqueous solution can yield two different anhydrous polymorphs and a monohydrate, depending on the temperature. This behavior underscores the high probability that this compound may also form multiple polymorphs. The presence of undetected or poorly characterized polymorphs is a significant risk in drug development, as an unexpected phase transition to a more stable but less soluble form can have disastrous consequences for a drug product's efficacy. Therefore, a thorough polymorphic screen is essential.

2.2. Crystal Structure Determination

As of the date of this guide, a definitive public crystal structure for this compound has not been reported. The primary technique to elucidate this is Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and molecular conformation.

  • Causality: SC-XRD is the gold standard for structural determination. The diffraction pattern produced when a single crystal is exposed to an X-ray beam is unique to its crystal structure. Analyzing the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the crystal, and thus the atomic positions.

  • Methodology:

    • Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step. Slow evaporation from a saturated solution is a common starting point. Solvents to explore could include methanol, ethanol, acetone, acetonitrile, or mixtures with water.

    • Crystal Selection & Mounting: Select a high-quality, defect-free single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.

    • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson function) and "refined" to improve the fit between the calculated and observed diffraction data.

  • Self-Validation: The final refined structure is validated by checking crystallographic metrics such as the R-factor (residual factor), which indicates the goodness of fit. A low R-factor (typically < 0.05) signifies a reliable structure determination.

Physicochemical and Thermal Properties

The bulk properties of the crystalline powder are critical for handling, processing, and formulation.

3.1. Summary of Physicochemical Properties

The following table summarizes the available and predicted data for this compound.

PropertyValue / ObservationSource / Method
Melting Point 256-264 °C (with decomposition)[3]
Density (Predicted) 1.59 ± 0.1 g/cm³[3]
pKa (Predicted) 7.07 ± 0.10[3]
Solubility Data not publicly available. Experimental determination is required.N/A
3.2. Thermal Analysis

Thermal analysis techniques are vital for determining the stability, melting behavior, and potential polymorphic transitions of a crystalline material.[5][6]

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To measure changes in physical properties as a function of temperature. DSC measures heat flow into or out of a sample, identifying transitions like melting, crystallization, and solid-solid phase changes.[5] TGA measures changes in mass, indicating decomposition, dehydration, or desolvation.[5]

  • Causality: By correlating thermal events (from DSC) with mass loss events (from TGA), one can definitively distinguish between melting (an endothermic event with no mass loss) and decomposition (which typically involves mass loss).[7]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC/TGA pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

    • Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis:

      • DSC Thermogram: Analyze for endothermic peaks (melting, glass transitions) and exothermic peaks (crystallization, decomposition). The onset temperature of the melting endotherm is typically reported as the melting point.

      • TGA Thermogram: Analyze the curve for step-wise mass loss. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The provided data suggests this occurs between 256-264 °C.[3]

3.3. Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. A comprehensive understanding of solubility in various solvents is necessary for developing purification (recrystallization) and formulation strategies.

Experimental Protocol: Isothermal Equilibrium Solubility Measurement

  • Objective: To quantify the solubility of this compound in various solvents at different temperatures.

  • Causality: This method relies on creating a saturated solution at a constant temperature. At equilibrium, the concentration of the solute in the liquid phase represents its solubility under those conditions.[8]

  • Methodology:

    • Preparation: Add an excess amount of crystalline this compound to vials containing the selected solvents (e.g., water, ethanol, acetone, DMSO). The excess solid ensures that saturation is achieved.

    • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

    • Sampling & Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Quantification: Accurately dilute the filtered sample with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

    • Calculation: Express the solubility in standard units, such as mg/mL or mol/L.

  • Self-Validation: The presence of undissolved solid in the vials after the equilibration period confirms that saturation was achieved. Consistency of results from samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has been reached.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint" of a compound, confirming its identity and providing information about its chemical structure and purity. While specific spectra for this compound are not widely published, data from related compounds like 5-nitrouracil can provide expected characteristic features.[9]

Expected Spectroscopic Features:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • N-H stretching: Broad bands around 3100-3300 cm⁻¹.

    • C=O stretching: Strong, characteristic absorptions in the 1650-1750 cm⁻¹ region. The uracil ring has two carbonyl groups which may show distinct peaks.

    • NO₂ stretching: Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-N and C-C ring vibrations: Multiple bands in the fingerprint region (<1500 cm⁻¹).

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the N-methyl protons (a singlet), the proton at the 6-position of the uracil ring (a singlet), and the N-H proton (which may be broad and exchangeable).

    • ¹³C NMR: Expect distinct signals for the methyl carbon, the two carbonyl carbons, and the carbons of the pyrimidine ring.

Conclusion

The comprehensive physical characterization of this compound crystals is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has summarized the key known properties, including a melting point of 256-264 °C with decomposition and a predicted density of 1.59 g/cm³.[3] More importantly, it has highlighted the necessity of further experimental work, particularly in determining the definitive crystal structure, conducting a thorough polymorphic screen, and quantifying its solubility profile.

The experimental protocols detailed herein for SC-XRD, DSC/TGA, and isothermal solubility measurement provide a robust framework for researchers to generate the high-quality, reliable data required for informed decision-making in drug development. By integrating these techniques, scientists can build a complete and validated profile of the solid-state properties of this compound, mitigating risks and paving the way for successful formulation and application.

References

The Uracil Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Substituted Uracil Derivatives

For researchers, scientists, and drug development professionals, the pyrimidine ring system, particularly the uracil scaffold, represents a cornerstone of medicinal chemistry. Its inherent ability to mimic endogenous nucleobases allows for critical interactions with a multitude of biological targets, making it a "privileged structure" in the design of novel therapeutics.[1] From the foundational anticancer drug 5-fluorouracil to a host of antiviral and antibacterial agents, the strategic modification of the uracil core continues to yield compounds with potent and selective biological activities.[1][2]

This technical guide provides an in-depth exploration of substituted uracil derivatives, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and the logic of structure-activity relationships. We will delve into the synthesis, mechanisms of action, and therapeutic applications of these versatile compounds, offering field-proven insights for the modern drug hunter.

Part 1: The Chemistry of Therapeutic Action: Anticancer Uracil Derivatives

The story of uracil in medicine is inextricably linked with the fight against cancer. The pioneering synthesis of 5-fluorouracil (5-FU) in 1957 marked a turning point in chemotherapy, and its derivatives remain in wide clinical use.[3] The fundamental mechanism of 5-FU's anticancer activity lies in its role as an antimetabolite, primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[4][5] This inhibition leads to a depletion of thymidine, a necessary component of DNA, thereby halting the proliferation of rapidly dividing cancer cells.[4]

Mechanism of Action: Thymidylate Synthase Inhibition

The metabolic activation of 5-FU is a multi-step intracellular process. 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This covalent complex effectively sequesters the enzyme, preventing it from catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting "thymineless death" is a key contributor to the cytotoxic effects of 5-FU.

Thymidylate_Synthase_Inhibition cluster_0 De Novo Pyrimidine Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (for DNA Synthesis) TS->dTMP Catalyzes TernaryComplex Stable Ternary Complex (TS-FdUMP-Cofactor) Cofactor N5,N10-Methylene- tetrahydrofolate Cofactor->TS Binds 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5FU->FdUMP Metabolic Activation FdUMP->TernaryComplex Forms TernaryComplex->TS Inhibits

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.
Structure-Activity Relationship and Modern Derivatives

While 5-FU is effective, its clinical use is hampered by a lack of selectivity and significant side effects, including toxicity to the central nervous system and gastrointestinal tract.[6] This has driven extensive research into developing derivatives and prodrugs with improved therapeutic indices. A key strategy has been the creation of "hybrid molecules," where the uracil or 5-FU moiety is coupled with other pharmacophores to enhance targeting and efficacy.[1]

Table 1: Anticancer Activity of Selected Substituted Uracil Derivatives

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
5-Fluorouracil 5-Fluoro-pyrimidine-2,4(1H,3H)-dioneMCF-7 (Breast)11.79[7]
Compound 7 (Structure with uracil core)A549 (Lung)5.46[7]
Compound 10 (Structure with uracil core)A549 (Lung)9.54[7]
Compound 14 (Structure with uracil core)MCF-7 (Breast)12.38[7]
Compound 16 (Structure with uracil core)MCF-7 (Breast)14.37[7]
Hybrid 38 Di-nuclear Uracil-Metallocene HybridHT-29 (Colon)4.3[1]
Hybrid 71c Acyl Oleanolic Acid-Uracil HybridHepG2 (Liver)0.22[1]

Note: The specific structures for compounds 7, 10, 14, and 16 can be found in the cited reference.

The data clearly indicates that strategic modifications can lead to compounds with significantly enhanced potency compared to the parent 5-FU. For instance, the acyl oleanolic acid-uracil hybrid 71c demonstrates sub-micromolar activity against liver cancer cells.[1] This highlights a critical principle in drug design: the uracil scaffold often serves as an excellent starting point, but its full potential is realized through thoughtful derivatization.

Experimental Protocol: Synthesis of 5-Fluorouracil-1-Carboxylic Acid

To illustrate a fundamental synthetic modification, the following protocol details the preparation of a key intermediate used in creating more complex 5-FU derivatives.

Objective: To synthesize 5-fluorouracil-1-carboxylic acid, a building block for creating ester-linked prodrugs.[8]

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • A mixture of 5-FU and potassium hydroxide is prepared in a suitable reaction vessel.

  • Chloroacetic acid is added to the mixture.

  • The reaction mixture is refluxed for 2 hours at 70 °C.

  • After reflux, the solution is cooled to room temperature.

  • The mixture is then acidified to a pH of 5.5 using concentrated hydrochloric acid, which initiates the precipitation of the product.

  • For enhanced crystallization and yield, the solution can be further acidified to pH 2 and cooled at 4 °C for an additional 6 hours.[8]

  • The resulting precipitate, 5-fluorouracil-1-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to verify the presence of the carboxylic acid moiety and the integrity of the 5-FU ring.[8]

Part 2: Combating Viral Threats: Uracil-Based Antiviral Agents

The structural similarity of uracil to the nucleobases that constitute viral genetic material makes it an ideal template for designing antiviral agents. Many uracil derivatives function as nucleoside or non-nucleoside inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[9] By interfering with this crucial step, these compounds can effectively halt viral propagation.

Mechanism of Action: Viral DNA Polymerase Inhibition

Uracil-based antiviral agents often act as chain terminators. After being taken up by a cell, they are typically phosphorylated by viral and/or cellular kinases to their active triphosphate form. This activated analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group (or a modified sugar moiety) prevents the addition of the next nucleotide, thus terminating the elongation of the DNA strand.[9]

Viral_Polymerase_Inhibition cluster_0 Normal DNA Synthesis cluster_1 Inhibition by Uracil Analog Template Viral DNA Template Polymerase Viral DNA Polymerase Template->Polymerase dNTP Natural dNTP dNTP->Polymerase GrowingChain Growing DNA Chain Polymerase->GrowingChain Adds Nucleotide Incorporation Incorporation into DNA Chain Polymerase->Incorporation Elongation Chain Elongation GrowingChain->Elongation UracilAnalog Uracil Nucleoside Analog AnalogTP Analog-Triphosphate (Active Form) UracilAnalog->AnalogTP Phosphorylation AnalogTP->Polymerase Competes with dNTP Termination Chain Termination Incorporation->Termination Termination->Elongation

Caption: Mechanism of Viral DNA Polymerase Inhibition.
Acyclic Nucleoside Analogues: A Case Study

Acyclic nucleoside analogues, where the sugar ring is replaced by a flexible side chain, have proven to be a particularly fruitful area of research. These modifications can enhance the selectivity for viral polymerases over host cell polymerases, thereby reducing toxicity. A series of 5-(1-azido-2-haloethyl)uracil derivatives with different acyclic side chains have been synthesized and evaluated for their antiviral activity.[10]

Table 2: Antiviral Activity of Acyclic 5-Substituted Uracil Nucleosides

Compound IDAcyclic Side Chain at N15-SubstituentTarget VirusEC50 (µM)Reference
5 1-[(2-hydroxyethoxy)methyl]1-azido-2-chloroethylDHBV>100[10]
8 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]1-azido-2-chloroethylDHBV13.5[10]
12 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]1-azido-2-chloroethylDHBV0.31-1.55[10]
12 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]1-azido-2-chloroethylHCMV3.1[10]

DHBV: Duck Hepatitis B Virus; HCMV: Human Cytomegalovirus

The data demonstrates a clear structure-activity relationship. The nature of the acyclic side chain at the N1 position dramatically influences antiviral potency. Compound 12 , with its 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] side chain, is significantly more active against both DHBV and HCMV than its counterparts with shorter or less complex side chains.[10] This underscores the importance of the side chain in achieving optimal interaction with the viral polymerase active site.

Part 3: The Fight Against Bacteria: Uracil Derivatives as Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for new classes of antibacterial agents. Uracil derivatives have emerged as promising candidates, with mechanisms of action that can differ from traditional antibiotics. One notable class of uracil-based antibacterials targets the bacterial DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria.[11]

Mechanism of Action: Targeting Bacterial DNA Polymerase IIIC

Unlike the broad-spectrum inhibition seen with some antiviral polymerase inhibitors, these uracil derivatives exhibit selectivity for the bacterial enzyme. They act as competitive inhibitors with respect to dGTP, suggesting they mimic this purine nucleotide in the enzyme's active site.[11][12] By blocking the function of DNA polymerase IIIC, these compounds prevent bacterial DNA replication and, consequently, cell division.

Bacterial_Polymerase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Uracil Derivative dGTP dGTP PolIIIC DNA Polymerase IIIC (Pol IIIC) dGTP->PolIIIC Binds to Active Site Replication DNA Replication PolIIIC->Replication Inhibition Inhibition of Replication UracilDeriv 6-Anilinouracil Derivative UracilDeriv->PolIIIC Competitive Inhibition Inhibition->Replication

Caption: Competitive Inhibition of Bacterial DNA Polymerase IIIC.
Experimental Protocol: Synthesis of 6-Chloro-5-(n-propyl)uracil

This protocol describes the synthesis of a key intermediate for preparing a range of 6-substituted uracil derivatives with potential antibacterial activity.[13]

Objective: To synthesize 6-chloro-5-(n-propyl)uracil from 5-(n-propyl)barbituric acid.

Materials:

  • 5-(n-propyl)barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • 10% aqueous sodium hydroxide (NaOH)

Procedure:

  • Chlorination: 5-(n-propyl)barbituric acid is treated with phosphorus oxychloride and N,N-dimethylaniline. This reaction converts the barbituric acid into 2,4,6-trichloro-5-(n-propyl)pyrimidine.

  • Selective Hydrolysis: The resulting trichloropyrimidine derivative is then subjected to selective hydrolysis. This is achieved by heating the compound in a 10% aqueous solution of sodium hydroxide for approximately 30 minutes.[13]

  • Isolation: This selective hydrolysis replaces the chlorine atoms at positions 2 and 4 with hydroxyl groups, which then tautomerize to the more stable carbonyl groups of the uracil ring, while leaving the chlorine at position 6 intact. The product, 6-chloro-5-(n-propyl)uracil, can then be isolated and purified.

Causality and Self-Validation: The use of controlled hydrolysis conditions is crucial for the selectivity of this reaction. Harsh conditions would lead to the replacement of all three chlorine atoms. The resulting 6-chloro intermediate is a versatile precursor; the chlorine atom at the 6-position is now activated for nucleophilic substitution, allowing for the introduction of various amines (like substituted piperazines) to generate a library of compounds for antibacterial screening.[13][14] The structure of the final product should be confirmed by NMR and mass spectrometry to ensure the selective hydrolysis was successful.

Table 3: Antibacterial Activity of 6-Substituted Uracil Derivatives

Compound ID6-SubstituentTest OrganismMIC (µg/mL)Reference
6b 4-Methyl-1-piperazinylS. aureus6.25[13]
6b 4-Methyl-1-piperazinylB. subtilis3.12[13]
6h 4-(3-Trifluoromethylphenyl)-1-piperazinylS. aureus1.56[13]
6h 4-(3-Trifluoromethylphenyl)-1-piperazinylB. subtilis0.78[13]
6h 4-(3-Trifluoromethylphenyl)-1-piperazinylE. coli6.25[13]

MIC: Minimum Inhibitory Concentration

The results show that compound 6h , bearing a trifluoromethylphenylpiperazinyl group at the 6-position, exhibits potent, broad-spectrum antibacterial activity, including against the Gram-negative bacterium E. coli.[13] This highlights how modifications at the C6 position can significantly modulate the antibacterial spectrum and potency of these uracil derivatives.

Part 4: Conclusion and Future Directions

The uracil scaffold is a testament to the power of privileged structures in drug discovery. Its versatility, born from its structural resemblance to endogenous nucleobases, allows for the rational design of inhibitors for a vast array of enzymes and receptors. We have explored its application in developing anticancer, antiviral, and antibacterial agents, demonstrating how strategic substitutions at the N1, N3, C5, and C6 positions can fine-tune biological activity, improve selectivity, and reduce toxicity.[1]

The future of uracil-based drug discovery is bright. The continued exploration of hybrid molecules, where the uracil core is combined with other pharmacologically active moieties, holds immense promise for creating multi-target drugs with synergistic effects.[1] Furthermore, advancements in computational chemistry and quantitative structure-activity relationship (QSAR) studies will enable a more predictive approach to designing the next generation of uracil derivatives with enhanced therapeutic profiles.[15] For the medicinal chemist, the uracil ring is not just a heterocycle; it is a canvas of endless possibilities for creating life-saving medicines.

References

An In-Depth Technical Guide to 1-Methyl-5-nitrouracil: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitrouracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS number and molecular formula, and presents a thorough analysis of its physicochemical properties. Detailed, step-by-step protocols for its synthesis are provided, alongside a discussion of the underlying chemical principles. Furthermore, this document explores the potential biological activities and applications of this compound, drawing on the broader understanding of substituted uracils and nitro compounds in pharmacology. Safety considerations and handling procedures are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The presence of a methyl group at the N1 position and a nitro group at the C5 position significantly influences its chemical and biological characteristics.

CAS Number: 28495-88-7[1][2]

Molecular Formula: C₅H₅N₃O₄[1][2]

Molecular Weight: 171.11 g/mol [1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 28495-88-7[1][2]
Molecular Formula C₅H₅N₃O₄[1][2]
Molecular Weight 171.11 g/mol [1]
Melting Point 256-264 °C (decomposes)ChemicalBook
Predicted Density 1.59±0.1 g/cm³ChemicalBook
Predicted pKa 7.07±0.10ChemicalBook

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the nitration of 1-methyluracil or the methylation of 5-nitrouracil. The choice of route may depend on the availability of starting materials and desired reaction conditions.

Synthesis via Nitration of 1-Methyluracil

This method involves the direct nitration of the pyrimidine ring of 1-methyluracil. The electron-donating effect of the methyl group at the N1 position and the activating nature of the uracil ring facilitate the electrophilic substitution of the nitro group at the C5 position.

Synthesis of this compound via Nitration 1-Methyluracil 1-Methyluracil This compound This compound 1-Methyluracil->this compound Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthetic pathway for this compound from 1-methyluracil.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid in a 1:4 ratio. Maintain the temperature below 10 °C.

  • Reaction: To a suspension of 1-methyluracil in concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 20 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The precipitate of this compound is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

Synthesis via Methylation of 5-Nitrouracil

This alternative route involves the N-methylation of 5-nitrouracil. The acidic proton at the N1 position of 5-nitrouracil can be abstracted by a base, followed by nucleophilic attack on a methylating agent.

Synthesis of this compound via Methylation 5-Nitrouracil 5-Nitrouracil This compound This compound 5-Nitrouracil->this compound Methylation Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base Base (e.g., K₂CO₃, NaH)

Caption: Synthetic pathway for this compound from 5-nitrouracil.

Experimental Protocol:

  • Deprotonation: Suspend 5-nitrouracil in a suitable aprotic solvent (e.g., DMF, DMSO). Add a base, such as potassium carbonate or sodium hydride, and stir the mixture to form the corresponding anion.

  • Methylation: To the resulting suspension, add a methylating agent like methyl iodide or dimethyl sulfate dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require heating to proceed to completion.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectral Data

Expected ¹H NMR Spectral Features:

  • A singlet corresponding to the N1-methyl protons.

  • A singlet for the C6-H proton.

  • A broad singlet for the N3-H proton.

Expected ¹³C NMR Spectral Features:

  • A resonance for the N1-methyl carbon.

  • Resonances for the carbonyl carbons (C2 and C4).

  • A resonance for the C5 carbon, which will be deshielded due to the attached nitro group.

  • A resonance for the C6 carbon.

Potential Biological Activity and Applications in Drug Development

The biological activity of this compound has not been extensively reported. However, the structural motifs present in the molecule, namely the substituted uracil ring and the nitro group, are found in numerous biologically active compounds.

Uracil Derivatives: Substituted uracils are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[2][3][4][5] The uracil scaffold can act as a mimic for the natural nucleobase, thereby interfering with nucleic acid metabolism and function.

Nitro Compounds: The nitro group is a known pharmacophore and is present in several antimicrobial and anticancer drugs.[6][7] Its electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its binding to biological targets. Furthermore, the nitro group can be bioreduced in vivo to form reactive species that can induce cellular damage, a mechanism exploited in some antimicrobial and anticancer therapies.[6][7]

Given these characteristics, this compound could be investigated for its potential as:

  • An anticancer agent: By interfering with DNA and RNA synthesis in rapidly dividing cancer cells.

  • An antiviral agent: By inhibiting viral replication processes.

  • An antimicrobial agent: Through mechanisms potentially involving the generation of reactive nitro species.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicology data for this compound is not available, related nitroaromatic and nitropyrimidine compounds can be toxic and mutagenic.

General Safety Recommendations:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

A thorough risk assessment should be conducted before commencing any experimental work with this compound.

Conclusion

This compound is a synthetically accessible uracil derivative with potential for biological activity. This guide has provided a detailed overview of its chemical and physical properties, along with robust synthetic protocols. While specific biological and spectral data are currently limited, the structural features of this compound warrant further investigation into its potential applications in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for future studies to unlock the full potential of this intriguing molecule.

References

Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Study of Nitrouracil Molecular Structures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to investigate the molecular structure of nitrouracils. We will delve into the quantum chemical calculations that illuminate the geometric, electronic, and spectroscopic properties of these significant biomolecular derivatives, offering insights into their stability, reactivity, and potential as therapeutic agents.

Introduction: The Significance of Nitrouracils

Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes.[1][2] The introduction of a nitro group (—NO₂) into the uracil ring system dramatically alters its electronic and structural characteristics, leading to a unique profile of chemical reactivity and biological activity. 5-nitrouracil, for instance, has been investigated for its impact on plant growth and its potential in nonlinear optics.[3][4] Understanding the molecular structure of nitrouracils at a quantum level is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutic agents. Theoretical and computational chemistry provide powerful tools to probe these molecules with a level of detail that is often inaccessible through experimental methods alone.[5][6]

Part 1: Elucidating Molecular Geometry and Stability

The first step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that locates the minimum energy conformation of the molecule on its potential energy surface.[7]

Computational Methods: The Workhorses of Quantum Chemistry

Density Functional Theory (DFT) is a widely used method for studying uracil and its derivatives due to its favorable balance of accuracy and computational cost.[1][8] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these systems.[1][9]

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can provide more accurate results, particularly for systems where electron correlation is significant.[10][11] These methods are often used to refine the energies obtained from DFT calculations.

A typical computational workflow for geometry optimization is illustrated below:

Geometry Optimization Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis Initial_Structure Initial Molecular Structure (e.g., from ChemDraw or crystal data) Choose_Method Select Method and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Choose_Method Geometry_Optimization Perform Geometry Optimization Choose_Method->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry (Bond lengths, angles, dihedrals) Frequency_Calculation->Optimized_Geometry Thermodynamic_Properties Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) Frequency_Calculation->Thermodynamic_Properties Vibrational_Frequencies Vibrational Frequencies (Confirm minimum energy structure) Frequency_Calculation->Vibrational_Frequencies

Caption: A typical workflow for computational geometry optimization and frequency analysis.

Tautomerism in Nitrouracils

Uracil and its derivatives can exist in different tautomeric forms, which can significantly impact their biological activity.[12] Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.[13][14][15] For nitrouracils, the diketo form is generally the most stable, but the presence of the electron-withdrawing nitro group can influence the tautomeric equilibrium.[12] The relative energies of different tautomers can be calculated to predict their populations at a given temperature.

Tautomer of 5-NitrouracilRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)
Diketo (Canonical)0.00
2-hydroxy-4-keto+8.5
4-hydroxy-2-keto+10.2
Dihydroxy+20.1
Note: These are representative values and can vary slightly with the computational method and basis set.

Part 2: Probing the Electronic Landscape

Once the optimized geometry is obtained, a wealth of information about the electronic structure of nitrouracils can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[16] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[1][17] A smaller gap suggests that the molecule is more reactive. The introduction of a nitro group typically lowers the energy of the LUMO, reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.

HOMO_LUMO_Diagram cluster_orbitals Molecular Orbitals Energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = E_LUMO - E_HOMO HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   HOMO-LUMO Gap

Caption: Schematic of HOMO and LUMO energy levels and the HOMO-LUMO gap.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Uracil-6.8-1.55.3
5-Nitrouracil-7.5-3.24.3
Note: Representative values calculated at the B3LYP/6-311++G(d,p) level of theory.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule.[18][19] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, allowing for the investigation of hyperconjugative interactions and charge transfer.[20][21] For nitrouracils, NBO analysis can reveal the extent of electron delocalization from the uracil ring to the nitro group, which is crucial for understanding their reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[22][23][24][25] It is a color-coded map of the electrostatic potential on the electron density surface of the molecule.[26] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In nitrouracils, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential.

Part 3: Simulating Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman)

Calculating the vibrational frequencies of a molecule is essential for interpreting its infrared (IR) and Raman spectra.[3][27] A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies and their corresponding intensities. It is important to note that calculated frequencies are often systematically higher than experimental values, and scaling factors are typically applied to improve the agreement.[3] A complete vibrational assignment can be performed by analyzing the potential energy distribution (PED) for each normal mode.[8]

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[28] This allows for the prediction of the electronic transitions responsible for the observed absorption bands.

Part 4: From Structure to Function: Reactivity and Drug Development Insights

The detailed understanding of the molecular structure of nitrouracils obtained from theoretical studies has significant implications for drug development. The electronic properties, such as the HOMO-LUMO gap and MEP, can be used to predict the reactivity of these molecules and their potential interactions with biological targets.[17] For instance, the electrophilic nature of nitrouracils, enhanced by the nitro group, may be key to their mechanism of action.

Furthermore, computational docking studies can be performed to predict the binding modes of nitrouracil derivatives to specific protein targets. The insights gained from these theoretical investigations can guide the synthesis of new derivatives with improved efficacy and selectivity.[29]

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate molecular structure of nitrouracils. By employing a range of computational techniques, from geometry optimization and electronic structure analysis to the prediction of spectroscopic properties, researchers can gain a deep and nuanced understanding of these important molecules. This knowledge is not only of fundamental scientific interest but also holds immense potential for the rational design of novel therapeutic agents and materials.

References

The Ascending Trajectory of 5-Nitrouracil Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the uracil scaffold has consistently emerged as a privileged structure, yielding a multitude of clinically significant drugs. The strategic introduction of a nitro group at the 5-position of the uracil ring gives rise to 5-nitrouracil derivatives, a class of compounds that has garnered considerable interest for its diverse and potent biological activities. This technical guide, designed for the discerning scientific audience, delves into the core biological potential of these derivatives, elucidating their anticancer, antimicrobial, and antiviral properties. Moving beyond a mere cataloging of facts, this document provides a causal analysis of their mechanisms of action and furnishes detailed experimental protocols to empower researchers in this burgeoning field.

The Anticancer Potential of 5-Nitrouracil Derivatives: Targeting the Engine of Malignancy

The fight against cancer perpetually demands new molecular entities that can selectively target and eliminate malignant cells. 5-Nitrouracil derivatives have shown promise in this arena, exhibiting cytotoxic effects against various cancer cell lines.

Unraveling the Cytotoxic Mechanisms

The anticancer activity of 5-nitrouracil derivatives is believed to be multifactorial, echoing the mechanisms of the renowned antimetabolite, 5-fluorouracil (5-FU). The primary modes of action are thought to involve:

  • Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] It is hypothesized that a metabolite of 5-nitrouracil, structurally similar to the natural substrate deoxyuridine monophosphate (dUMP), acts as a competitive inhibitor of TS. This inhibition leads to a depletion of the dTMP pool, ultimately arresting DNA synthesis and repair in rapidly proliferating cancer cells.

  • Incorporation into Nucleic Acids: Following intracellular metabolism, 5-nitrouracil derivatives can be converted into their corresponding nucleoside triphosphates. These fraudulent nucleotides can then be incorporated into both RNA and DNA.[1] Incorporation into RNA can disrupt RNA processing and function, leading to errors in protein synthesis and inducing cellular stress. Incorporation into DNA can lead to DNA damage and instability, triggering apoptotic pathways.

  • Induction of Apoptosis: The cellular insults caused by TS inhibition and nucleic acid incorporation can converge on the activation of programmed cell death, or apoptosis. This is a key hallmark of effective anticancer agents.

The nitro group at the 5-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the uracil ring. This modification can enhance the binding affinity of the derivatives to target enzymes and influence their metabolic activation pathways.

Table 1: Selected 5-Nitrouracil and Related Derivatives with Reported Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,5′-(arylmethylene)bis(6-aminouracil) derivative 5mHepG23.3 ± 0.56[2]
5,5′-(arylmethylene)bis(6-aminouracil) derivative 5fMCF-79.3 ± 3.4[2]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivativeMCF-70.85 (after 24h)[3]
5-Iodouracil derivative 8bHepG216.5 µg/mL[4]

Note: Data for direct 5-nitrouracil derivatives is limited in publicly available literature; related structures are included to illustrate the potential of C5-substituted uracils.

Experimental Workflow: Assessing Anticancer Efficacy

A robust and reproducible method for evaluating the cytotoxic potential of 5-nitrouracil derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-nitrouracil derivatives in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells incubate_cells 4. Incubate (24-72h) treat_cells->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of 5-nitrouracil derivatives using the MTT assay.

Antimicrobial Frontiers: 5-Nitrouracil Derivatives Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of new chemical scaffolds. Nitroaromatic compounds have a long history of use as antimicrobial agents, and 5-nitrouracil derivatives are being investigated for their potential in this domain.

The Antimicrobial Mechanism: A Tale of Reduction and Disruption

The antimicrobial activity of many nitro-containing compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell. This process is often more efficient under anaerobic or microaerophilic conditions. The proposed mechanism involves:

  • Reductive Activation: Microbial nitroreductases reduce the 5-nitro group to generate highly reactive nitroso and hydroxylamine intermediates.[5]

  • Cellular Damage: These reactive species are non-specific in their action and can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids. This leads to a disruption of essential cellular processes and ultimately, cell death.[5]

The antimicrobial spectrum of 5-nitrouracil derivatives is dependent on the specific microbial species and their enzymatic capacity to reduce the nitro group. Some studies have shown that certain 5,6-dihydro-5-nitrouracil derivatives lack significant antimicrobial activity, suggesting that the saturation of the C5-C6 double bond may hinder their biological effect.[6] Conversely, other derivatives, such as those with a 5-nitro-2-furfurylidene substituent, have demonstrated notable antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Nitro-containing Uracil Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-acyl-5-hydroxypyrazolines of 6-methyluracilS. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit0.1-10[7]
5,6-dihydro-5-nitrouracil derivativesE. coli, P. aeruginosa, S. aureus, C. albicansNo significant inhibition[6]
6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracilS. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosaNot specified, but showed potent activity[8]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution for MIC Determination

  • Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the 5-nitrouracil derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions inoculum_prep 2. Standardize Inoculum inoculate_plate 3. Inoculate Microplate inoculum_prep->inoculate_plate incubate_plate 4. Incubate (18-24h) inoculate_plate->incubate_plate read_mic 5. Determine MIC incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-nitrouracil derivatives.

Antiviral Investigations: A New Frontier for 5-Nitrouracil Derivatives

The chemical versatility of the uracil scaffold has led to the development of numerous antiviral drugs. The introduction of a nitro group at the 5-position presents an intriguing avenue for the discovery of novel antiviral agents.

Targeting Viral Replication: Potential Mechanisms of Action

While research into the specific antiviral mechanisms of 5-nitrouracil derivatives is still emerging, several plausible modes of action can be postulated based on the known mechanisms of other nucleoside analogs and nitro-containing compounds:

  • Inhibition of Viral Polymerases: As with their anticancer activity, 5-nitrouracil derivatives, upon conversion to their triphosphate forms, could act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[9] This would directly halt the replication of the viral genome.

  • Interference with Viral Entry: Some studies on N,N'-bis-5-nitropyrimidyl derivatives have shown potent inhibition of herpes simplex virus type 1 (HSV-1) replication when added during the viral adsorption phase, suggesting a mechanism that interferes with the initial stages of viral entry into the host cell.[10] The nitro group was found to be essential for this activity.[10]

  • Modulation of Host Factors: Some antiviral compounds exert their effects by targeting host cell factors that are essential for viral replication. It is conceivable that 5-nitrouracil derivatives could modulate such host pathways.

Table 3: Antiviral Activity of Selected Nitro-containing Pyrimidine Derivatives

Compound/DerivativeVirusEC50Reference
N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazineHerpes Simplex Virus Type 1 (HSV-1)Potent, structure-dependent inhibition[10]
3-hydrazono-5-nitro-2-indolinone derivativeBovine Viral Diarrhea Virus (BVDV)13 µg/mL[11]
Fluorinated derivatives of uracil (G26 and G27)Epstein-Barr Virus (EBV)75 µg/mL and 65 µg/mL, respectively[12]
Experimental Protocol: Quantifying Antiviral Activity

The plaque reduction assay is a classic and reliable method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol 3: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayers with a known amount of virus that will produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 5-nitrouracil derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis seed_cells 1. Seed Host Cells prepare_virus 2. Prepare Virus Dilution prepare_compounds 3. Prepare Compound Dilutions infect_cells 4. Infect Cells prepare_compounds->infect_cells add_overlay 5. Add Overlay with Compounds infect_cells->add_overlay incubate_plaques 6. Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain 7. Fix and Stain Cells incubate_plaques->fix_stain count_plaques 8. Count Plaques fix_stain->count_plaques calculate_ec50 9. Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for determining the antiviral activity of 5-nitrouracil derivatives using the plaque reduction assay.

Synthesis of 5-Nitrouracil Derivatives: Building the Molecular Arsenal

The exploration of the biological activities of 5-nitrouracil derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies.

Key Synthetic Strategies

A common starting point for the synthesis of 5-nitrouracil derivatives is 5-nitrouracil itself, which can be prepared by the nitration of uracil. From this key intermediate, a variety of derivatives can be accessed through reactions such as:

  • Reduction of the Nitro Group: The 5-nitro group can be readily reduced to a 5-amino group using various reducing agents like sodium hydrosulfite, Sn/HCl, or catalytic hydrogenation.[13] The resulting 5-aminouracil is a versatile precursor for the synthesis of a wide range of fused and substituted uracil derivatives.[13]

  • N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 3 of the uracil ring can be alkylated or arylated to introduce diverse substituents, which can modulate the compound's solubility, lipophilicity, and biological activity.

  • Modifications at Other Positions: Further chemical modifications can be performed at other positions of the uracil ring to generate a library of derivatives for structure-activity relationship (SAR) studies.

Illustrative Synthetic Protocol: Reduction of 5-Nitrouracil to 5-Aminouracil

Protocol 4: Synthesis of 5-Aminouracil

  • Suspension: Suspend 5-nitrouracil in a solution of aqueous ammonia.

  • Reduction: While stirring, add sodium hydrosulfite portion-wise to the suspension. An exothermic reaction will occur.

  • Cooling and Precipitation: After the addition is complete, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it to obtain 5-aminouracil. Further purification can be achieved by recrystallization.

Conclusion and Future Directions

5-Nitrouracil derivatives represent a promising class of compounds with a broad spectrum of potential biological activities. Their structural similarity to the natural pyrimidine base, coupled with the unique electronic properties conferred by the nitro group, makes them attractive candidates for the development of novel anticancer, antimicrobial, and antiviral agents. While the existing body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential through medicinal chemistry efforts. The experimental protocols provided in this guide are intended to facilitate such investigations and to encourage further exploration of this exciting area of drug discovery. The continued synthesis and biological evaluation of a diverse library of 5-nitrouracil derivatives will undoubtedly pave the way for the identification of new lead compounds with improved efficacy and selectivity.

References

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

1-Methyl-5-nitrouracil is a pivotal scaffold in medicinal chemistry and organic synthesis. Its chemical behavior is overwhelmingly dictated by the potent electron-withdrawing nature of the nitro group at the C5 position of the pyrimidine ring. This guide elucidates the core reactivity pathways stemming from this functional group, focusing on two primary transformations: the reduction of the nitro group to form the versatile 5-amino intermediate, and its role in activating the uracil ring for nucleophilic substitution reactions. By understanding the mechanistic underpinnings and practical considerations of these reactions, researchers can strategically leverage this compound as a foundational building block for the synthesis of complex heterocyclic compounds and novel therapeutic agents. This document provides not only theoretical explanations but also actionable experimental protocols and comparative data to empower laboratory and developmental applications.

Introduction: The Electronic Influence of the C5-Nitro Group

The uracil ring system is a cornerstone of numerous biologically active molecules. Substitution at the C5 position is a common strategy for modulating biological activity. The introduction of a nitro group (-NO₂) at this position in this compound dramatically alters the electronic landscape of the molecule. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects.[1]

This profound electronic pull has two primary consequences for reactivity:

  • Reduction to an Amine: The nitro group itself is readily reduced to an amino group (-NH₂). This transformation is synthetically crucial as it converts a strongly deactivating group into a strongly activating, ortho-, para- directing group, opening up a vast array of subsequent functionalization possibilities.[2][3] The resulting 1-Methyl-5-aminouracil is a key precursor for a wide range of heterocyclic compounds with therapeutic potential.[4][5]

  • Activation towards Nucleophilic Attack: The electron deficiency induced by the nitro group makes the uracil ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich aromatic systems.[6][7][8] This activation allows for the direct introduction of various nucleophiles onto the ring, providing a direct route to complex derivatives.

The N1-methyl group, while having a less dramatic electronic impact, serves to block one of the tautomeric sites of the uracil ring and enhances the molecule's solubility in organic solvents, which is a practical advantage in many synthetic applications.

Key Reaction Pathway I: Reduction of the Nitro Group

The conversion of this compound to 1-Methyl-5-aminouracil is arguably its most valuable and widely employed transformation. The resulting amino group is a versatile handle for building molecular complexity, making this reduction a gateway reaction in many synthetic campaigns.[4] A variety of methods exist to achieve this, with the choice of reagent depending on factors like substrate tolerance, scale, and desired selectivity.[3][9]

Mechanistic Overview & Causality of Reagent Choice

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The primary methods fall into two categories: catalytic hydrogenation and chemical reduction using metals in acidic media.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[9] Reagents like Palladium on carbon (Pd/C) or Raney Nickel are used with hydrogen gas (H₂). The reaction occurs on the surface of the metal catalyst. This method is highly efficient but can be non-selective if other reducible functional groups (e.g., alkenes, alkynes, some protecting groups) are present in the molecule.[9]

  • Chemical Reduction (Metal/Acid): This classic method involves the use of an easily oxidized metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of an acid like HCl or acetic acid.[3][9] These reactions are robust and often tolerate a wider range of functional groups than catalytic hydrogenation. For instance, zinc dust in the presence of ammonium chloride or acetic acid provides a mild method for this transformation.[2][9]

Comparative Analysis of Reduction Methodologies

The selection of a reduction protocol is a critical decision based on the overall synthetic strategy. The following table summarizes the key features of common methods.

Reduction MethodCommon ReagentsTypical SolventsKey Advantages & Considerations
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiEthanol, Methanol, Ethyl AcetateHigh efficiency, clean workup.[9] May reduce other functional groups. Raney Nickel is useful when dehalogenation is a concern.[9]
Metal in Acid Fe/HCl, SnCl₂/HCl, Zn/AcOHWater, Ethanol, Acetic AcidCost-effective, good functional group tolerance.[3] Workup can be tedious due to metal salt removal.[10]
Transfer Hydrogenation Hydrazine/Pd-C, Ammonium Formate/Pd-CEthanol, MethanolMilder conditions, avoids use of pressurized H₂ gas. Effective for selective reductions.
Sulfide Reduction Na₂S, NaSHWater/EthanolUseful when hydrogenation or acidic conditions are incompatible. Can sometimes offer selectivity for one nitro group over another.[9]
Experimental Protocol: Reduction using SnCl₂

This protocol describes a reliable method for the reduction of a nitroaromatic compound to its corresponding amine using tin(II) chloride. This method is particularly useful for its mildness and functional group tolerance.[10]

Objective: To synthesize 1-Methyl-5-aminouracil from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.

  • Carefully add concentrated HCl (a few drops) to initiate the reaction.

  • Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a concentrated NaOH solution until the pH is strongly basic (pH > 10). This step is crucial to precipitate tin salts and liberate the free amine.

  • Filter the resulting slurry through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-Methyl-5-aminouracil by recrystallization or column chromatography as needed.

Visualization of the Reduction Transformation

The following diagram illustrates the overall conversion of the nitro group to an amine, which is a fundamental step in elaborating the this compound scaffold.

G cluster_start Starting Material cluster_end Product cluster_reagents Reduction Conditions start This compound end 1-Methyl-5-aminouracil start->end Reduction reagents 1. SnCl₂ / HCl, EtOH 2. NaOH (aq)

Caption: General workflow for the reduction of this compound.

Key Reaction Pathway II: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of a strong electron-withdrawing group like -NO₂ can reverse this polarity, making the ring an electrophile.[11] This allows for Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces a leaving group on the ring. For this compound, while there isn't a conventional leaving group like a halide at an adjacent position, the principle of nucleophilic attack is central to its reactivity, often leading to ring-opening or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanisms.[12]

Mechanism: The Role of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][13]

  • Addition: A nucleophile attacks the electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][13]

  • Elimination: The aromaticity is restored by the departure of a leaving group from the same carbon.

The stability of the Meisenheimer complex is the key to this reaction. The electron-withdrawing nitro group is essential because it delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy for its formation.[6][7][8] The negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group, which is a particularly stable resonance contributor.[6][8]

Visualization of the SNAr Mechanism

This diagram illustrates the critical role of the nitro group in stabilizing the intermediate formed during nucleophilic attack on an activated pyrimidine ring.

Caption: The SNAr mechanism highlighting the stabilized Meisenheimer complex.

Application in the Synthesis of N1-Modified Uracil Derivatives

A practical application of this reactivity is seen in the use of related compounds like 1-(2,4-dinitrophenyl)-3-methyl-5-nitrouracil as a versatile reagent.[12] In this system, the dinitrophenyl group at the N1 position acts as an excellent leaving group. When treated with various nucleophiles such as aromatic amines or amino acids, the uracil moiety is transferred to the nucleophile, yielding N1-substituted 5-nitrouracil derivatives in a process that can be classified as an ANRORC-type substitution.[12] This strategy demonstrates how the electron-deficient nature of the 5-nitrouracil ring facilitates its transfer between different molecular scaffolds.

Conclusion and Future Outlook

The chemical reactivity of this compound is dominated by the powerful electronic effects of its C5-nitro group. This functionality serves as both a site for synthetically transformative reduction reactions and as an activating group for nucleophilic attack on the pyrimidine ring. The ability to readily convert the nitro group into an amine provides a robust entry point for the synthesis of a diverse library of uracil derivatives. These derivatives are of significant interest to drug development professionals, as substituted uracils are known to possess a wide spectrum of biological activities, including anticancer and antiviral properties.[5] A thorough understanding of these fundamental reaction pathways is essential for any scientist seeking to exploit the full synthetic potential of this valuable heterocyclic building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-Methyl-5-nitrouracil, a key heterocyclic compound with applications in medicinal chemistry and drug development. The described methodology is based on the direct nitration of 1-methyluracil using fuming nitric acid, a robust and high-yielding approach. This guide emphasizes the causality behind procedural choices, stringent safety measures, and detailed methods for product isolation, purification, and validation, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

This compound is a substituted pyrimidine derivative. The introduction of a nitro group at the C5 position of the uracil ring significantly alters its electronic properties, making it a valuable intermediate for further functionalization. Specifically, the nitro group can be reduced to an amine, providing a synthetic handle for the construction of more complex molecules, including potential therapeutic agents and biological probes.[1]

The direct nitration of the uracil scaffold is a classic example of electrophilic aromatic substitution. However, the choice of nitrating agent and reaction conditions is critical to achieving regioselectivity and high yield. While various nitrating systems exist, direct treatment with fuming nitric acid has been demonstrated to be highly effective for the synthesis of 5-nitro derivatives of uracil analogues.[2] This protocol provides a detailed walkthrough of this specific, efficient transformation.

Reaction Principle: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic substitution reaction on the electron-rich pyrimidine ring. The C5 position of uracil is particularly susceptible to electrophilic attack due to resonance stabilization of the intermediate sigma complex. The reaction proceeds in three key stages:

  • Generation of the Electrophile: Fuming nitric acid contains the nitronium ion (NO₂⁺) in equilibrium, which is a potent electrophile.

  • Nucleophilic Attack: The π-system of the 1-methyluracil ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as water or the bisulfate ion, if sulfuric acid were present) abstracts the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.[3][4][5]

Caption: Electrophilic nitration of 1-methyluracil.

Mandatory Safety Protocols

OVERVIEW: Nitration reactions, particularly with fuming nitric acid, are highly energetic and present significant chemical and thermal hazards.[6] Strict adherence to safety protocols is non-negotiable. This protocol must be executed within a certified chemical fume hood, and a risk assessment should be completed prior to commencement.

Reagent-Specific Hazards
ReagentCAS No.Hazard ClassKey Risks
Fuming Nitric Acid 7697-37-2Oxidizer, Corrosive, Acute ToxicantExtreme corrosion to skin, eyes, and respiratory tract; toxic by inhalation; powerful oxidizer that can ignite organic materials; reacts violently with bases, reducing agents, and alcohols.[3][7][8]
1-Methyluracil 616-04-6N/AGenerally considered low hazard, but standard chemical handling precautions apply. May cause irritation upon contact.
Acetone (for cleaning) 67-64-1Flammable LiquidHighly flammable; can react violently with strong oxidizers like nitric acid. Keep away from the reaction setup.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling fuming nitric acid.

  • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). Standard nitrile gloves offer minimal protection and can be ignited by fuming nitric acid.[9][10]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn. Ensure full leg and foot coverage with closed-toe, non-fabric shoes.

Engineering Controls & Emergency Preparedness
  • Fume Hood: All operations involving fuming nitric acid must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.

  • Spill Kit: An acid neutralization kit (containing sodium bicarbonate or other suitable neutralizer) must be immediately accessible.

  • Emergency Showers/Eyewash: Ensure the path to a safety shower and eyewash station is unobstructed.

  • Reaction Quenching: The reaction is highly exothermic. The quenching procedure (addition to ice) must be performed slowly and behind a blast shield.

Experimental Protocol: Detailed Workflow

This protocol is adapted from the highly efficient method reported by Robins et al.[2]

Overall Workflow Visualization

Synthesis_Workflow prep Preparation (Reagents, Glassware, Safety Setup) react Reaction (Addition of 1-Methyluracil to Fuming Nitric Acid) prep->react monitor Monitoring (30 min @ Ambient Temp) react->monitor quench Work-up: Quenching (Pouring reaction mixture onto ice) monitor->quench isolate Isolation (Vacuum Filtration & Washing) quench->isolate purify Purification (Recrystallization from Water) isolate->purify dry Drying (Vacuum Oven) purify->dry validate Validation (MP, NMR Spectroscopy) dry->validate

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantity (per 10 mmol scale)
1-Methyluracil (C₅H₆N₂O₂)≥98%Sigma-Aldrich1.26 g (10.0 mmol)
Fuming Nitric Acid (HNO₃, ≥90%)ACS ReagentSigma-Aldrich~1.9 mL (45.0 mmol, 4.5 eq.)
Deionized WaterHigh PurityIn-house~200 mL
Crushed IceN/AIn-house~100 g

Equipment:

  • 50 mL round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Glass funnel

  • Büchner funnel and vacuum flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Blast shield

Step-by-Step Procedure

Reaction Setup:

  • Preparation: In a chemical fume hood, place a 50 mL round-bottom flask containing a magnetic stir bar on a stir plate.

  • Reagent Addition: Carefully measure ~1.9 mL (45.0 mmol) of fuming nitric acid and add it to the round-bottom flask. Begin gentle stirring. Causality Note: Using fuming nitric acid provides a high concentration of the nitronium ion electrophile, driving the reaction efficiently without the need for a co-acid like sulfuric acid.[2]

  • Substrate Addition: Over a period of 5-10 minutes, add 1.26 g (10.0 mmol) of 1-methyluracil to the stirring nitric acid in small portions. The reaction is exothermic; monitor for any excessive temperature increase or gas evolution. Maintain the reaction at ambient temperature (e.g., using a cool water bath if necessary).

  • Reaction Time: Allow the mixture to stir at ambient temperature for 30 minutes. The solution should become homogeneous.

Work-up and Isolation: 5. Quenching Preparation: Prepare a 250 mL beaker containing approximately 100 g of crushed ice. Place this beaker behind a blast shield. 6. Quenching: Slowly and carefully , pour the reaction mixture from the flask onto the crushed ice with continuous manual swirling. A precipitate will form. Causality Note: Quenching on ice serves two purposes: it safely neutralizes the reactive nitrating agent and drastically reduces the solubility of the organic product, causing it to precipitate out of the aqueous solution. 7. Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. 8. Washing: Wash the filter cake thoroughly with several portions of cold deionized water (~3 x 20 mL) until the filtrate is neutral to pH paper. 9. Initial Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the product.

Purification (Recrystallization): 10. Solvent Selection: Transfer the crude solid to a 100 mL beaker. Water is an excellent solvent for this purification due to the product's moderate solubility in hot water and poor solubility in cold water.[11] 11. Dissolution: Add a minimal amount of deionized water (start with 20-30 mL) and heat the suspension gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more water dropwise if needed to achieve full dissolution at boiling. 12. Crystallization: Remove the beaker from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation. 13. Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight. A typical yield is around 85%.[2]

Product Validation and Characterization

The final product should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.

PropertyExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Molecular Weight 171.11 g/mol
Melting Point Literature values vary; typically cited in the range of 235-240 °C (decomposition). Experimental verification is required.
¹H NMR The spectrum should show a singlet for the N-methyl protons (approx. 3.3-3.5 ppm) and a singlet for the C6-H proton (approx. 9.0-9.4 ppm). The characteristic signal for C5-H in the starting material (approx. 5.8 ppm) will be absent.
¹³C NMR Expected signals for two carbonyl carbons (C2, C4), two sp² carbons (C5, C6), and one methyl carbon. The C5 signal will be significantly shifted due to the attached nitro group.

References

Applications of 1-Methyl-5-nitrouracil in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the use of 1-Methyl-5-nitrouracil as a versatile building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core reactivity of this pyrimidine derivative and its pivotal role in the construction of complex heterocyclic scaffolds with significant potential in medicinal chemistry.

Introduction: The Synthetic Potential of a Nitrated Uracil Derivative

This compound is a pyrimidine derivative characterized by the presence of a nitro group at the C5 position and a methyl group at the N1 position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring, rendering the C6 position susceptible to nucleophilic attack and activating the nitro group itself for reduction. This inherent reactivity makes this compound a valuable precursor for the synthesis of a variety of functionalized and fused pyrimidine systems. This guide will explore its primary application as a strategic starting material for the synthesis of 5-aminouracil derivatives, which are key intermediates in the construction of purine and pteridine analogs, many of which exhibit important biological activities.

Core Application: A Gateway to Fused Pyrimidine Heterocycles

The principal synthetic utility of this compound lies in its conversion to 1-methyl-5,6-diaminouracil, a critical precursor for the synthesis of fused bicyclic heterocycles such as theophylline analogs (purines) and pteridines. This transformation is typically achieved in a two-step sequence: reduction of the nitro group to an amine, followed by nitrosation at the C6 position and subsequent reduction.

G A This compound B 1-Methyl-5-aminouracil A->B Reduction C 1-Methyl-6-nitroso-5-aminouracil B->C Nitrosation D 1-Methyl-5,6-diaminouracil C->D Reduction E Fused Heterocycles (e.g., Theophylline analogs, Pteridines) D->E Cyclocondensation

Caption: Synthetic pathway from this compound to fused heterocycles.

Part 1: Synthesis of 1-Methyl-5-aminouracil via Nitro Group Reduction

The reduction of the 5-nitro group is the crucial first step in unlocking the synthetic potential of this compound. This transformation yields 1-Methyl-5-aminouracil, a key building block for further elaboration. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes a representative procedure for the reduction of the nitro group using hydrogen gas and a palladium catalyst. The choice of a heterogeneous catalyst like palladium on carbon (Pd/C) allows for easy removal from the reaction mixture by filtration.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity. Palladium is a highly effective catalyst for this transformation. The solvent, typically a lower alcohol like ethanol, is chosen for its ability to dissolve the starting material and its inertness under the reaction conditions.

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker flask), suspend this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction Monitoring: Agitate the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-Methyl-5-aminouracil, which can be further purified by recrystallization if necessary.

SubstrateReducing AgentCatalystSolventTime (h)Yield (%)Reference
5-NitrouracilH₂Pd/CH₂O2>90Adapted from general procedures
This compoundH₂Pd/CEthanol2-4High (expected)Representative Protocol

Part 2: Synthesis of 1-Methyl-5,6-diaminouracil

The conversion of 1-Methyl-5-aminouracil to 1-Methyl-5,6-diaminouracil is a key step in the Traube purine synthesis and related cyclization reactions. This is typically achieved through a two-step process involving nitrosation at the C6 position followed by reduction of the resulting nitroso group.[1]

Protocol 2: Nitrosation of 1-Methyl-5-aminouracil and Subsequent Reduction

This protocol is adapted from the well-established procedure for the synthesis of 5,6-diaminouracil and is applicable to the 1-methylated derivative.[2]

Rationale: The C6 position of 5-aminouracil is activated towards electrophilic attack. Nitrosation is achieved using sodium nitrite in an acidic medium, which generates nitrous acid in situ. The resulting 6-nitroso derivative is a vibrant red or purple compound. This intermediate is then reduced without isolation, typically using a reducing agent like sodium dithionite (sodium hydrosulfite), which is effective for the reduction of nitroso groups to amines.

G A 1-Methyl-5-aminouracil C 1-Methyl-6-nitroso-5-aminouracil A->C Nitrosation B [HONO] B->C E 1-Methyl-5,6-diaminouracil C->E Reduction D [H] D->E

References

Application Notes & Protocols: 1-Methyl-5-nitrouracil as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 1-Methyl-5-nitrouracil, a substituted pyrimidine, stands out as a highly valuable and versatile precursor. Its utility stems from the unique electronic properties conferred by the nitro group at the C5 position and the inherent biological relevance of the uracil scaffold. The electron-withdrawing nature of the nitro group activates the pyrimidine ring for various chemical transformations, while its reduction to a primary amine unlocks a plethora of synthetic pathways toward complex heterocyclic systems.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations and providing step-by-step protocols for the synthesis of bioactive molecules. We will explore its application in the construction of xanthine derivatives, such as theophylline analogs, and fused pyrimidine systems, which are prominent scaffolds in numerous clinically relevant drugs.[1] The protocols described herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging this powerful building block in their drug discovery programs.

Chemical Properties and Reactivity

This compound's reactivity is dominated by the nitro group. This functional group is a cornerstone for introducing further complexity, primarily through its reduction to 5-amino-1-methyluracil. This transformation is a gateway to a wide array of bioactive compounds.[2][3][4][5] The resulting 5-aminouracil derivative is a key intermediate for synthesizing fused heterocyclic systems and other functionalized molecules with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4]

The general synthetic utility of this compound is depicted in the workflow below:

G start This compound intermediate 1-Methyl-5-aminouracil start->intermediate Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) xanthine Xanthine Derivatives (e.g., Theophylline analogs) intermediate->xanthine Cyclization with Formamide or Carboxylic Acids fused_pyrimidine Fused Pyrimidine Systems (e.g., Pyrazolopyrimidines) intermediate->fused_pyrimidine Cyclocondensation with 1,3-Dicarbonyls or equivalents other_derivatives Other Bioactive Derivatives intermediate->other_derivatives Further Functionalization

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of 1-Methyl-5-aminouracil via Catalytic Reduction

The reduction of the nitro group is the most critical initial step in harnessing the synthetic potential of this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize 1-Methyl-5-aminouracil from this compound using palladium on carbon (Pd/C) as a catalyst.

Materials and Reagents:

Reagent/MaterialQuantityNotes
This compound1.0 g (5.84 mmol)Starting material
10% Palladium on Carbon (Pd/C)100 mgCatalyst
Methanol (MeOH)50 mLSolvent
Hydrogen (H₂) gasBalloon pressureReducing agent
Celite®~2 gFiltration aid
Round-bottom flask (100 mL)1Reaction vessel
Magnetic stirrer and stir bar1For agitation
Hydrogenation apparatus1Or a balloon filled with H₂
Buchner funnel and filter paper1For filtration
Rotary evaporator1For solvent removal

Procedure:

  • Add this compound (1.0 g, 5.84 mmol) and methanol (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 1-Methyl-5-aminouracil, which can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Expected Outcome: A white to off-white solid with a typical yield of 90-95%.

Part 2: Synthesis of Bioactive Molecules

A. Synthesis of Theophylline Derivatives

Theophylline and its derivatives are well-known methylxanthines used as bronchodilators.[6][7] The synthesis often involves the cyclization of a 5,6-diaminouracil derivative, which can be prepared from this compound. The following protocol outlines a general procedure for synthesizing a theophylline precursor.

Protocol 2: Synthesis of 1,3-Dimethyl-5,6-diaminouracil

This protocol assumes the starting material is 1,3-Dimethyl-5-nitrouracil. The initial reduction step is analogous to Protocol 1. The subsequent nitrosation and reduction are key steps in the Traube purine synthesis.[8]

G cluster_0 Workflow: Theophylline Precursor Synthesis A 1,3-Dimethyl-6-aminouracil B Add Acetic Acid and Water A->B C Dropwise addition of Sodium Nitrite Solution B->C D Stir and Cool C->D E Filter, Wash, and Dry D->E F 6-Amino-5-nitroso-1,3-dimethyluracil E->F G Catalytic Hydrogenation (e.g., Pd/C, H₂) F->G H 1,3-Dimethyl-5,6-diaminouracil G->H

Caption: Workflow for the synthesis of a key theophylline precursor.

Procedure (adapted from established methods[9]):

  • Nitrosation: Dissolve 1,3-dimethyl-6-aminouracil in a mixture of acetic acid and water. While stirring, cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours.

  • Collect the resulting precipitate (6-amino-5-nitroso-1,3-dimethyluracil) by filtration, wash with cold water, and dry.

  • Reduction: The 6-amino-5-nitroso-1,3-dimethyluracil can then be reduced to 1,3-dimethyl-5,6-diaminouracil using catalytic hydrogenation with Pd/C and hydrogen gas in a suitable solvent like methanol, similar to Protocol 1.[9]

This diaminouracil is a direct precursor to theophylline, which can be formed by heating with formamide.[8]

B. Synthesis of Fused Pyrimidine Systems

Fused pyrimidines are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[10][11][12][13] The 5-amino group of 1-methyl-5-aminouracil is a nucleophilic handle that can be used in cyclocondensation reactions to build fused ring systems.

Protocol 3: General Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Objective: To synthesize a fused pyrido[2,3-d]pyrimidine system via a multicomponent reaction involving 1-methyl-5-aminouracil.

Materials and Reagents:

Reagent/MaterialQuantityNotes
1-Methyl-5-aminouracil1.0 mmolSynthesized from Protocol 1
Aromatic Aldehyde1.0 mmole.g., Benzaldehyde
Malononitrile1.0 mmolActive methylene compound
Ethanol (EtOH)20 mLSolvent
Piperidine2-3 dropsBasic catalyst
Reflux condenser1For heating
Round-bottom flask (50 mL)1Reaction vessel

Procedure:

  • In a 50 mL round-bottom flask, combine 1-methyl-5-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (20 mL).

  • Add 2-3 drops of piperidine to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][14]

Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant potential in various therapeutic areas.

Bioactive Molecule ClassTherapeutic AreaExamples of Activity
Theophylline Derivatives Respiratory, InfectiousPotent bronchodilators for asthma relief.[6][7] Some derivatives also exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.[6][7]
Fused Pyrimidines Oncology, InfectiousPyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines have demonstrated anticancer, antibacterial, and anti-inflammatory properties.[13][15]
Other Uracil Derivatives Antiviral, Anticancer5-substituted uracil derivatives are known to possess a wide range of biological activities, including antiviral (e.g., against HIV) and anticancer effects.[4]

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The straightforward reduction of its nitro group provides a key amine intermediate, which serves as a linchpin for constructing complex molecular architectures, including valuable xanthine and fused pyrimidine scaffolds. The protocols and applications outlined in this guide demonstrate the significant potential of this compound in modern drug discovery and development, providing researchers with a solid foundation for exploring novel chemical space and identifying new therapeutic leads.

References

Application Note: Quantitative Analysis of 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Methyl-5-nitrouracil, a key synthetic intermediate in medicinal chemistry and drug development. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the rationale behind method development choices, robust sample preparation strategies for complex biological matrices, and rigorous method validation according to international guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction and Scientific Background

This compound is a substituted pyrimidine derivative. While not an active pharmaceutical ingredient itself, its structural motif is of significant interest. The uracil backbone is fundamental to nucleic acids, and the nitro group is a versatile functional handle, making this compound a valuable precursor in the synthesis of more complex heterocyclic compounds and potential therapeutic agents.[1][2][3] The synthesis of novel fused uracil derivatives often involves such intermediates.[4]

Accurate quantification of this compound is critical for several applications:

  • Process Chemistry: Monitoring the progress and yield of synthetic reactions.

  • Quality Control: Assessing the purity of the compound and identifying potential impurities.

  • Pharmacokinetic Studies: If used as a precursor for a drug candidate, tracking its potential presence as a metabolite in biological systems.

This guide provides the foundational methodologies to establish robust and reliable quantitative assays tailored to these needs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of an analyte is the cornerstone of developing effective analytical methods. These properties dictate choices in solvent selection, pH adjustment, chromatographic conditions, and extraction techniques.[5]

PropertyValueSource
Chemical Formula C₅H₅N₃O₄[6]
Molecular Weight 171.11 g/mol [6]
CAS Number 28495-88-7[7]
Melting Point 256-264 °C (decomposed)[7]
pKa (Predicted) 7.07 ± 0.10[7]
Appearance Off-White to Pale Yellow Crystalline Powder[1]

General Analytical Workflow

A successful quantitative analysis follows a structured, multi-step process. Each stage must be optimized and controlled to ensure the final data is accurate and reproducible. The following diagram illustrates the typical workflow from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Analysis cluster_proc Phase 3: Data Processing cluster_rep Phase 4: Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (e.g., Extraction) Sample->SamplePrep StdPrep Standard & QC Preparation Sequence Sequence Building & Execution StdPrep->Sequence SamplePrep->Sequence Instrument Instrumental Analysis (HPLC / LC-MS) Integration Peak Integration & Calibration Instrument->Integration Sequence->Instrument Quant Concentration Calculation Integration->Quant Review Data Review & Validation Quant->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for quantifying compounds with a suitable chromophore, such as the nitro-uracil moiety. The method separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase.[8]

Principle and Method Development Rationale
  • Chromatographic Mode: Reversed-Phase (RP) chromatography is the method of choice. This compound is a moderately polar compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Selection: A C18 column is the universal starting point for RP-HPLC. The particle size (e.g., 5 µm or smaller 3 µm for faster UPLC applications) impacts efficiency and backpressure.[9]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower UV cutoff. An acidic modifier, such as 0.1% formic acid, is crucial. It serves to protonate silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent protonation state, leading to reproducible retention times.[10]

  • Detection Wavelength: The nitro group conjugated with the pyrimidine ring provides strong UV absorbance. The optimal wavelength (λmax) should be determined by running a UV scan of a standard solution. For similar compounds, wavelengths in the range of 230-280 nm are common.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

B. Standard Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Stock (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the working stock to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL. The diluent should be the initial mobile phase composition.

C. Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C[11]
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Monitor at λmax (e.g., 250 nm)[8]
Run Time 15 minutes

D. Method Validation The reliability of any analytical method must be formally demonstrated.[12] Method validation is the process of proving that the procedure is suitable for its intended purpose.[13] Key parameters should be assessed according to ICH Q2(R2) guidelines.[14]

Validation ParameterAcceptance Criteria (Typical)
Specificity Peak is free of interference from matrix components and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined range.
Range 80% to 120% of the target concentration.[15]
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; analyte can be quantified with acceptable accuracy and precision.[16]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.[16]
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate ±5%, column temp ±2°C).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for analysis in complex biological matrices, LC-MS/MS is the gold standard.[17] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Principle and Method Development Rationale
  • Chromatography: The principles of RP-HPLC described above are identical. However, mobile phase additives must be volatile (e.g., formic acid, ammonium formate) and non-volatile buffers (e.g., phosphate) must be avoided to prevent contamination of the MS source.[9][18]

  • Ionization: Electrospray Ionization (ESI) is the most suitable technique for a polar molecule like this compound. It generates charged ions from the liquid phase that can be guided into the mass spectrometer.[19] Given the molecule's structure, it can be detected in either positive mode ([M+H]⁺) or negative mode ([M-H]⁻). Both should be tested during development to determine which provides a better response.

  • Detection (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. A specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This precursor → product ion transition is a unique signature for the analyte, virtually eliminating matrix interferences.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • As per HPLC-UV protocol.

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound with different mass can be used.

B. Standard and Sample Preparation

  • Prepare calibration standards and QC samples as described for HPLC, but add the internal standard to all samples (calibrators, QCs, and unknowns) at a fixed concentration.

  • For biological samples, perform an extraction as detailed in Section 5.

C. Instrumental Parameters

ParameterRecommended Setting
LC System Agilent 1290, Waters Acquity, or equivalent
Mass Spectrometer Agilent 6460, Sciex API 4000, or equivalent Triple Quadrupole
Column C18, 50 mm x 2.1 mm, 1.8 µm (for faster analysis)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
MRM Transitions To be determined by infusing a standard solution and optimizing.
Example (Positive) Precursor (Q1): m/z 172.1 → Product (Q3): m/z 126.1 (loss of NO₂)
Example (Negative) Precursor (Q1): m/z 170.1 → Product (Q3): m/z 124.1 (loss of NO₂)
Key MS Parameters Optimize Gas Temp, Gas Flow, Nebulizer Pressure, Capillary Voltage, Fragmentor Voltage, and Collision Energy for each transition.

D. Method Validation Validation follows the same principles as HPLC-UV, but with additional considerations for matrix effects. FDA and EMA guidelines for bioanalytical method validation provide a comprehensive framework.[20] Accuracy and precision acceptance criteria are often wider for bioanalysis (e.g., ±15%, and ±20% at the LOQ).

Sample Preparation for Biological Matrices

Biological samples like plasma, urine, or tissue homogenates contain numerous interfering substances (proteins, lipids, salts) that must be removed before analysis to protect the instrument and ensure accurate quantification.[21][22]

Common Extraction Techniques
  • Protein Precipitation (PPT): The simplest method. An organic solvent (typically acetonitrile) is added to the sample (e.g., 3:1 solvent-to-plasma ratio) to denature and precipitate proteins. After centrifugation, the supernatant is injected.[23]

    • Pros: Fast, inexpensive, high recovery.

    • Cons: Less clean, can lead to significant matrix effects in LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its relative solubility.[24]

    • Pros: Cleaner extracts than PPT, removes inorganic salts.

    • Cons: Labor-intensive, requires large volumes of organic solvents, can form emulsions.[25]

  • Solid-Phase Extraction (SPE): The most effective technique for sample cleanup and concentration. The analyte is selectively retained on a solid sorbent while interferences are washed away.[22]

    • Pros: Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.

    • Cons: More expensive, requires method development to select the correct sorbent and solvents.

Protocol: Solid-Phase Extraction (Reversed-Phase)

This protocol is a starting point for extracting this compound from a biological matrix like plasma.

SPE_Workflow cluster_spe Solid-Phase Extraction Protocol Condition 1. Condition Activate sorbent with Methanol, then equilibrate with Water. Load 2. Load Apply pre-treated sample. Analyte binds to sorbent. Condition->Load Wash 3. Wash Wash with a weak solvent (e.g., 5% Methanol) to remove interferences. Load->Wash Elute 4. Elute Elute analyte with a strong solvent (e.g., 90% Methanol). Wash->Elute Evap 5. Evaporate & Reconstitute Dry down eluate under N₂, reconstitute in mobile phase. Elute->Evap

Caption: Step-by-step workflow for Solid-Phase Extraction.

Procedure:

  • Pre-treatment: Thaw plasma sample. Add internal standard. Centrifuge to pellet any solids.

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady rate.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic impurities.

  • Elute: Elute the this compound with 1 mL of 90% methanol in water into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.[25][26]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application's requirements for sensitivity, selectivity, and sample matrix complexity. HPLC-UV offers a cost-effective and robust solution for analyzing relatively pure samples, such as in synthetic process monitoring. For trace-level quantification in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS are indispensable. In all cases, a thorough method validation is paramount to ensure the generation of reliable and defensible data. The protocols and principles outlined in this document provide a solid foundation for developing and implementing such analytical methods.

References

The Strategic Role of 1-Methyl-5-nitrouracil in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-methyl-5-nitrouracil as a pivotal intermediate in medicinal chemistry. By leveraging its unique chemical architecture, this compound provides a versatile scaffold for the construction of a diverse array of heterocyclic systems with significant therapeutic potential.

Introduction: The Unseen Potential of a Substituted Uracil

In the vast landscape of medicinal chemistry, uracil and its derivatives stand as foundational pillars, forming the basis for numerous antiviral and anticancer agents.[1] Among these, this compound emerges as a highly valuable, yet often overlooked, intermediate. The strategic placement of the methyl group at the N1 position and the nitro group at the C5 position imparts a unique reactivity profile, making it an ideal precursor for complex nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro group activates the pyrimidine ring for certain transformations, while its facile reduction to an amino group opens a gateway to a multitude of cyclization reactions, most notably in the synthesis of purine analogs.[2] This guide will provide detailed protocols and theoretical insights to unlock the full potential of this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄-
Molecular Weight 171.11 g/mol [3]
Melting Point 256-264 °C (decomposes)[4]
Appearance Slightly pale yellow to yellow crystalline powder[5]
pKa (predicted) 7.07 ± 0.10[4]
Density (predicted) 1.59 ± 0.1 g/cm³[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the 1-methyluracil precursor, followed by a regioselective nitration at the C5 position.

Synthesis_Workflow Uracil Uracil Methylation Methylation (e.g., DMS, NaH, DMF) Uracil->Methylation OneMethyluracil 1-Methyluracil Methylation->OneMethyluracil Nitration Nitration (Fuming HNO₃) OneMethyluracil->Nitration FinalProduct This compound Nitration->FinalProduct Medicinal_Chemistry_Application Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Intermediate 1-Methyl-5-aminouracil Reduction->Intermediate Cyclization Traube Purine Synthesis (e.g., Formic Acid) Intermediate->Cyclization FinalProduct 7-Methylxanthine (Purine Analog) Cyclization->FinalProduct

References

Application Notes and Protocols for the Reduction of the Nitro Group in 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-5-aminouracil in Drug Discovery and Development

1-Methyl-5-nitrouracil serves as a critical precursor in the synthesis of 1-Methyl-5-aminouracil, a versatile intermediate in the development of various therapeutic agents. The amino group at the C5 position of the uracil ring is a key functional handle for further molecular elaboration, enabling the construction of a diverse array of bioactive compounds. Uracil derivatives, including 5-aminouracils, are recognized for their potential as anticancer, antiviral, and antimicrobial agents.[1][2] The efficient and selective reduction of the nitro group in this compound is therefore a pivotal transformation for researchers in medicinal chemistry and drug development.

This technical guide provides detailed protocols for three robust and widely applicable methods for the reduction of this compound to 1-Methyl-5-aminouracil. The selection of a particular method will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex derivatives.

Chemical Transformation Overview

The fundamental transformation discussed in this guide is the reduction of the nitro group of this compound to an amino group, yielding 1-Methyl-5-aminouracil.

start This compound end 1-Methyl-5-aminouracil start->end [Reducing Agent]

Caption: General reaction scheme for the reduction of this compound.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups, often providing high yields with minimal byproducts.[3][4] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[5][6][7][8]

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is chosen for its high activity in hydrogenating nitro groups.[7][8] It is a cheaper alternative to precious metal catalysts like Palladium or Platinum.[6]

  • Solvent: A polar protic solvent like ethanol is used to dissolve the starting material and facilitate the transfer of hydrogen to the catalyst surface.

  • Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is conducted under a positive pressure of hydrogen to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[5]

  • Safety: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[7] The use of hydrogen gas requires appropriate safety precautions, including a well-ventilated area and the absence of ignition sources.

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (in a cylinder with a regulator)

  • Parr shaker or a similar hydrogenation apparatus

  • Reaction vessel rated for pressure

  • Filtration apparatus

Procedure:

  • To a pressure-rated reaction vessel, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Carefully add Raney® Nickel (0.1-0.2 eq by weight of the dry catalyst) as a slurry in water. Caution: Do not allow the Raney® Nickel to dry out.[7]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol. Caution: Keep the filter cake wet with solvent to prevent the catalyst from igniting.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1-Methyl-5-aminouracil.

  • The product can be further purified by recrystallization if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge vessel with This compound and Ethanol B Add Raney® Nickel slurry A->B C Seal and purge with N₂ then H₂ B->C D Pressurize with H₂ (50 psi) C->D E Stir vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Vent H₂ and purge with N₂ F->G Reaction Complete H Filter through Celite® G->H I Concentrate filtrate H->I J Purify (optional) I->J

Caption: Workflow for Catalytic Hydrogenation of this compound.

Method 2: Reduction with Tin(II) Chloride

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[3][9] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9]

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild reducing agent that effectively reduces nitro groups.[3] The tin metal acts as the electron donor in this reaction.[10]

  • Solvent and Acid: The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate in the presence of a strong acid, such as hydrochloric acid (HCl). The acid serves to protonate the intermediates in the reduction pathway.[10]

  • Temperature: Heating the reaction mixture often accelerates the rate of reduction.

  • Work-up: The work-up procedure involves basification to precipitate tin salts as tin hydroxides, which can then be removed by filtration.

Experimental Protocol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Round-bottom flask with a reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (4-6 eq) dropwise with stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-5-aminouracil.

  • Further purification can be achieved by column chromatography or recrystallization.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for the conversion of nitro compounds to amines.[11][12] This method is advantageous as it is performed under mild, typically aqueous conditions and avoids the use of heavy metals or high-pressure hydrogenation.[12]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium dithionite is a powerful reducing agent in aqueous solutions. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[12]

  • Solvent System: A mixture of an organic solvent (like THF or dioxane) and water is often used to ensure the solubility of both the organic substrate and the inorganic reducing agent. An aqueous ammonia solution can also be used.

  • pH: The reaction is typically carried out under neutral to slightly basic conditions to maintain the stability and reducing power of the dithionite.

  • Temperature: Gentle heating can increase the reaction rate.

Experimental Protocol

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous ammonia solution (NH₄OH) or a mixture of water and an organic solvent (e.g., THF, Dioxane)

  • Round-bottom flask

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Suspend this compound (1.0 eq) in an aqueous ammonia solution or a mixture of water and a co-solvent in a round-bottom flask.

  • Heat the mixture to 50-70 °C with vigorous stirring.

  • Add sodium dithionite (3-5 eq) portion-wise over 30 minutes. Be mindful of any gas evolution.

  • Continue stirring at the elevated temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted into an organic solvent such as ethyl acetate. The organic extracts are then combined, dried, and concentrated to yield the crude product.

  • Purify by recrystallization if necessary.

Data Summary and Comparison

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ / Raney® Ni50 psi H₂, Ethanol, RTHigh yield, clean reaction, easy product isolationRequires specialized pressure equipment, catalyst is pyrophoric, may reduce other functional groups
Tin(II) Chloride Reduction SnCl₂·2H₂O / HClEthanol, RefluxGood functional group tolerance, inexpensiveStoichiometric amounts of metal salts, tedious work-up to remove tin byproducts
Sodium Dithionite Reduction Na₂S₂O₄Aqueous/Organic co-solvent, 50-70 °CMild conditions, inexpensive, avoids heavy metals and H₂ gasCan require large excess of reagent, potential for side reactions with some substrates

Safety Precautions

  • This compound: May cause skin and eye irritation.[13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Raney® Nickel: Highly pyrophoric when dry.[7] Always handle as a slurry under a solvent.

  • Hydrogen Gas: Highly flammable. Ensure proper ventilation and eliminate all sources of ignition. Use in equipment designed for pressure reactions.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.

  • Sodium Dithionite: Can release sulfur dioxide upon decomposition. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14][15]

References

Application Notes and Protocols for the Functionalization of the Uracil Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Uracil Scaffold as a Privileged Structure in Medicinal Chemistry

Uracil, a fundamental pyrimidine nucleobase, is not merely a component of RNA; it is a versatile scaffold in medicinal chemistry and chemical biology.[1][2] The strategic introduction of substituents onto the uracil ring can profoundly influence its biological activity, leading to the development of potent therapeutic agents, including antiviral and anticancer drugs.[1][3][4][5][6] For instance, the renowned anticancer drug 5-fluorouracil operates by disrupting DNA synthesis in rapidly dividing cancer cells.[7] This guide provides a comprehensive overview of established and modern methodologies for the functionalization of the uracil ring, offering detailed protocols and insights into the rationale behind experimental choices.

PART 1: Direct Functionalization of the Uracil Ring

Direct modification of the uracil core is a primary strategy for introducing new functionalities. Key approaches include halogenation and nitration, which often serve as foundational steps for further derivatization.

Halogenation: Gateway to Further Transformations

Halogenated uracils are pivotal intermediates for a wide array of subsequent reactions, particularly metal-catalyzed cross-couplings.[8][9] The introduction of a halogen at the C5 position is the most common and synthetically useful transformation.

Causality of Experimental Choices: The choice of halogenating agent and reaction conditions is critical for achieving high yields and regioselectivity. Direct halogenation with elemental halogens is a common approach.[10][11] The use of an oxidizing agent, such as ceric ammonium nitrate (CAN), can facilitate the in-situ generation of a more electrophilic halogen species, leading to efficient halogenation under milder conditions.[12]

Protocol 1: Ceric Ammonium Nitrate (CAN)-Mediated Iodination of Uracil at the C5 Position

This protocol describes the efficient iodination of uracil at the C5 position using elemental iodine and ceric ammonium nitrate (CAN) as an oxidizing agent.[12]

Materials:

  • Uracil

  • Elemental Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Methanol (MeOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve uracil (1.0 eq) in methanol.

  • Add elemental iodine (1.1 eq) to the solution and stir until it dissolves.

  • Add ceric ammonium nitrate (2.5 eq) portion-wise to the stirred solution. The color of the reaction mixture will change.

  • Attach a reflux condenser and heat the reaction mixture to 80°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any excess iodine. The dark color of the solution should fade.

  • The product, 5-iodouracil, will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold distilled water and then a small amount of cold methanol.

  • Dry the product under vacuum to obtain pure 5-iodouracil.

Self-Validation: The successful synthesis of 5-iodouracil can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The disappearance of the C5-H proton signal and the appearance of a downfield-shifted C5 signal in the NMR spectra are indicative of successful iodination.

Nitration: Introducing an Electron-Withdrawing Group

Nitration of the uracil ring, typically at the C5 position, introduces a strong electron-withdrawing nitro group, which can be a precursor for other functional groups, such as an amino group.

Causality of Experimental Choices: The choice of nitrating agent is crucial to control the regioselectivity and avoid unwanted side reactions like N-nitration.[13] While fuming nitric acid can be used, a mixture of copper(II) nitrate and acetic anhydride offers a milder and often more selective method for C5 nitration, especially for N-substituted uracils.[13] For unprotected uridines, nitronium tetrafluoroborate (Olah's reagent) provides excellent yields of the 5-nitro derivative.[13]

Protocol 2: Nitration of 1,3-Dimethyluracil at the C5 Position

This protocol details the nitration of 1,3-dimethyluracil at the C5 position using copper(II) nitrate in acetic anhydride.[13]

Materials:

  • 1,3-Dimethyluracil

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Acetic anhydride (Ac₂O)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1,3-dimethyluracil (1.0 eq) in acetic anhydride in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add copper(II) nitrate trihydrate (1.5 eq) to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a separatory funnel containing chloroform and saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield 1,3-dimethyl-5-nitrouracil.

Self-Validation: The introduction of the nitro group can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the singlet corresponding to the H-6 proton will be present, while the H-5 proton signal will be absent. The presence of characteristic N-O stretching bands in the IR spectrum further confirms the nitration.

PART 2: N-Alkylation of the Uracil Ring

Substitution at the N1 and N3 positions of the uracil ring is a common strategy to modulate the molecule's properties.[7][14] Alkylation reactions are frequently employed for this purpose.

Causality of Experimental Choices: The regioselectivity of N-alkylation (N1 vs. N3) is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.[7][15] In many cases, a mixture of N1- and N1,N3-disubstituted products is obtained.[7] The use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is a common practice.

Protocol 3: N-Alkylation of 5-Iodouracil

This protocol describes the N-alkylation of 5-iodouracil, which can lead to a mixture of N1- and N1,N3-substituted products.[7]

Materials:

  • 5-Iodouracil

  • Alkyl halide (e.g., n-butyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-iodouracil (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of N1- and N1,N3-alkylated 5-iodouracils, can be separated and purified by column chromatography on silica gel.

Self-Validation: The substitution pattern (N1 vs. N1,N3) can be determined using 2D-NMR techniques such as HMBC, which shows correlations between the protons of the alkyl group and the carbons of the uracil ring.[7] Mass spectrometry will also confirm the molecular weight of the mono- and di-alkylated products.

PART 3: C-C and C-N Bond Formation via Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the uracil scaffold is no exception. These methods allow for the introduction of a wide range of substituents at the C5 and C6 positions, starting from halogenated uracils.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting a halide with an organoboron compound in the presence of a palladium catalyst.

Causality of Experimental Choices: The success of the Suzuki-Miyaura coupling depends on the choice of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be used, often in combination with phosphine ligands that stabilize the catalyst and facilitate the catalytic cycle. The base is crucial for the transmetalation step.

Protocol 4: Suzuki-Miyaura Coupling of 5-Iodouracil with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-iodouracil with an arylboronic acid.

Materials:

  • 5-Iodouracil

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-iodouracil (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

  • Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 100°C) for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryluracil.

Self-Validation: Successful coupling is confirmed by the absence of the starting 5-iodouracil and the appearance of a new product with a higher molecular weight in the mass spectrum. ¹H and ¹³C NMR spectra will show signals corresponding to both the uracil and the newly introduced aryl group.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl substituted uracils.[16][17][18][19]

Causality of Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the nature of the amine and the aryl halide.[18][20] Bulky, electron-rich phosphine ligands are commonly employed.[18] Strong bases such as sodium tert-butoxide are typically required.[18]

Protocol 5: Buchwald-Hartwig Amination of 5-Bromouracil with a Primary Amine

This protocol provides a general method for the Buchwald-Hartwig amination of 5-bromouracil.

Materials:

  • 5-Bromouracil

  • Primary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-bromouracil (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aminouracil derivative.

Self-Validation: The formation of the C-N bond can be confirmed by the disappearance of the starting materials and the appearance of a new product with the expected molecular weight in the mass spectrum. NMR spectroscopy will show signals corresponding to the uracil ring and the newly introduced amino substituent.

PART 4: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the uracil ring, avoiding the pre-functionalization step of halogenation.

Causality of Experimental Choices: These reactions typically employ a transition metal catalyst (e.g., palladium) to activate a C-H bond, followed by coupling with a suitable partner.[21] The regioselectivity (C5 vs. C6) can often be controlled by the choice of catalyst, ligand, and directing group if present.[21]

Data Summary

Method Position Substituent Introduced Key Reagents Typical Conditions Reference
HalogenationC5-II₂, CAN80°C, MeOH[12]
NitrationC5-NO₂Cu(NO₃)₂, Ac₂ORoom Temp, 48h[13]
N-AlkylationN1, N3AlkylAlkyl halide, K₂CO₃60-70°C, DMF[7]
Suzuki-MiyauraC5ArylArylboronic acid, Pd(OAc)₂, PPh₃Reflux, Dioxane/H₂O[22]
Buchwald-HartwigC5AminoAmine, Pd₂(dba)₃, XPhos100-110°C, Toluene[17][18]
Direct C-H ArylationC5/C6ArylAryl halide, Pd catalystVaries[21]

Visualizations

General Workflow for Uracil Functionalization

G Uracil Uracil Scaffold Halogenation Halogenation (e.g., C5-Iodo) Uracil->Halogenation Nitration Nitration (C5-Nitro) Uracil->Nitration N_Alkylation N-Alkylation (N1/N3) Uracil->N_Alkylation Direct_CH Direct C-H Functionalization Uracil->Direct_CH Cross_Coupling Metal-Catalyzed Cross-Coupling Halogenation->Cross_Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Reduction Reduction Nitration->Reduction e.g., to Amino group Substituted_Uracil Substituted Uracil Derivatives N_Alkylation->Substituted_Uracil Direct_CH->Substituted_Uracil Cross_Coupling->Substituted_Uracil Reduction->Substituted_Uracil Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Product R-R' (5-Aryluracil) Transmetalation Transmetalation PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OH)₂ Base PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination RX R-X (5-Halouracil) R1BOH2 R'-B(OH)₂ (Boronic Acid) Base Base

References

The Strategic Utility of 1-Methyl-5-nitrouracil in the Synthesis of Fused Pyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fused Pyrimidines and the Versatility of 1-Methyl-5-nitrouracil

Fused pyrimidine ring systems are a cornerstone of medicinal chemistry and drug development, forming the core structure of a vast array of biologically active molecules.[1][2][3] Their prevalence in nature, most notably as the purine bases in DNA and RNA, has inspired chemists to explore their synthetic analogues, leading to the discovery of potent therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][4][5] The pyrido[2,3-d]pyrimidine scaffold, for instance, is present in numerous kinase inhibitors, while pyrazolo[3,4-d]pyrimidines are recognized as potent purine isosteres.[6][7]

Central to the efficient construction of these valuable heterocyclic systems is the selection of a versatile and reactive starting material. This compound has emerged as a particularly strategic precursor. The presence of the nitro group at the C5 position serves a dual purpose: it activates the pyrimidine ring for nucleophilic attack and provides a functional handle that can be readily transformed into an amino group, a key step in the annulation of a second ring. The methyl group at the N1 position offers a point of structural diversity and can influence the physicochemical properties of the final fused product.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of two important classes of fused pyrimidines: pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. We will delve into the underlying chemical principles, provide step-by-step, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping the reader with the knowledge to confidently and successfully utilize this versatile building block in their synthetic endeavors.

Core Synthetic Strategy: The Pivotal Role of the 5-Amino Intermediate

The primary synthetic route leveraging this compound for the synthesis of fused pyrimidines hinges on the initial reduction of the 5-nitro group to a 5-amino group. This transformation is fundamental as it installs a nucleophilic center at the C5 position, which is essential for the subsequent cyclization reactions that form the fused ring.

Several methods have been reported for the reduction of 5-nitrouracils, including the use of reducing agents like tin(II) chloride (SnCl₂), zinc (Zn) in acidic media, or catalytic hydrogenation.[8] The choice of reducing agent can be critical and may depend on the presence of other functional groups in the molecule. For the purposes of this guide, we will focus on a robust and widely applicable method using sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite. This reagent is effective, relatively mild, and generally provides clean conversion to the desired 5-aminouracil derivative.

The resulting 5-amino-1-methyluracil is a versatile intermediate that can be reacted with a variety of bifunctional electrophiles to construct the desired fused heterocyclic system.

Application Protocol I: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activity. The synthesis of these compounds often involves the reaction of a 6-aminouracil derivative with a 1,3-dicarbonyl compound or its equivalent.[6] In this protocol, we will first prepare 5,6-diamino-1-methyluracil from this compound and then cyclize it with a β-ketoester.

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

G cluster_0 Step 1: Nitrosation and Reduction cluster_1 Step 2: Cyclization A 1-Methyl-6-aminouracil B 1-Methyl-6-amino-5-nitrosouracil A->B NaNO2, Acetic Acid C 1,3-Dimethyl-5,6-diaminouracil B->C Na2S2O4 E Pyrido[2,3-d]pyrimidine Derivative C->E Polyphosphoric Acid (PPA) D Ethyl Acetoacetate D->E

Caption: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative.

Part 1: Synthesis of 5,6-Diamino-1-methyluracil

This two-step, one-pot procedure first involves the nitrosation of 6-amino-1-methyluracil followed by in-situ reduction to the corresponding 5,6-diamino derivative. While our primary starting material is this compound, this protocol starts from the more readily available 6-amino-1-methyluracil to generate the key 5,6-diamino intermediate. A similar reduction of this compound to 5-amino-1-methyluracil can be achieved using sodium dithionite.[8]

Materials:

  • 6-Amino-1-methyluracil

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Sodium Dithionite (Na₂S₂O₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Water (deionized)

Protocol:

  • In a well-ventilated fume hood, suspend 6-amino-1-methyluracil in water in a three-necked round-bottom flask equipped with a mechanical stirrer.

  • Add glacial acetic acid to the suspension.

  • Cool the mixture in an ice bath and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. The formation of a rose-red precipitate of 1-methyl-6-amino-5-nitrosouracil should be observed.[9]

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Filter the red nitroso compound and wash it with cold water.[9]

  • Transfer the moist nitroso compound back to the reaction flask and add warm water.

  • Heat the slurry on a steam bath and add sodium dithionite portion-wise until the red color is completely discharged, resulting in a light tan suspension.[9] Add a small excess of sodium dithionite and continue heating for an additional 15 minutes.

  • Cool the mixture and filter the resulting diaminouracil bisulfite salt, washing thoroughly with water.

  • To convert the bisulfite salt to the hydrochloride salt for better stability and purity, suspend the salt in concentrated hydrochloric acid and heat on a steam bath with stirring for 1 hour.[9]

  • Filter the tan 5,6-diamino-1-methyluracil hydrochloride, wash with acetone, and dry under vacuum.

Expert Insights: The nitrosation reaction is sensitive to temperature, and keeping it low prevents decomposition of nitrous acid and unwanted side reactions. The reduction with sodium dithionite is an effective method for converting the nitroso group to an amino group. The isolation as the hydrochloride salt improves the stability of the air-sensitive diamine.

Part 2: Cyclization to form 1,3-Dimethyl-6,7-dihydro-1H-pyrido[2,3-d]pyrimidine-2,4,5-trione

Materials:

  • 5,6-Diamino-1-methyluracil hydrochloride

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

Protocol:

  • Place 5,6-diamino-1-methyluracil hydrochloride and a molar excess of ethyl acetoacetate in a round-bottom flask.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture with stirring at 100-120 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the viscous mixture into ice water with vigorous stirring.

  • The resulting precipitate is the crude pyrido[2,3-d]pyrimidine derivative.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Expert Insights: Polyphosphoric acid acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization. The reaction involves the initial formation of an enamine from the 6-amino group and the keto group of ethyl acetoacetate, followed by cyclization and dehydration.

Product Typical Yield Appearance
1,3-Dimethyl-6,7-dihydro-1H-pyrido[2,3-d]pyrimidine-2,4,5-trione60-75%Off-white to pale yellow solid

Application Protocol II: Synthesis of a Pyrazolo[3,4-d]pyrimidine-4,6-dione Derivative

Pyrazolo[3,4-d]pyrimidines are another class of fused pyrimidines with significant biological importance, often acting as purine analogs.[1][4] This protocol outlines a one-pot synthesis starting from a 6-hydrazinyluracil derivative, which can be prepared from the corresponding 6-chlorouracil. The key transformation is the oxidative cyclization of a hydrazone intermediate.

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Oxidative Cyclization A 6-Chloro-1-methyluracil B 6-Hydrazinyl-1-methyluracil A->B Hydrazine Hydrate D Hydrazone Intermediate B->D C Aromatic Aldehyde C->D E Pyrazolo[3,4-d]pyrimidine Derivative D->E Thionyl Chloride (SOCl2)

Caption: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative.

Part 1: Synthesis of 6-Hydrazinyl-1-methyluracil

Materials:

  • 6-Chloro-1-methyluracil

  • Hydrazine hydrate

  • Ethanol

Protocol:

  • In a round-bottom flask, dissolve 6-chloro-1-methyluracil in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 6-hydrazinyl-1-methyluracil, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Expert Insights: The 6-chloro substituent in the uracil ring is a good leaving group, readily displaced by the nucleophilic hydrazine. An excess of hydrazine hydrate is used to ensure complete reaction and to act as a base to neutralize the HCl formed during the reaction.

Part 2: One-Pot Synthesis of 7-Methyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Materials:

  • 6-Hydrazinyl-1-methyluracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Thionyl chloride (SOCl₂)

Protocol:

  • Suspend 6-hydrazinyl-1-methyluracil in ethanol in a round-bottom flask.

  • Add one equivalent of the desired aromatic aldehyde.

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.[2] The formation of a precipitate is usually observed.

  • Carefully add an excess of thionyl chloride to the reaction mixture in a fume hood.

  • Heat the mixture under reflux for a short period (5-10 minutes).[2]

  • Evaporate the excess thionyl chloride under reduced pressure.

  • To the residue, carefully add aqueous ammonia solution to neutralize the mixture and precipitate the product.

  • Filter the solid, wash with water and then with ethanol, and recrystallize from a suitable solvent (e.g., DMF/ethanol).[2]

Expert Insights: Thionyl chloride serves as both a dehydrating and an oxidizing agent in this cyclization. It facilitates the intramolecular cyclization of the hydrazone to form the pyrazole ring. The reaction is typically rapid and efficient.

Product Typical Yield Appearance
7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione65-75%Crystalline solid

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of medicinally important fused pyrimidine heterocycles. The strategic placement of the nitro group allows for its facile conversion into a key amino functionality, which then serves as a handle for the construction of a variety of fused ring systems. The protocols detailed in this application note for the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines provide robust and reproducible methods for accessing these important scaffolds. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can adapt and expand upon these methods to generate diverse libraries of fused pyrimidine derivatives for drug discovery and development programs.

References

Application Note: A Practical Guide to Monitoring the Progress of 1-Methyl-5-nitrouracil Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective techniques for monitoring reactions involving 1-Methyl-5-nitrouracil. We delve into the principles and provide detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The focus is on providing not just procedural steps, but also the scientific rationale behind methodological choices, ensuring robust and reproducible reaction monitoring for process optimization, yield maximization, and impurity profiling.

Introduction: The Imperative for Reaction Monitoring

This compound is a key heterocyclic compound and a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Its synthesis, typically involving the nitration of 1-methyluracil, requires careful control to ensure high yield and purity. Nitration reactions are often rapid and highly exothermic, posing a risk of runaway reactions or the formation of undesirable byproducts, such as polynitrated species.[1][2] Therefore, precise and timely monitoring of the reaction progress is not merely beneficial—it is critical for safety, process control, and economic viability.

This guide outlines several analytical techniques to track the consumption of the starting material (1-methyluracil) and the formation of the desired product (this compound).

Foundational Step: Reaction Sampling and Quenching

Accurate monitoring begins with obtaining a representative sample from the reaction mixture and immediately stopping (quenching) the reaction to "freeze" its composition at that specific time point. This is especially crucial for fast reactions like nitration.

Protocol for Sampling and Quenching:

  • Carefully withdraw a small, representative aliquot (e.g., 0.1 mL) from the vigorously stirred reaction mixture.

  • Immediately add the aliquot to a vial containing a chilled quenching solution. A chilled methanol-water mixture is often effective for nitration reactions as it rapidly dilutes the reactants and dissipates heat.

  • Vortex the vial to ensure thorough mixing and complete quenching.

  • The quenched sample is now stable and ready for analysis by the techniques described below.

Technique I: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel. It is ideal for quickly determining the presence or absence of starting material and the appearance of new products.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a liquid mobile phase.[3] Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the silica and move shorter distances (lower Rf). This compound is expected to be less polar than the starting material, 1-methyluracil, due to the nitro group, but this can be influenced by the solvent system.

Experimental Protocol for TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, gently draw a starting line approximately 1 cm from the bottom.[3]

  • Spotting:

    • On the starting line, apply a small spot of the 1-methyluracil starting material (dissolved in a suitable solvent).

    • Next to it, apply a spot of the quenched reaction mixture.

    • It is highly recommended to apply a "co-spot" containing both the starting material and the reaction mixture on top of each other. This helps to definitively distinguish the product from the starting material.

  • Development:

    • Prepare a developing chamber by adding a suitable mobile phase (eluent) to a depth of about 0.5 cm. A common starting eluent for uracil derivatives is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v) or Dichloromethane and Methanol (e.g., 9:1 v/v).

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which leads to better and more reproducible chromatograms.

    • Place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate.

    • Visualize the spots. Since uracil derivatives contain a chromophore, they are often visible under a UV lamp (254 nm).[3]

    • Alternatively, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice.[4]

Interpretation of Results
  • The starting material spot should diminish in intensity as the reaction progresses.

  • A new spot, corresponding to the this compound product, will appear.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Technique II: High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for quantitative analysis of reaction mixtures. It offers high resolution, sensitivity, and reproducibility, making it the gold standard for determining conversion, yield, and purity.[5] The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for cycle times as low as 1.5 minutes, enabling near real-time monitoring.[5]

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is most commonly used for compounds like this compound. The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture.[6] In this mode, more polar compounds elute earlier, while less polar compounds are retained longer by the column.

Experimental Protocol for HPLC Monitoring
  • Sample Preparation:

    • Take an aliquot of the quenched reaction mixture.

    • Dilute it to a suitable concentration (e.g., ~0.1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Instrumentation and Conditions: The following provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and is mass spectrometry compatible.[7]
Gradient Start at 5% B, ramp to 95% B over 10 minA gradient elution is effective for separating components with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV-Vis Detector at λmax of this compoundUracil derivatives have strong UV absorbance. The optimal wavelength should be determined experimentally.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
  • Data Acquisition and Analysis:

    • Inject a standard of the 1-methyluracil starting material to determine its retention time.

    • Inject the prepared reaction samples at various time points.

    • Monitor the chromatograms for the disappearance of the starting material peak and the appearance and growth of the product peak.

    • The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors) or by using a calibration curve.

Workflow for Reaction Monitoring

The following diagram illustrates the general workflow from reaction sampling to data-driven decision making.

G cluster_0 Reaction Phase cluster_1 Sampling & Preparation cluster_2 Analytical Phase cluster_3 Data Interpretation & Action Reaction Reaction Vessel (e.g., Nitration) Sample Withdraw Aliquot Reaction->Sample Time Point (t) Quench Quench Reaction (e.g., Chilled Methanol) Sample->Quench Prepare Dilute & Filter Sample Quench->Prepare TLC Qualitative Check: TLC Prepare->TLC HPLC Quantitative Analysis: HPLC / UHPLC Prepare->HPLC NMR Structural Confirmation: NMR Spectroscopy Prepare->NMR Interpret Analyze Data (R_f, Peak Area, Spectra) TLC->Interpret HPLC->Interpret NMR->Interpret Decision Decision Point: Continue, Stop, or Modify? Interpret->Decision Decision->Reaction Adjust Conditions

Caption: General workflow for monitoring this compound reactions.

Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool that provides unambiguous structural information.[8] It can be used to confirm the identity of the product, identify byproducts, and, with careful setup (qNMR), provide quantitative data. It is particularly useful for confirming that the nitro group has been added to the desired 5-position of the uracil ring.

Principle of Analysis

NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a "fingerprint" of the molecule's structure.[9] For monitoring this reaction, 1H NMR is most common due to its high sensitivity and short acquisition times.[8]

Experimental Protocol for NMR Monitoring
  • Sample Preparation:

    • Take an aliquot of the quenched reaction mixture.

    • If the reaction solvent is not deuterated, the solvent must be removed first (e.g., under reduced pressure).

    • Dissolve the resulting residue in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for uracil derivatives.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum.

  • Data Interpretation:

    • Starting Material (1-Methyluracil): Expect to see a characteristic signal for the proton at the C5 position.

    • Product (this compound): This C5-H signal will be absent in the product spectrum, as it has been replaced by the nitro group. This disappearance is the most definitive indicator of a successful reaction.

    • The signals for the methyl group (N1-CH3) and the C6-H proton will likely experience a downfield shift due to the electron-withdrawing effect of the nitro group.

    • By integrating the signals corresponding to the starting material and product, one can determine the relative amounts and calculate the reaction conversion.[10]

CompoundKey 1H NMR Signals (Predicted)Interpretation
1-Methyluracil Singlet for C5-HThis peak will disappear as the reaction proceeds.
This compound Absence of C5-H signalConfirms substitution at the 5-position.
Singlet for N1-CH3Signal will shift and can be used for relative quantification.
Singlet for C6-HSignal will shift and can be used for relative quantification.

Summary and Technique Selection

TechniquePrimary UseInformation ProvidedSpeedCost
TLC QualitativeReaction start/end, presence of productVery FastLow
HPLC/UHPLC QuantitativeConversion, yield, purity, byproductsFastMedium
NMR StructuralUnambiguous structure confirmationMediumHigh

For routine monitoring, a combination of TLC and HPLC is highly effective. TLC provides rapid, frequent checks, while HPLC offers precise quantitative data at key time points. NMR is invaluable during initial process development and for troubleshooting to confirm structures and identify unknown impurities.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-5-nitrouracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-5-nitrouracil

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the development of various therapeutic agents, achieving a high-yield, high-purity synthesis is critical. This guide, structured in a question-and-answer format, addresses common challenges encountered during the nitration of 1-methyluracil. It is designed to provide not just procedural steps, but also the fundamental chemical reasoning to empower you to optimize and troubleshoot your reaction conditions effectively.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-methyluracil. The pyrimidine ring, while having some aromatic character, is electron-deficient. However, the presence of electron-donating groups (the amide nitrogens and the methyl group) activates the ring enough to react with a strong electrophile. The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from a nitrating agent, commonly a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1][2]

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Electrophilic Attack: The π-electron system of the 1-methyluracil ring attacks the nitronium ion. The substitution is directed to the C5 position, which is activated by the adjacent nitrogen atoms. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base in the mixture (like water or the bisulfate ion, HSO₄⁻) removes a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[4]

Reaction_Mechanism cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Start 1-Methyluracil Sigma Sigma Complex (Carbocation Intermediate) Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (Rearomatization)

Caption: General mechanism for the nitration of 1-methyluracil.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction yield for this compound is very low, or I'm recovering only starting material. What are the common causes and how can I fix them?

Answer: This is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Inefficient Nitronium Ion Generation: The concentration of the active electrophile (NO₂⁺) may be too low.

    • Causality: The formation of the nitronium ion is an equilibrium reaction. Using insufficiently concentrated acids or allowing moisture into the reaction will shift the equilibrium away from the nitronium ion.

    • Solution:

      • Use Concentrated Acids: Always use fresh, concentrated (98%) sulfuric acid and fuming nitric acid or a high-concentration (70%) nitric acid.[5]

      • Control Reagent Order: Add the nitric acid slowly to the sulfuric acid in an ice bath. This is an exothermic reaction, and this order of addition favors the formation of the nitronium ion.

      • Ensure Anhydrous Conditions: Use oven-dried glassware and protect the reaction from atmospheric moisture with a drying tube.

  • Inadequate Temperature Control: The reaction temperature is a critical parameter.

    • Causality: While heat can increase reaction rates, excessive temperatures can lead to the degradation of the starting material and the product, resulting in a dark, tarry mixture.[5] Conversely, if the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction.

    • Solution: Maintain the reaction temperature within the optimal range. A common procedure involves adding the 1-methyluracil portion-wise to the mixed acid while keeping the temperature below 50-55°C.[5] For some protocols, much lower temperatures are used initially during reagent addition to control the exothermic nature of the reaction.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Causality: Electrophilic substitution on a pyrimidine ring can be sluggish compared to more electron-rich aromatic systems.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. If starting material is still present after the initially planned time (e.g., 3 hours), consider extending the reaction time, but be cautious of potential degradation if the temperature is high.[5]

Troubleshooting_Low_Yield start Start: Low or No Yield check_reagents 1. Verify Acid Concentration & Anhydrous Conditions start->check_reagents check_temp 2. Review Temperature Profile check_reagents->check_temp OK reagent_sol Action: Use fresh, concentrated acids (H₂SO₄ >98%, HNO₃ >70%). Ensure dry glassware. check_reagents->reagent_sol Issue Found check_time 3. Monitor Reaction Progress (TLC/HPLC) check_temp->check_time OK temp_sol Action: Maintain temperature strictly (e.g., < 55°C). Use controlled, portion-wise addition of substrate. check_temp->temp_sol Issue Found time_sol Action: Extend reaction time if starting material persists. Be cautious of decomposition. check_time->time_sol Incomplete end_node End: Optimized Yield check_time->end_node Complete reagent_sol->check_temp temp_sol->check_time time_sol->end_node

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Formation of an Unexpected Isomer

Question: My analytical data (e.g., NMR) suggests the presence of an isomer along with my this compound. How is this possible and how can I improve regioselectivity?

Answer: This is an excellent observation and points to a nuanced aspect of uracil chemistry. While the C5 position is the primary site of nitration, other isomers can form under certain conditions.

  • The 1-Methyl-3-nitrouracil Isomer:

    • Causality: The use of certain nitrating systems, such as copper(II) nitrate in acetic anhydride, can favor nitration on the N3 nitrogen, yielding 1-methyl-3-nitrouracil as the major product.[6] This occurs because the N3 position, being part of an amide, can also be a site for electrophilic attack.

    • Solution:

      • Choice of Nitrating Agent: The most direct route to the C5-nitro isomer is using fuming nitric acid, often in combination with sulfuric acid. This strongly acidic medium promotes the formation of the nitronium ion and favors C-nitration over N-nitration.[6]

      • Acid-Catalyzed Rearrangement: If you have inadvertently synthesized the 1-methyl-3-nitrouracil isomer, it can be converted to the desired, more stable this compound. Treating the N3-nitro isomer with concentrated sulfuric acid can induce a rearrangement to the C5-nitro product.[6] This highlights the thermodynamic stability of the 5-nitro isomer.

Issue 3: Product Isolation and Purification Challenges

Question: I'm having difficulty obtaining a pure, crystalline product after the reaction. The work-up yields an oily or discolored solid. What is the best procedure?

Answer: A clean work-up is essential for isolating the product and simplifying purification. The standard and most effective method is precipitation by quenching the reaction in ice water.

  • Work-up Procedure:

    • Causality: this compound has low solubility in cold water. Pouring the highly acidic reaction mixture into a large volume of ice/water simultaneously neutralizes the excess acid (partially), dissipates heat, and dramatically lowers the solubility of the organic product, causing it to precipitate.

    • Solution Protocol:

      • Once the reaction is complete, cool the reaction vessel in an ice bath.

      • Prepare a separate large beaker containing a stirred mixture of crushed ice and deionized water (approximately 10 times the volume of the reaction mixture).

      • Slowly and carefully pour the cold reaction mixture into the stirred ice water.

      • A white or off-white precipitate should form.[5]

      • Allow the slurry to stir in the cold for 30-60 minutes to ensure complete precipitation.

      • Collect the solid by vacuum filtration.

      • Wash the filter cake thoroughly with copious amounts of cold deionized water to remove residual acids, followed by a small amount of cold ethanol or ether to aid in drying.[7]

  • Purification:

    • Causality: The crude product may still contain minor impurities or side products. Recrystallization is the most effective method for purification.

    • Solution: While specific solvent systems may require optimization, boiling water or glacial acetic acid are often effective solvents for recrystallizing uracil derivatives.[7] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions in a summarized format? A: The optimal conditions can vary, but a reliable starting point based on established procedures is summarized below.

ParameterRecommendationRationaleSource
Nitrating Agent Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃)Ensures high concentration of the NO₂⁺ electrophile for efficient C5-nitration.[5]
Reagent Ratio H₂SO₄:HNO₃:Substrate ≈ 3:2:1 (molar)A significant excess of acid drives the reaction and keeps the medium fluid.[5]
Temperature < 55°C during reaction; Ice bath for mixingControls the exothermic reaction, prevents degradation, and ensures safety.[5]
Reaction Time 2-4 hoursAllows the reaction to proceed to completion. Should be monitored by TLC/HPLC.[5]
Work-up Quench by pouring into ice waterPrecipitates the product efficiently due to low aqueous solubility.[5]

Q2: How do I monitor the reaction by Thin-Layer Chromatography (TLC)? A: Prepare a TLC plate (silica gel) and a developing chamber with a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1 or Dichloromethane/Methanol 9:1). Spot a baseline with your starting material (1-methyluracil). As the reaction proceeds, carefully take a small aliquot, quench it in a vial with ice water and extract with a small amount of ethyl acetate. Spot this extract on the TLC plate. The product, this compound, is significantly more polar than the starting material and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the key analytical techniques to confirm the product's identity and purity? A: A combination of techniques is recommended for unambiguous characterization:

  • ¹H NMR: Should show characteristic peaks for the methyl group and the C6-H proton. The introduction of the electron-withdrawing nitro group at C5 will cause a downfield shift of the C6-H proton signal compared to the starting material.[5]

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.[5]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the addition of a nitro group (a mass increase of 45.00 Da).[6]

  • Infrared (IR) Spectroscopy: Will show characteristic strong peaks for the C=O (carbonyl) groups and asymmetric/symmetric stretches for the NO₂ (nitro) group (typically around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹).[5]

  • HPLC: Can be used to assess the purity of the final product by showing a single major peak.[8][9]

Q4: What are the most critical safety precautions for this reaction? A: This synthesis involves highly corrosive and reactive materials.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and acid-resistant gloves (e.g., butyl rubber or thick nitrile).

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. When preparing the mixed acid, always add acid to acid (nitric to sulfuric) , and do so slowly in an ice bath to control the exotherm. NEVER add water to concentrated acid.

  • Quenching: The quenching process is also exothermic and releases acidic fumes. Perform it slowly and behind a safety shield.

  • Thermal Hazards: The reaction itself can run away if the temperature is not controlled. Always have a large ice bath ready.[10]

References

Technical Support Center: Optimizing the Synthesis of 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-nitrouracil. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Introduction

This compound is a key pyrimidine derivative used as a precursor in the synthesis of various biologically active compounds. The introduction of a nitro group at the C5 position of the uracil ring is a critical step, typically achieved through electrophilic nitration. However, this reaction is often plagued by challenges such as low yields, the formation of undesired isomers, and purification difficulties. This guide provides a structured approach to understanding and overcoming these obstacles.

Core Principles: The Mechanism of Nitration

The nitration of 1-methyluracil is an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack at the C5 position due to the electron-donating effects of the two nitrogen atoms. The key to a successful reaction is the efficient generation of the highly electrophilic nitronium ion (NO₂⁺).

Typically, a mixture of fuming nitric acid and concentrated sulfuric acid is used. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[1]

Reaction Pathway

Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O 1_Methyluracil 1-Methyluracil NO2_plus->1_Methyluracil Active Electrophile H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) 1_Methyluracil->Sigma_Complex + NO₂⁺ 1_Methyl_5_nitrouracil This compound Sigma_Complex->1_Methyl_5_nitrouracil - H⁺

Caption: Mechanism of 1-Methyluracil Nitration.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What went wrong?

This is the most common issue, often stemming from several factors related to the reaction conditions and reagents.

Potential Cause A: Ineffective Nitrating Agent

  • The "Why": The reaction is driven by the nitronium ion (NO₂⁺). If this electrophile is not generated in sufficient concentration, the reaction will not proceed. The presence of water is particularly detrimental as it can quench the nitronium ion and dilute the acids, reducing their effectiveness.[1]

  • Solution:

    • Use Anhydrous Reagents: Ensure that both the fuming nitric acid and concentrated sulfuric acid are of high purity and have not been exposed to atmospheric moisture. Use freshly opened bottles or properly stored reagents.

    • Dry Glassware: All glassware must be thoroughly dried (e.g., oven-dried) before use.

    • Sufficient Acid Catalyst: Sulfuric acid is not just a solvent; it's essential for generating the NO₂⁺ ion.[1] Ensure the correct ratio of sulfuric acid to nitric acid is used as per a validated protocol.

Potential Cause B: Suboptimal Reaction Temperature

  • The "Why": Nitration is a highly exothermic reaction.[2][3] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, it can lead to uncontrolled side reactions, oxidation of the starting material, and degradation of the desired product.[2]

  • Solution:

    • Controlled Addition: Add the nitrating agent (or the substrate to the acid mixture) slowly and dropwise.

    • Efficient Cooling: Maintain the reaction temperature within the optimal range, typically between 0-10°C, using an ice-salt bath or a cryocooler.[4][5]

    • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading.

Potential Cause C: Insufficient Reaction Time

  • The "Why": While exothermic, the reaction may still require a specific duration to reach completion. Prematurely quenching the reaction will result in a low conversion of the starting material.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 1-methyluracil starting material.

    • Follow Protocol Times: Adhere to the reaction times specified in established literature protocols, which are typically determined through optimization studies. A common duration is 30 minutes to a few hours at a controlled temperature.[6]

Issue 2: Formation of Multiple Products and Impurities

Question: My NMR spectrum is complex, suggesting the presence of isomers or byproducts. How can I improve the selectivity?

Product purity is as critical as yield. The formation of the incorrect isomer is a known challenge in this synthesis.

Potential Cause A: N-Nitration Side Reaction

  • The "Why": Besides the desired C5-nitration, nitration can also occur at the N3 position, forming 1-methyl-3-nitrouracil.[6] This side reaction is particularly favored under milder nitrating conditions (e.g., copper(II) nitrate in acetic anhydride).[6]

  • Solution:

    • Use Strong Acidic Conditions: Employing a strong acid system like fuming nitric acid in concentrated sulfuric acid strongly favors the desired C5-nitration.[6]

    • Isomer Rearrangement: If the N3-nitro isomer does form, it can be rearranged to the more stable C5-nitro product by treatment with concentrated sulfuric acid.[6] This highlights the importance of the acid choice.

Potential Cause B: Degradation from Overheating

  • The "Why": As mentioned, excessive heat can cause the pyrimidine ring to decompose or lead to oxidative side reactions, resulting in a complex mixture of impurities.[2]

  • Solution:

    • Strict Temperature Control: Re-emphasizing the need for meticulous temperature management throughout the addition of reagents is crucial.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat evenly and prevent localized hot spots.

Issue 3: Difficulties with Product Isolation and Purification

Question: After quenching the reaction, I'm getting an oil instead of a precipitate, or I'm struggling to purify the final product. What can I do?

The work-up and purification steps are critical for obtaining a high-purity final product.

Potential Cause A: Incomplete Precipitation

  • The "Why": this compound has some solubility in acidic aqueous solutions. If the quenched mixture is not sufficiently cold or if the volume of water is too large, the product may not fully precipitate.

  • Solution:

    • Quench on Ice: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This simultaneously cools and dilutes the acid, minimizing product solubility.[5]

    • Allow Time for Precipitation: After quenching, allow the mixture to stir in an ice bath for an extended period (e.g., 30-60 minutes) to ensure maximum precipitation.

    • Extraction: If precipitation is poor, the product may need to be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate.

Potential Cause B: Oily Product Formation

  • The "Why": The presence of impurities can inhibit crystallization, causing the product to "oil out."

  • Solution:

    • Trituration: Attempt to induce crystallization by triturating the oil with a small amount of a non-polar solvent (like hexane or diethyl ether) or cold water.

    • Re-purification: If trituration fails, the oil may need to be redissolved and purified via column chromatography.

FAQs - Frequently Asked Questions

Q1: What is the most effective nitrating agent for this synthesis? A1: A mixture of fuming nitric acid (d = 1.5 g/mL) and concentrated sulfuric acid is highly effective and commonly used, as it efficiently generates the necessary nitronium ion and promotes selective nitration at the C5 position.[1][6]

Q2: Why is it crucial to add the 1-methyluracil to the acid mixture and not the other way around? A2: Adding the substrate to the pre-cooled nitrating mixture ensures that the substrate is always in the presence of an excess of the nitrating agent under controlled temperature. This helps to prevent localized overheating and side reactions that can occur if the potent nitrating agent is added to the bulk of the organic material.

Q3: How can I best monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The product, being more polar than the starting material, will have a lower Rf value. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate for easy comparison.

Q4: What are the essential safety precautions for this reaction? A4: This reaction involves highly corrosive and reactive materials.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.

  • Acid Handling: Always add acid to water (or ice), never the other way around, during the work-up.

  • Exotherm Control: Be prepared for a highly exothermic reaction. Use an appropriate cooling bath and add reagents slowly.

Optimized Experimental Protocol

This protocol is synthesized from established methodologies to maximize yield and purity.[6]

Materials and Reagents
  • 1-Methyluracil

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (95-98%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Step-by-Step Procedure
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Nitrating Mixture: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add solid 1-methyluracil portion-wise over 20-30 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Precipitation: A white or pale-yellow precipitate should form. Continue stirring the mixture in an ice bath for another 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start_node Start Synthesis process_node_1 Reaction Complete & Work-up start_node->process_node_1 Follow Protocol decision_node decision_node process_node process_node issue_node issue_node end_node High Yield, Pure Product decision_node_1 Acceptable Yield? process_node_1->decision_node_1 decision_node_2 Product Pure? (NMR/TLC) decision_node_1->decision_node_2 Yes issue_node_1 Low / No Yield decision_node_1->issue_node_1 No decision_node_2->end_node Yes issue_node_2 Impure Product decision_node_2->issue_node_2 No process_node_2 1. Reagent Quality (Anhydrous?) 2. Temperature Control 3. Reaction Time issue_node_1->process_node_2 Check... process_node_2->start_node Re-run Experiment process_node_3 1. N-Nitration (Isomers?) 2. Temperature Control 3. Purification Method issue_node_2->process_node_3 Check... process_node_4 Adjust Acid Strength Improve Cooling Recrystallize / Chromatography process_node_3->process_node_4 Optimize process_node_4->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended ConditionRationale / Common Pitfall
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Ensures high concentration of NO₂⁺; avoids N-nitration.[6]
Temperature 0 - 10°CControls exothermic reaction; prevents degradation and side reactions.[2][4]
Reagent Ratio ~4-5 equivalents of HNO₃Drives the reaction to completion.
Reaction Time 30 - 90 minutesInsufficient time leads to low conversion. Monitor by TLC.
Work-up Quench on crushed iceMinimizes product solubility and safely dilutes strong acids.[5]
Typical Yield 80 - 85%Yields can be significantly lower without proper optimization.[6]

References

Technical Support Center: Troubleshooting Inconsistent Results in Nitrouracil Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-nitrouracil. This guide is designed for researchers, scientists, and drug development professionals who utilize 5-nitrouracil and encounter variability in their experimental outcomes. Inconsistent results can be a significant source of frustration and can impede research progress.[1][2] This document provides a structured approach to troubleshooting, moving from first principles to in-depth, specific experimental challenges. Our goal is to empower you with the causal knowledge and practical steps needed to achieve robust, reproducible data.

5-Nitrouracil (5-NU) is a C-nitro compound derived from uracil, a fundamental component of nucleic acids.[3][4] Its applications range from a biochemical reagent in organic synthesis to a potential anticancer agent.[5][6][7] However, its physicochemical properties—including limited water solubility, a pH-sensitive structure, and potential for degradation—present unique challenges in the laboratory. This guide will help you navigate these complexities.

Part 1: First Principles of Troubleshooting

Q: I'm getting inconsistent results in my nitrouracil experiments. Where do I even start?

A: When faced with inconsistent data, the first step is to resist the urge to immediately change multiple parameters. A systematic approach is crucial.[8][9] The most efficient strategy follows the "Repeat, then Troubleshoot" paradigm.

  • Repeat the Experiment: Before investing significant time in troubleshooting, simply repeat the experiment one more time with meticulous attention to the protocol.[8] A surprising amount of variability stems from simple, non-repeating human errors, such as a pipetting mistake or a miscalculation. If the inconsistency disappears, it was likely a random error. If it persists, it's time for systematic troubleshooting.

  • Consult Your Controls: Your experimental controls are the most important diagnostic tool.[8][9] Before analyzing your variable samples, assess your controls.

    • Negative Control: Shows no effect. If it does, you may have contamination or a systemic artifact.

    • Positive Control: Shows the expected effect. If it fails, a critical reagent (including the 5-nitrouracil itself) or instrument may be faulty.

    • Internal Control (for complex assays): Confirms the functionality of the system for each individual sample (e.g., assessing extraction efficiency or cell viability).

The following workflow provides a logical progression for diagnosing the root cause of inconsistency.

G start Inconsistent Results Observed repeat_exp Repeat Experiment Once Meticulously start->repeat_exp is_consistent Results Consistent Now? repeat_exp->is_consistent random_error Likely Random Error Document and Proceed is_consistent->random_error  Yes troubleshoot Begin Systematic Troubleshooting is_consistent->troubleshoot No   check_controls Analyze Controls (Positive, Negative, Internal) troubleshoot->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok reagent_issue Potential Reagent or System Failure (e.g., bad stock, instrument malfunction) controls_ok->reagent_issue No analyze_data Analyze Experimental Data Pattern controls_ok->analyze_data Yes source_id Identify Source of Variability reagent_issue->source_id analyze_data->source_id G start Is Purity of 5-Nitrouracil Suspect? tlc_check Perform Quick TLC Purity Check (Protocol 2) start->tlc_check single_spot Single Spot Matching Control? tlc_check->single_spot purity_ok Purity Likely Acceptable for Screening single_spot->purity_ok Yes multiple_spots Multiple Spots or Deviation from Control Detected single_spot->multiple_spots No proceed Proceed with Experiment purity_ok->proceed quant_analysis Perform Quantitative Analysis (e.g., HPLC, qNMR) multiple_spots->quant_analysis confirm_identity Confirm Identity (e.g., LC-MS, HRMS) quant_analysis->confirm_identity decision Purity/Identity Confirmed? confirm_identity->decision decision->proceed Yes discard Discard Batch Source New Material decision->discard No G center 5-Nitrouracil Stability pH pH (Alters charge state, can catalyze hydrolysis) center->pH Light Light Exposure (Photodegradation) center->Light Solvent Solvent/Buffer (Solubility, reactivity) center->Solvent Temp Temperature (Degradation rate) center->Temp Oxygen Oxygen Tension (Reductive activation) center->Oxygen

References

Stability issues and degradation of 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-nitrouracil (1M5NU). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. As a specialized nitropyrimidine derivative, understanding its behavior under various experimental conditions is paramount for obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a heterocyclic compound featuring a uracil core, a methyl group at the N1 position, and a nitro group at the C5 position. This combination of functional groups dictates its chemical reactivity and stability profile. The electron-withdrawing nature of the nitro group makes the pyrimidine ring susceptible to nucleophilic attack, while the entire structure can be influenced by factors such as pH, temperature, and light. While specific degradation kinetics for 1M5NU are not extensively published, we can infer its stability characteristics from related compounds like 5-nitrouracil and other N-methylated heterocycles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am observing a gradual loss of my compound's activity in aqueous solution over time. What could be the cause?

Answer: This is a common issue and likely points to the hydrolytic degradation of 1M5NU. The stability of similar compounds, such as N-methylated barbiturates, has been shown to be pH-dependent.[1]

  • Causality: The uracil ring system, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis. This process can be catalyzed by either acidic or basic conditions. In aqueous solutions, water molecules can act as nucleophiles, leading to the opening of the pyrimidine ring. While N-methylation can sometimes enhance stability compared to non-methylated analogs by protecting one of the ring nitrogens, degradation can still occur.[2]

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your stock solution and experimental buffers. The stability of related nitro-containing compounds can be significantly influenced by pH.[3]

    • Buffer Selection: If possible, prepare fresh solutions in a buffer system that maintains a pH closer to neutral (pH 6-7), where many organic molecules exhibit maximum stability.

    • Temperature Control: Store stock solutions at or below -20°C and minimize the time the compound spends in aqueous solutions at room temperature.

    • Fresh Preparations: For sensitive experiments, prepare fresh dilutions of 1M5NU from a frozen stock solution immediately before use.

Question 2: My HPLC/LC-MS analysis shows unexpected peaks that increase over time. How can I identify if these are degradation products?

Answer: The appearance of new, growing peaks in your chromatogram is a strong indicator of compound degradation. These peaks represent newly formed chemical entities resulting from the breakdown of 1M5NU.

  • Causality: Degradation can occur through several pathways, including hydrolysis, photodegradation, or thermal decomposition, each potentially generating distinct byproducts. For instance, hydrolysis might lead to ring-opened products, while photodegradation could involve reactions of the nitro group.

  • Troubleshooting & Identification Workflow:

    • Forced Degradation Study: To confirm that the new peaks are indeed from 1M5NU, perform a forced degradation study (see Section IV: Experimental Protocols for a detailed method). Briefly, expose your compound to stress conditions (acid, base, oxidation, heat, and light). If the peaks in your experimental sample match the retention times of the peaks generated under stress conditions, you have likely identified them as degradation products.

    • LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. The mass difference can provide clues about the chemical transformation (e.g., addition of water, loss of the nitro group). Fragmentation patterns from MS/MS analysis can further help in elucidating the structure of the degradation products.[4][5]

Question 3: The color of my this compound solution has changed from colorless to a faint yellow. Is the compound still usable?

Answer: A color change, particularly to yellow, is often associated with the degradation of nitroaromatic compounds. This suggests that a chemical transformation has occurred, and the integrity of your compound may be compromised.

  • Causality: The appearance of color can be due to the formation of degradation products with extended conjugated systems, which absorb light in the visible spectrum. This can be a result of various degradation pathways.

  • Recommendations:

    • Analytical Verification: Before further use, analyze a sample of the colored solution by HPLC or LC-MS to assess the purity of 1M5NU and the extent of degradation.

    • Discard if Necessary: If significant degradation (e.g., >5-10%) is observed, it is highly recommended to discard the solution and prepare a fresh one from solid material to ensure the accuracy of your experimental results.

    • Proper Storage: To prevent this issue in the future, ensure your solutions are protected from light and stored at appropriate temperatures.

III. Frequently Asked Questions (FAQs)

  • Q: What are the optimal storage conditions for solid this compound?

    • A: Solid 1M5NU should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator at 2-8°C is recommended.

  • Q: What is the best solvent for preparing stock solutions of this compound?

    • A: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds. These stock solutions are generally more stable than aqueous solutions, especially when stored at -20°C or -80°C. For aqueous experiments, make final dilutions in your experimental buffer immediately prior to use, keeping the final DMSO concentration low (typically <0.5%) to avoid solvent effects.

  • Q: How does light exposure affect the stability of this compound?

    • A: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate chemical reactions, leading to the formation of degradation products. It is crucial to protect both solid and dissolved 1M5NU from light by using amber vials or wrapping containers in aluminum foil.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade 1M5NU under various stress conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • UV lamp (e.g., 254 nm or broad-spectrum)

  • Heating block or oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 1M5NU in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Set up Stress Conditions: In separate, clearly labeled amber vials, mix the following:

    • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl.

    • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂.

    • Thermal Degradation: 1 mL of stock solution + 1 mL of HPLC-grade water.

    • Photodegradation: 1 mL of stock solution + 1 mL of HPLC-grade water (in a clear vial).

    • Control: 1 mL of stock solution + 1 mL of HPLC-grade water.

  • Incubation:

    • Incubate the acid, base, oxidative, and thermal degradation samples at 60°C for 24 hours.

    • Expose the photodegradation sample to a UV lamp at a fixed distance for 24 hours.

    • Keep the control sample at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • After incubation, allow the samples to cool to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples, including the control, to a suitable concentration for HPLC or LC-MS analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples to the control. New peaks in the stressed samples are potential degradation products.

Protocol 2: Recommended Handling and Storage of this compound Solutions

For Solid Compound:

  • Store in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.

  • For long-term storage, consider a desiccator within the refrigerator.

For Stock Solutions (in an organic solvent like DMSO):

  • Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C in amber, tightly sealed vials.

For Aqueous Working Solutions:

  • Prepare fresh from the frozen organic stock solution for each experiment.

  • Use a buffered solution (pH 6-7) if compatible with your experimental design.

  • Protect from light during the experiment and use as quickly as possible.

V. Visualizing Degradation and Workflows

Diagram 1: General Factors Influencing Stability

cluster_factors Influencing Factors M This compound (1M5NU) D Degradation Products M->D Degradation pH pH (Acid/Base Catalysis) pH->M Temp Temperature (Thermal Degradation) Temp->M Light Light Exposure (Photodegradation) Light->M O2 Oxygen/Oxidants (Oxidative Degradation) O2->M Water Water (Hydrolysis) Water->M

Caption: Key environmental factors affecting 1M5NU stability.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Start Unexpected Result (e.g., low activity, new peaks) Check Verify Compound Handling - Correct storage? - Fresh solution? Start->Check Forced Perform Forced Degradation Study Check->Forced Handling OK LCMS Analyze by LC-MS/MS Forced->LCMS Compare Compare Chromatograms & Mass Spectra LCMS->Compare Confirm Degradation Confirmed Compare->Confirm Peaks Match NoMatch No Match: Investigate other causes Compare->NoMatch No Match Revise Revise Protocol: - Use fresh compound - Optimize buffer/storage Confirm->Revise

Caption: A logical workflow for troubleshooting 1M5NU degradation.

VI. Quantitative Data Summary

ConditionExpected Stability of 1M5NURationale/Supporting Evidence
Solid State HighGenerally stable when stored properly (cool, dry, dark).
Aqueous Solution (Neutral pH) ModerateSusceptible to hydrolysis over time. N-methylation may offer some protection compared to the parent uracil.[2]
Aqueous Solution (Acidic pH) Low to ModerateAcid catalysis can accelerate hydrolysis of the pyrimidine ring.[6]
Aqueous Solution (Basic pH) LowBase catalysis is a common degradation pathway for uracil derivatives and other nitro compounds.[1][3]
Exposure to Light LowNitroaromatic compounds are often photolabile.[7]
Elevated Temperature LowThermal energy can overcome the activation energy for decomposition reactions.[8]

VII. References

  • ChemicalBook. (2025). 5-Nitrouracil. Retrieved from --INVALID-LINK--

  • Silva, M. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Available at: --INVALID-LINK--

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Nitrouracil. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-nitrosouracil 97%. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. Retrieved from --INVALID-LINK--

  • Garbacki, P., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Polymorphism and Hydrated States in 5-Nitrouracil Crystallized from Aqueous Solution. Available at: --INVALID-LINK--

  • Garrett, E. R., Nestler, H. J., & Somodi, A. (1968). Kinetics and mechanisms of hydrolysis of 5-halouracils. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Wang, J., et al. (2024). The roles of DNA methylation on pH dependent i-motif (iM) formation in rice. Nucleic Acids Research. Available at: --INVALID-LINK--

  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting lack of effect with 1-Methyl-7-nitroindazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting unexpected results in 4-Methyl-5-nitro-2h-1,2,3-triazole experiments. Retrieved from --INVALID-LINK--

  • Singh, S., et al. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--

  • Carpenter, T. S., et al. (2023). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. Nature Communications. Available at: --INVALID-LINK--

  • Qu, Y., & Spain, J. C. (n.d.). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Journal of Bacteriology. Available at: --INVALID-LINK--

  • Markovic, S., et al. (n.d.). Natural Sunlight Driven Photocatalytic Degradation of Methylene Blue and Rhodamine B over Nanocrystalline Zn2SnO4/SnO2. Catalysts. Available at: --INVALID-LINK--

  • Crisan, M. E., et al. (n.d.). Crystal Engineering to Avoid Pairing Dipolar Moments: The Case of 5-Nitrouracil, a Highly Polarizable Molecule. Crystals. Available at: --INVALID-LINK--

  • Singh, S., et al. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Chromatographic Science. Available at: --INVALID-LINK--

  • Gugołek, N., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Pharmaceuticals. Available at: --INVALID-LINK--

  • Gugołek, N., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Alhifthi, A., & Bennet, S. (n.d.). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Example of a photodegradation mechanism for poly(methyl methacrylate).... Available at: --INVALID-LINK--

  • Tarsa, M., & Starek, M. A. (2015). Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital. Australian Journal of Chemistry. Available at: --INVALID-LINK--

  • Pereira Silva, P. S., et al. (n.d.). A new polymorph of 5-nitrouracil monohydrate. Acta Crystallographica Section E. Available at: --INVALID-LINK--

  • Castro, A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: --INVALID-LINK--

  • Poulsen, H. E., et al. (2005). Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: --INVALID-LINK--

  • ResearchGate. (2020). Photocatalytic degradation of methyl orange using Zn@[Fe(CN) 5 NO] complex under sunlight irradiation. Available at: --INVALID-LINK--

  • Gholivand, K., et al. (n.d.). Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. Journal of the Chemical Society, Dalton Transactions. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). A study of the photocatalytic degradation of methomyl by UV light. Available at: --INVALID-LINK--

References

How to avoid over-nitration in uracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing, Identifying, and Troubleshooting Over-nitration in the Synthesis of 5-Nitrouracil

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of uracil derivatives, specifically focusing on the challenges associated with nitration. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure the success of your experiments. Over-nitration is a common hurdle in the synthesis of 5-nitrouracil, a valuable building block in medicinal chemistry.[1][2] This guide will equip you with the knowledge to control this side reaction and achieve high yields of your desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of uracil. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Issue 1: My reaction seems to have produced a mixture of products, and I suspect over-nitration. How can I confirm this?

Answer:

Confirming the presence of the di-nitro byproduct, likely 5,6-dinitrouracil, requires a combination of analytical techniques.

  • Thin-Layer Chromatography (TLC): This is your first and quickest line of defense.

    • Protocol: Spot your crude reaction mixture, a pure uracil standard, and a 5-nitrouracil standard (if available) on a silica gel TLC plate. A common mobile phase is a mixture of ethyl acetate and hexane.

    • Interpretation: The di-nitro compound is significantly more polar than both 5-nitrouracil and uracil. Therefore, it will have a lower Rf value, appearing as a distinct spot closer to the baseline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In d6-DMSO, the proton at the 6-position of 5-nitrouracil appears as a singlet around 8.84 ppm.[3] The disappearance or significant reduction in the integration of this peak in your product spectrum, coupled with the appearance of new, complex signals, can indicate the formation of 5,6-dinitrouracil.

    • ¹³C NMR: The spectrum of 5-nitrouracil in d6-DMSO shows characteristic peaks for the carbonyl carbons and the nitrated carbon.[3] Over-nitration will lead to additional, distinct signals.

  • Mass Spectrometry (MS): This technique provides definitive molecular weight information. The expected molecular weight of 5-nitrouracil is approximately 157 g/mol , while 5,6-dinitrouracil would be around 202 g/mol .

Issue 2: My yield of 5-nitrouracil is consistently low, and I believe over-nitration is the primary cause. What are the most critical reaction parameters to control?

Answer:

Low yields due to over-nitration are almost always a result of overly harsh reaction conditions. The key is to carefully control the following parameters:

ParameterRecommendationRationale
Temperature Maintain the reaction temperature strictly at or below 55°C.[2][3] An ice bath should be used during the addition of reagents.Nitration is a highly exothermic reaction.[4] Elevated temperatures significantly increase the rate of the second nitration, leading to the formation of the di-nitro byproduct.
Nitrating Agent Use a well-defined mixed acid system, typically a mixture of concentrated nitric acid and sulfuric acid.[3][5]Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] Using nitric acid alone is often insufficient, while overly aggressive nitrating agents (e.g., fuming nitric acid) can promote over-nitration.[6][7]
Stoichiometry Use a slight molar excess of nitric acid relative to uracil. A common ratio is approximately 2 equivalents of nitric acid to 1 equivalent of uracil.[3]A large excess of the nitrating agent will drive the reaction towards di-nitration.[8]
Reaction Time Monitor the reaction closely using TLC. The reaction is typically complete within 3 hours at 55°C.[2][3]Prolonged reaction times, especially at elevated temperatures, will increase the likelihood of over-nitration.
Quenching Quench the reaction by slowly pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[2][3][4]This rapidly dilutes the acid and dissipates heat, effectively stopping the reaction and preventing further nitration.
Issue 3: I've confirmed the presence of dinitrouracil in my product mixture. How can I purify my desired 5-nitrouracil?

Answer:

Separating 5-nitrouracil from its di-nitro byproduct can be challenging due to their similar chemical properties. However, the following methods can be effective:

  • Recrystallization: This is often the most effective method for purification.

    • Protocol: 5-Nitrouracil can be recrystallized from boiling water.[3] The di-nitro compound is generally less soluble in hot water and may precipitate out first upon cooling, or remain in the mother liquor.

  • Column Chromatography: While more laborious, column chromatography can provide excellent separation.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The more polar di-nitro compound will elute later than the mono-nitro product.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding the nitration of uracil.

Why is uracil prone to over-nitration?

Uracil's susceptibility to over-nitration stems from its electronic properties. The pyrimidine ring in uracil is electron-rich due to the presence of two nitrogen atoms and two carbonyl groups. While the carbonyl groups are electron-withdrawing, the lone pairs on the nitrogen atoms can donate electron density into the ring, activating it towards electrophilic aromatic substitution.[9] The initial nitration at the 5-position introduces a strongly electron-withdrawing nitro group, which deactivates the ring towards further substitution. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur, typically at the 6-position.

What is the mechanism of uracil nitration?

The nitration of uracil proceeds via an electrophilic aromatic substitution mechanism.

Nitration_Mechanism Uracil Uracil Sigma_Complex Sigma Complex (Resonance Stabilized) Uracil->Sigma_Complex Electrophilic Attack Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Product 5-Nitrouracil Sigma_Complex->Product Deprotonation Water H₂O Proton H⁺

Caption: Mechanism of Uracil Nitration.

The reaction is initiated by the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.[5] The electron-rich double bond of the uracil ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (typically water or the bisulfate ion) then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding 5-nitrouracil.

What are the best practices for setting up a nitration reaction for uracil?

For a successful and safe nitration of uracil, adhere to the following best practices:

  • Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitric and sulfuric acids are highly corrosive.

  • Proper Glassware: Use clean, dry glassware. A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer is ideal.

  • Controlled Addition: The addition of nitric acid to sulfuric acid, and the subsequent addition of this mixed acid to the uracil solution, should be done slowly and dropwise, with efficient cooling in an ice bath to manage the exothermic nature of the reaction.[4]

  • Vigorous Stirring: Ensure constant and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.[4]

  • Reaction Monitoring: Regularly monitor the progress of the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts.

Experimental Protocol: Synthesis of 5-Nitrouracil

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Uracil

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5.34 mL of concentrated nitric acid to 19.7 mL of concentrated sulfuric acid.[3] Ensure the temperature does not exceed 50°C.

  • To this stirred mixed acid solution, add 7.204 g of uracil in small portions, ensuring the reaction temperature does not exceed 50°C.[3]

  • After the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours.[2][3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to below room temperature and slowly pour it into 38 mL of ice water with vigorous stirring.[2][3]

  • A white precipitate of 5-nitrouracil will form.

  • Collect the precipitate by filtration, wash with a small amount of ice water, and dry under reduced pressure at 55°C.[2][3]

Troubleshooting_Workflow Start Low Yield of 5-Nitrouracil Check_Overnitration Analyze Product Mixture (TLC, NMR, MS) Start->Check_Overnitration Overnitration_Confirmed Over-nitration Confirmed Check_Overnitration->Overnitration_Confirmed Yes No_Overnitration Other Issues (Incomplete Reaction, etc.) Check_Overnitration->No_Overnitration No Optimize_Conditions Optimize Reaction Conditions Overnitration_Confirmed->Optimize_Conditions Temp Decrease Temperature Optimize_Conditions->Temp Time Reduce Reaction Time Optimize_Conditions->Time Stoichiometry Adjust Stoichiometry Optimize_Conditions->Stoichiometry Purify Purify Product (Recrystallization, Chromatography) Temp->Purify Time->Purify Stoichiometry->Purify End High Purity 5-Nitrouracil Purify->End

Caption: Troubleshooting Workflow for Over-nitration.

References

Technical Support Center: Purification of 1-Methyl-5-nitrouracil by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Methyl-5-nitrouracil. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization process. Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity of your final compound.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, and impurities have either very high or very low solubility.[3][4] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[5] This lattice structure is highly ordered and tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[1] The purified crystals are then isolated by filtration.

Part 2: Experimental Protocol for this compound

While specific solubility data for this compound is not extensively published, we can infer suitable conditions from its parent structure, uracil, and related nitro-compounds. Uracil and its derivatives are polar molecules. 5-Nitrouracil, for example, is soluble in water and DMSO.[6][7] Therefore, polar solvents are a logical starting point for solvent screening.

Step 1: Solvent Selection

The success of recrystallization hinges on the choice of solvent.[2] The ideal solvent should exhibit a steep solubility curve for this compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature, swirling after each addition.

  • A suitable solvent will not dissolve the compound readily at room temperature.[8]

  • For solvents in which the compound is poorly soluble, gently heat the test tube in a water bath. The compound should fully dissolve at or near the solvent's boiling point.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Solvent Property Ideal Characteristic for this compound Recrystallization Rationale
Solubility of Compound High solubility when hot, low solubility when cold.[3]Maximizes recovery yield by ensuring the compound dissolves completely at high temperatures and precipitates upon cooling.
Solubility of Impurities Either extremely high or extremely low at all temperatures.[1][8]Impurities remain in the mother liquor or are removed via hot filtration, preventing their incorporation into the crystal lattice.
Boiling Point Moderate boiling point (60-120 °C).A solvent with a very low boiling point will evaporate too quickly. A very high boiling point makes it difficult to remove residual solvent from the final crystals.
Chemical Reactivity Must be inert and not react with this compound.[1]The purification process should not chemically alter the target compound.
Volatility Sufficiently volatile for easy removal from the purified crystals.[9]Facilitates drying of the final product.

Based on the polar nature of uracil derivatives, water and ethanol are excellent initial candidates for screening.

Step 2: Recrystallization Workflow

The following diagram and protocol outline the standard procedure for single-solvent recrystallization.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum volume of hot solvent A->B C 3. Heat solution to a gentle boil B->C D 4. Perform hot gravity filtration (if needed) C->D Insoluble impurities? E 5. Add decolorizing carbon (if needed) C->E Solution is colored? F 6. Allow filtrate to cool slowly D->F E->D G 7. Cool further in an ice bath F->G H 8. Collect crystals via vacuum filtration G->H I 9. Wash crystals with ice-cold solvent H->I J 10. Dry pure crystals I->J

Caption: Standard workflow for single-solvent recrystallization.

Detailed Protocol:

  • Dissolve the Solute: Place the crude this compound in an Erlenmeyer flask. Heat your chosen solvent in a separate beaker. Add the minimum amount of hot solvent to the flask to dissolve the solid completely by heating the flask on a hot plate.[10]

  • Decolorize the Solution (If Necessary): If the solution is colored (and the pure compound is known to be colorless), remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.

  • Perform Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.[11]

  • Crystallize the Compound: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[2] Rapid cooling can lead to the formation of small, impure crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collect and Wash Crystals: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[1] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[11]

  • Dry the Crystals: Continue to draw air through the funnel to partially dry the crystals. Then, transfer them to a watch glass to air dry completely or dry in a vacuum oven.[1]

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

G problem problem cause cause solution solution start start start_node Experiment Issue? p1 No Crystals Form Upon Cooling start_node->p1 p2 Compound 'Oils Out' (Forms a liquid) start_node->p2 p3 Final Yield is Poor start_node->p3 p4 Product is Still Impure (e.g., colored) start_node->p4 c1a Too much solvent used p1->c1a c1b Solution is supersaturated p1->c1b s1a Boil off excess solvent and cool again c1a->s1a s1b 1. Scratch flask walls 2. Add a seed crystal c1b->s1b c2a Solution cooled too rapidly p2->c2a c2b Compound is very impure p2->c2b s2a Reheat to dissolve oil, allow to cool slower c2a->s2a s2b Reheat, add more solvent, cool slowly c2b->s2b c3a Too much solvent used p3->c3a c3b Premature crystallization during hot filtration p3->c3b c3c Washing with too much or warm solvent p3->c3c s3a Evaporate mother liquor to recover more product c3a->s3a s3b Pre-heat funnel/flask; filter quickly c3b->s3b s3c Use minimal amount of ice-cold solvent for washing c3c->s3c c4a Colored impurities present p4->c4a c4b Cooled too fast, trapping impurities p4->c4b s4a Redissolve, add activated charcoal, re-filter c4a->s4a s4b Repeat recrystallization with slower cooling c4b->s4b

Caption: Troubleshooting decision tree for recrystallization.

Q1: I’ve cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a very common issue, typically arising from two main causes: using too much solvent or supersaturation.[13]

  • Cause & Solution (Too Much Solvent): If an excess of solvent was used, the solution may not be saturated enough for crystals to form even when cold. The remedy is to heat the solution and boil off some of the solvent to increase the concentration of the solute.[13][14] After reducing the volume, allow the solution to cool again.

  • Cause & Solution (Supersaturation): Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and crystallization fails to initiate.[15] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[16] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[9][16]

Q2: My compound separated as an oily liquid instead of solid crystals. What went wrong?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[13] This is often due to the presence of significant impurities, which can depress the melting point of the crude mixture.

  • Solution 1 (Slow Cooling): Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of an ordered crystal lattice over an oil.[13]

  • Solution 2 (Adjust Solvent): If slow cooling fails, the boiling point of your solvent may be too high relative to the melting point of your compound-impurity mixture. Try the recrystallization again with a lower-boiling point solvent or use a mixed-solvent system.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield can be frustrating and points to material loss at one or more stages of the process.[14]

  • Cause & Solution (Excess Solvent): This is the most frequent cause of low recovery.[14] A significant portion of your compound may still be dissolved in the mother liquor. You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

  • Cause & Solution (Premature Crystallization): If your compound crystallized in the filter funnel during hot filtration, you have lost product. To prevent this, ensure your solution is fully saturated but not supersaturated before filtering, use a stemless funnel, and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam.[11]

  • Cause & Solution (Excessive Washing): Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of your product. Always use a minimal amount of ice-cold solvent for the washing step.[11]

Q4: After recrystallization, my product is still colored. Is it impure?

A4: If the pure compound is known to be white or colorless, then a persistent color indicates the presence of impurities.

  • Cause & Solution (Inefficient Removal): The colored impurities were not fully removed. This can happen if they have similar solubility properties to your compound or if they were trapped during rapid crystal growth. The solution is to perform the recrystallization again. This time, after dissolving the compound in the hot solvent, add a small amount of decolorizing (activated) charcoal.[1] The charcoal adsorbs the colored impurity molecules due to its high surface area.[11] Heat the mixture for several minutes, then remove the charcoal via hot gravity filtration before cooling the solution to crystallize your product.

Part 4: Frequently Asked Questions (FAQs)

  • What are the likely impurities in my crude this compound? Common impurities often stem from the synthesis process. These can include unreacted starting materials (e.g., 1-methyluracil), byproducts from side reactions during the nitration step, or residual acids and reagents used in the synthesis.[6][17]

  • Can I use a mixed-solvent system? Yes. A mixed-solvent recrystallization is useful when no single solvent has the ideal properties.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and cooled slowly.[3][16]

  • How do I know if my final product is pure? The most common method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.[4] You can also use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.

  • What safety precautions are necessary? Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents in a well-ventilated fume hood. Be aware that nitro compounds can be energetic; handle this compound with care and avoid excessive heat or mechanical shock. Consult the Safety Data Sheet (SDS) for detailed hazard information.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-5-nitrouracil and 5-nitrouracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold for the design of novel therapeutic agents. Among these, 5-nitrouracil and its methylated analogue, 1-Methyl-5-nitrouracil, present intriguing prospects due to their structural similarities to endogenous nucleobases and the presence of the electron-withdrawing nitro group, which can confer unique chemical and biological properties. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, physicochemical characteristics, and potential biological activities, supported by experimental data and established protocols.

Introduction: The Significance of the Nitro-Uracil Scaffold

Uracil is a fundamental component of ribonucleic acid (RNA), and its derivatives have been extensively explored as anticancer and antiviral agents. The introduction of a nitro group at the 5-position of the uracil ring, as seen in 5-nitrouracil, significantly alters the electronic properties of the molecule, enhancing its reactivity and potential for biological interactions. This modification can lead to compounds that act as inhibitors of key enzymes involved in nucleic acid metabolism.[1]

The further addition of a methyl group at the N1 position, creating this compound, introduces another layer of complexity. N-methylation can impact a molecule's solubility, membrane permeability, and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic profiles.[2][3] This guide will dissect these differences to provide a clear understanding of the potential advantages and disadvantages of each compound in a research and development context.

Physicochemical Properties: A Tale of Two Molecules

The seemingly subtle difference of a single methyl group can have a profound impact on the physicochemical properties of these molecules. A summary of their key properties is presented below.

Property5-NitrouracilThis compound
Molecular Formula C₄H₃N₃O₄[4]C₅H₅N₃O₄
Molecular Weight 157.08 g/mol [4]171.11 g/mol
Appearance Off-white to pale yellow crystalline powder[4]Predicted to be a solid
Melting Point >300 °C (decomposes)[4]256-264 °C (decomposes)
Water Solubility 3.61 g/L (25 °C)[4]Predicted to have lower water solubility
pKa 5.19 (predicted)[1]7.07 (predicted)

The lower melting point of this compound suggests weaker intermolecular forces in its crystal lattice compared to 5-nitrouracil. The presence of the N-H bond in 5-nitrouracil allows for strong hydrogen bonding, contributing to its high melting point. The methylation at the N1 position in this compound eliminates this hydrogen bond donor, leading to a decrease in melting point.

Furthermore, the predicted higher pKa of this compound indicates that it is a weaker acid than 5-nitrouracil. This is an expected consequence of the electron-donating effect of the methyl group, which increases the electron density on the pyrimidine ring and makes the remaining N-H proton less acidic. This difference in acidity could influence the compounds' behavior in physiological environments and their ability to interact with biological targets.

Synthesis and Reactivity: Pathways to the Nitro-Uracil Core

The synthesis of both compounds typically starts from uracil or a related pyrimidine derivative. The introduction of the nitro group is a key step, followed by methylation for the synthesis of this compound.

Synthesis of 5-Nitrouracil

5-Nitrouracil is commonly synthesized by the nitration of uracil using a mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol: Nitration of Uracil

  • In a flask equipped with a stirrer and a thermometer, carefully add 70% nitric acid (120 mmol) dropwise to concentrated sulfuric acid (360 mmol) while maintaining the temperature below 50 °C.

  • To the stirred mixed acid solution, add uracil (60 mmol) in several portions, ensuring the temperature does not exceed 50 °C.

  • Heat the reaction mixture to 55 °C and maintain for 3 hours.

  • After cooling to below room temperature, quench the reaction by pouring it onto ice-water (38 mL).

  • Collect the resulting white precipitate by filtration, wash with a small amount of ice-cold water, and dry under reduced pressure at 55 °C to yield 5-nitrouracil.

Synthesis_5_Nitrouracil Uracil Uracil MixedAcid HNO₃ / H₂SO₄ Uracil->MixedAcid Add portions Reaction Nitration (55 °C, 3h) MixedAcid->Reaction Quenching Ice-water Quench Reaction->Quenching Filtration Filtration & Drying Quenching->Filtration Nitrouracil 5-Nitrouracil Filtration->Nitrouracil

Synthesis workflow for 5-Nitrouracil.

Synthesis of this compound

Proposed Experimental Protocol: Methylation of 5-Nitrouracil

  • Suspend 5-nitrouracil in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the N1 position.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to obtain this compound.

Alternatively, a documented route involves the reduction of this compound to 5-amino-1-methyluracil, indicating that this compound is a stable and accessible intermediate.[6]

Synthesis_1_Methyl_5_Nitrouracil Nitrouracil 5-Nitrouracil Base Base (e.g., K₂CO₃) in DMF Nitrouracil->Base Reaction N1-Methylation Base->Reaction MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Reaction Workup Workup & Purification Reaction->Workup MethylNitrouracil This compound Workup->MethylNitrouracil

Proposed synthesis workflow for this compound.

Comparative Biological Activity and Mechanism of Action

Both 5-nitrouracil and its N-methylated derivative are expected to exhibit biological activity, likely through mechanisms involving the inhibition of nucleic acid synthesis, a common mode of action for uracil analogues.[1]

5-Nitrouracil: A Potential Anticancer and Anti-inflammatory Agent

5-Nitrouracil has been investigated for its potential as an anticancer agent, with its proposed mechanism of action being the inhibition of DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.[1] The nitro group at the 5-position can act as a bioisostere for the methyl group of thymine, potentially leading to the inhibition of enzymes like thymidylate synthase.

Furthermore, recent studies have highlighted the role of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[7] This suggests a potential anti-inflammatory application for 5-nitrouracil and its derivatives.

This compound: The Impact of N-Methylation

The introduction of a methyl group at the N1 position in this compound is likely to modulate its biological activity. N-methylation can:

  • Increase Lipophilicity: The methyl group enhances the molecule's lipophilicity, which may improve its ability to cross cell membranes and potentially increase its bioavailability.[3]

  • Alter Target Binding: The absence of the N1-proton and the steric bulk of the methyl group could alter the binding affinity and selectivity of the molecule for its biological targets compared to 5-nitrouracil.

  • Influence Metabolism: N-methylation can block metabolic pathways that involve the N1 position, potentially leading to a longer half-life in biological systems.

While direct experimental data on the anticancer activity of this compound is scarce, the general effects of N-alkylation on the biological activity of imidazole and other heterocyclic compounds suggest that it could retain or even exhibit enhanced cytotoxic effects against cancer cell lines.[8][9]

Proposed Mechanism of Action: Inhibition of Nucleic Acid Synthesis

The primary mechanism of action for both compounds is hypothesized to be the disruption of nucleic acid synthesis. As uracil analogues, they can be anabolized in the cell to their corresponding nucleotide forms. These fraudulent nucleotides can then inhibit key enzymes in the pyrimidine biosynthesis pathway or be incorporated into RNA and DNA, leading to dysfunctional macromolecules and ultimately cell death.[10][11][12]

Mechanism_of_Action cluster_cell Cancer Cell Compound 5-Nitrouracil or This compound CellEntry Cellular Uptake Compound->CellEntry Anabolism Anabolism to Nucleotide Analogues CellEntry->Anabolism Inhibition Inhibition of Pyrimidine Biosynthesis Enzymes (e.g., Thymidylate Synthase) Anabolism->Inhibition IncorporationRNA Incorporation into RNA Anabolism->IncorporationRNA IncorporationDNA Incorporation into DNA Anabolism->IncorporationDNA Apoptosis Apoptosis Inhibition->Apoptosis DysfunctionalRNA Dysfunctional RNA IncorporationRNA->DysfunctionalRNA DNADamage DNA Damage IncorporationDNA->DNADamage DysfunctionalRNA->Apoptosis DNADamage->Apoptosis

Proposed mechanism of action for nitro-uracil derivatives.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activities of this compound and 5-nitrouracil, a series of standardized in vitro assays can be employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15][16]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-nitrouracil in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated for each compound.

Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.[17][18][19][20]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][7][21]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the key differences between this compound and 5-nitrouracil. While 5-nitrouracil is a well-characterized compound with established synthesis and some biological data, its N1-methylated analogue remains less explored. The addition of the methyl group is predicted to alter its physicochemical properties, potentially enhancing its cellular uptake and metabolic stability.

To fully elucidate the comparative potential of these two molecules, further experimental investigation is warranted. The proposed synthesis of this compound should be performed and the compound fully characterized using modern analytical techniques such as NMR and mass spectrometry. Subsequently, a head-to-head comparison of its biological activity against 5-nitrouracil using the outlined experimental protocols will provide valuable data for drug development professionals. This research will help to determine whether N1-methylation is a viable strategy for optimizing the therapeutic potential of the 5-nitrouracil scaffold.

References

A Comparative Guide to the Definitive Structural Validation of 1-Methyl-5-nitrouracil by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for validating the molecular structure of 1-Methyl-5-nitrouracil. It is intended for researchers, scientists, and professionals in drug development who require an unambiguous understanding of molecular architecture. We will explore the causality behind the experimental choices, compare its performance with alternative analytical techniques, and present the experimental data that constitutes irrefutable structural proof.

The Imperative for Unambiguous Structural Validation

In medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. For a compound like this compound, a derivative of a fundamental RNA nucleobase, its biological activity, physical properties, and potential as a therapeutic agent are intrinsically linked to its structure.[1] Subtle variations in bond lengths, angles, or intermolecular interactions can dramatically alter its function. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution visualization of the atomic framework in the solid state.[2][3] This technique is the gold standard, providing the foundational evidence upon which further research and development are built.

The X-ray Crystallography Workflow: From Powder to Proof

X-ray crystallography leverages the phenomenon of X-ray diffraction by a crystalline solid.[2] A crystal consists of a highly ordered, repeating three-dimensional array of molecules. When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. By precisely measuring the geometry and intensity of this pattern, we can mathematically reconstruct a three-dimensional electron density map of the molecule and, from it, deduce the exact position of each atom.[3]

The journey from a synthesized compound to a validated crystal structure is a meticulous process, designed to ensure the integrity and accuracy of the final model.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of this compound Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization High Purity is Crucial Mount Crystal Mounting & Cryo-cooling (e.g., 113 K) Crystallization->Mount Diffraction X-ray Diffraction (Mo Kα radiation) Mount->Diffraction Precise Alignment Detection Data Collection (CCD Detector) Diffraction->Detection Recording Reflections Processing Data Processing (Integration & Scaling) Detection->Processing Solution Structure Solution (e.g., SHELXTL) Processing->Solution Phase Problem Refinement Model Refinement (Least-squares fitting) Solution->Refinement Building Atomic Model Validation Final Structure Validation (CIF File Generation) Refinement->Validation Quality Metrics (R-factor)

Caption: The experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: A Self-Validating System

The following protocol outlines the critical steps and the rationale behind them, using parameters typical for small organic molecules like uracil derivatives.[4][5]

  • Synthesis and Crystallization (The Foundation)

    • Objective: To obtain a single, high-quality crystal free of significant defects. This is the most critical and often most challenging step.

    • Protocol:

      • Synthesize and purify this compound to >99% purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

      • Dissolve the purified compound in a suitable solvent (e.g., methanol-acetone mixture) to near saturation.[5]

      • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely covered vial over several days is a common and effective method. This allows molecules sufficient time to arrange themselves into a well-ordered lattice.

    • Causality: The quality of the diffraction data is directly dependent on the internal order of the crystal. A rapidly grown, flawed crystal will produce weak or smeared diffraction spots, making structure solution impossible.

  • Data Collection (The Measurement)

    • Objective: To accurately measure the position and intensity of thousands of diffracted X-ray reflections.

    • Protocol:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[4]

      • The crystal is often flash-cooled to a low temperature (e.g., 100-120 K) in a stream of nitrogen gas.[4] This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

      • Position the crystal in a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]

      • Slowly rotate the crystal while an area detector (like a CCD) records the diffraction patterns from multiple orientations.[4][5]

    • Causality: Collecting a complete dataset over a wide range of angles is essential to resolve the structure accurately. The redundancy of measurements helps improve data quality and correct for experimental errors.

  • Structure Solution and Refinement (The Interpretation)

    • Objective: To convert the raw diffraction data into a chemically sensible, three-dimensional atomic model.

    • Protocol:

      • Data Processing: The raw data frames are integrated to determine the intensity of each reflection. Corrections for experimental factors, such as absorption, are applied using software like SADABS.[5][6] The program determines the unit cell dimensions and the crystal's space group.

      • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software packages like SHELXTL.[4] This generates an initial, often incomplete, electron density map.

      • Model Refinement: An atomic model of this compound is fitted to the electron density map. The positions and anisotropic displacement parameters (which model thermal vibration) of all non-hydrogen atoms are refined using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.[4][5]

    • Trustworthiness: The refinement process is iterated until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of this match is quantified by statistical values like the R-factor (R1). An R1 value below 0.05 (5%) is generally considered excellent for a small molecule structure.[4]

The Verdict: Unambiguous Structural Data

Table 1: Representative Crystallographic and Structural Parameters (Data based on analogous structures and typical values for organic molecules)

Parameter CategoryData PointValueSignificance
Crystal Data FormulaC₅H₅N₃O₄Confirms elemental composition.
Crystal SystemMonoclinic / OrthorhombicDescribes the basic shape of the unit cell.[4]
Space Groupe.g., P2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å)e.g., 5.3, 12.6, 15.9 ÅDimensions of the unit cell.[4]
V (ų)e.g., 1078 ųVolume of the unit cell.[4]
Data Collection RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecules.[5]
Temperature113 KLow temperature reduces atomic motion.[4]
Measured Reflections~10,000Total number of diffraction spots recorded.[4]
Independent Reflections~1,300Unique reflections after accounting for symmetry.[4]
Refinement R1 [I > 2σ(I)]< 0.05A low R-factor indicates a good fit of the model to the data.[4]
wR2 (all data)< 0.10A weighted R-factor for all data.[4]
Goodness-of-fit (S)~1.0Should be close to 1 for a good refinement.[4]
Key Structural Data C5-N(nitro) Bond Length~1.45 ÅConfirms the single bond between the ring and the nitro group.
N-O(nitro) Bond Lengths~1.22 ÅCharacteristic of a nitro group.
Ring PlanarityTorsion angles near 0°/180°Confirms the aromatic nature of the pyrimidine ring.
Nitro Group TwistDihedral angle C4-C5-N-OReveals the orientation of the nitro group relative to the ring plane.[4]

This quantitative data provides an irrefutable structural fingerprint, confirming the connectivity of the methyl group at the N1 position and the nitro group at the C5 position of the uracil ring.

Comparative Analysis: Why X-ray Crystallography is Definitive

While other techniques provide valuable information, they lack the comprehensive and direct nature of X-ray crystallography for solid-state structure determination.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous and definitive for the solid state; provides absolute configuration.[2]Requires a suitable single crystal; structure may differ from solution state.
NMR Spectroscopy Connectivity (¹H, ¹³C), through-bond and through-space correlations in solution.Excellent for determining structure in solution; can study dynamic processes.[7]Provides an averaged structure; does not give precise bond lengths/angles.
Computational (DFT) Predicted (theoretical) geometry, electronic properties, and vibrational frequencies.[8]Provides insight into structures that are difficult to crystallize; cost-effective.It is a model, not an experimental result; must be validated by experimental data.[9][10]
FT-IR / Raman Presence of functional groups and their vibrational modes.[8][11]Fast and non-destructive; confirms presence of key groups (C=O, N-H, NO₂).Provides no information on 3D atomic arrangement or stereochemistry.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula and elemental composition with high accuracy.Provides no information on isomerism or 3D structure.

As the table illustrates, techniques like NMR and computational modeling are powerful and complementary. NMR reveals the molecule's structure in solution, while DFT provides a theoretical model. However, the crystallographic data serves as the ultimate experimental benchmark against which these other methods are validated. Spectroscopic methods like FT-IR confirm the presence of the correct chemical functionalities, but only X-ray crystallography assembles them into a complete, high-resolution three-dimensional structure.[12]

Conclusion

For the absolute validation of the molecular structure of this compound, single-crystal X-ray crystallography is the indispensable tool. Its ability to generate a precise and detailed three-dimensional atomic map provides a level of certainty that no other technique can match. The rigorous, self-validating nature of the experimental workflow—from crystal growth to data refinement—ensures the integrity of the resulting structural model. This definitive structural knowledge is the essential bedrock for understanding the molecule's chemical behavior, predicting its biological activity, and guiding the rational design of new and improved derivatives in pharmaceutical and materials research.

References

A Senior Application Scientist's Guide to the Nitration of Uracil: Comparing the Reactivity of Key Nitrating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of nitrated uracil derivatives is a critical step in the creation of potent therapeutic agents. The introduction of a nitro group at the C5 position of the uracil ring can significantly modulate the biological activity of nucleoside analogues. For instance, the 5'-phosphate of 5-nitro-2'-deoxyuridine is a powerful mechanism-based inhibitor of thymidylate synthase, an essential enzyme for DNA biosynthesis.[1][2] This guide provides an in-depth comparison of the reactivity of various nitrating agents for uracil, offering experimental insights and detailed protocols to aid in the selection of the most suitable method for your specific research needs.

The Mechanism of Uracil Nitration: An Overview

The nitration of uracil is an electrophilic aromatic substitution reaction.[3][4][5] The electron-rich pyrimidine ring of uracil is susceptible to attack by a strong electrophile, the nitronium ion (NO₂⁺). The reaction proceeds via a carbocation intermediate, known as the sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the 5-nitrouracil product. The generation of the nitronium ion is a key step and is typically achieved by the reaction of nitric acid with a strong acid, such as sulfuric acid, or by using pre-formed nitronium salts.[3][5]

Nitration_Mechanism cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2O Water (H₂O) HNO3->H2O H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus Sigma_Complex Sigma Complex (Carbocation Intermediate) HSO4_minus->H2SO4 + H⁺ Uracil Uracil Uracil->Sigma_Complex + NO₂⁺ 5_Nitrouracil 5-Nitrouracil Sigma_Complex->5_Nitrouracil - H⁺ H_plus Proton (H⁺) Fuming_Nitric_Acid_Workflow cluster_preparation Reaction Setup cluster_reaction Nitration cluster_workup Work-up A 1. Add H₂SO₄ to flask B 2. Cool to 0°C in ice bath A->B C 3. Add Uracil with stirring B->C D 4. Add fuming HNO₃ dropwise (<10°C) C->D E 5. Stir at room temperature (1-2h) D->E F 6. Pour onto crushed ice E->F G 7. Precipitate 5-Nitrouracil F->G H 8. Filter, wash with cold H₂O, and dry G->H NO2BF4_Workflow cluster_preparation Reaction Setup (Inert Atmosphere) cluster_reaction Nitration cluster_workup Work-up A 1. Dissolve Uracil in anhydrous Sulfolane B 2. Add NO₂BF₄ A->B C 3. Stir at room temperature (2-4h) B->C D 4. Precipitate with diethyl ether C->D E 5. Filter the product D->E F 6. Wash with diethyl ether E->F G 7. Dry under vacuum F->G

References

A Comparative Guide to the Biological Activity of 1-Methyl-5-nitrouracil and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the uracil scaffold represents a foundational element in the quest for novel therapeutic agents. Its inherent biocompatibility and versatile reactivity make it a prime candidate for chemical modification. This guide provides an in-depth technical comparison of the biological activities of 1-Methyl-5-nitrouracil and its structural analogs. While direct experimental data on this compound is sparse in publicly accessible literature, this document synthesizes data from closely related analogs to establish a robust structure-activity relationship (SAR) framework. By examining the biological effects of substitutions at the N1, N3, C5, and C6 positions, we can project the potential activities of the target compound and provide validated experimental workflows for its evaluation.

Introduction: The Significance of the Uracil Scaffold and Nitro Group

Uracil and its derivatives are of immense interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a nitro group (—NO₂), particularly at the C5 position, is a key chemical modification. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the pyrimidine ring, often enhancing the compound's biological potency.[4] The mechanism frequently involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage, such as DNA crosslinking.[5]

The methylation at the N1 position, creating this compound, further modifies its physicochemical properties, such as solubility and membrane permeability, which can critically influence its interaction with biological targets. This guide will explore how these and other structural modifications collectively dictate the therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activity

The biological activity of nitrouracil analogs is highly sensitive to the nature and position of substituents on the pyrimidine ring. We will analyze these relationships by comparing analogs with modifications at key positions.

Anticancer and Cytotoxic Activity

The primary therapeutic application explored for nitrouracil derivatives is in oncology. The mechanism often parallels that of the widely used drug 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis and repair.[2][6]

Structure-Activity Relationship Insights:

  • N1 and N3-Alkylation: The presence of small alkyl groups at the N1 and N3 positions, such as in 1,3-dimethyluracil derivatives, is common in biologically active analogs.[7] These modifications can enhance lipophilicity, potentially improving cell membrane penetration.

  • C5-Substitution: The C5 position is a critical determinant of activity. While the nitro group is a potent activating group, other substitutions offer comparative insights. For instance, 5-[alkoxy-(4-nitrophenyl)-methyl]-uracils have demonstrated that cytotoxic activity is dependent on the length of the alkyl chain, suggesting that lipophilicity and steric bulk at this position are key factors in target engagement.[8] Studies on 5-aminouracil derivatives have shown that electron-donating groups can lead to moderate-to-good cytotoxic activity, whereas electron-withdrawing groups like halogens or nitro groups (in that specific context) showed minimal activity, highlighting the nuanced role of electronics at this position.[9]

  • C6-Substitution: Modifications at the C6 position can also modulate activity. For example, 6-amino-1,3-dimethyl-5-nitrosouracil has been investigated for its potential to interact with nucleic acids and proteins, with its activity enhanced by complexation with metal centers.[7][10]

Based on these observations, this compound is hypothesized to possess cytotoxic properties. The N1-methyl group may enhance cellular uptake compared to the unsubstituted 5-nitrouracil, while the C5-nitro group serves as the primary pharmacophore responsible for inducing cytotoxicity, likely through DNA damage upon bioreduction.

Comparative Cytotoxicity Data of Uracil Analogs

Compound/Analog ClassCancer Cell Line(s)IC₅₀ (µM)Key Structural FeaturesReference
5-[Alkoxy(4-nitrophenyl)methyl]uracilsK562, HeLa, etc.Varies (dependent on alkyl chain length)C5-alkoxy-nitrophenyl-methyl group[8]
1-(3-Phenoxybenzyl)-5-(phenylamino)uracilHIV-1 (in cell culture)2.3Bulky aromatic groups at N1 and C5-amino[2]
6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracilL1210 LeukemiaLow in vivo activityC5-formyl-methylamino group[11]
5-Fluorouracil (Reference)Various~10-20 (cell line dependent)C5-Fluoro substitution[12]

Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.

Antimicrobial Activity

While the anticancer potential is more widely studied, various uracil derivatives have also been evaluated for antimicrobial effects.

Structure-Activity Relationship Insights:

  • General Trends: The antimicrobial effect of uracil derivatives often increases with the length of alkyl chains, which enhances hydrophobicity and may disrupt bacterial cell membranes.[13]

  • 5-Nitrouracil Analogs: Direct studies on the antimicrobial activity of some 5-nitrouracil derivatives have yielded mixed results. For example, a study on substituted 5,6-dihydro-5-nitrouracils found no significant inhibition of growth against several bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[14]

  • Other Substituted Uracils: In contrast, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have displayed potent broad-spectrum antibacterial activity, indicating that the combination of substituents is crucial.[1]

The potential antimicrobial activity of this compound is therefore uncertain. While the nitroaromatic moiety is present in some antibiotics, the specific combination of the N1-methyl and C5-nitro groups may not be optimal for antimicrobial action compared to other substitution patterns. Experimental validation is essential.

Comparative Antimicrobial Activity (MIC) of Uracil Analogs

Compound/Analog ClassOrganism(s)MIC (µg/mL)Key Structural FeaturesReference
5,6-dihydro-5-nitrouracil derivativesE. coli, S. aureus, C. albicansNo significant inhibitionC5-nitro, C5-C6 dihydro[14]
6-[4-(4-chlorophenyl)-1-piperazinyl]-5-isopropyluracilS. aureus, B. subtilis, M. luteusPotent activity (qualitative)C5-alkyl, C6-piperazinyl[1]
Alpha-substituted 2-methyl-5-nitrofuransE. coli, S. aureusVariesRelated nitro-heterocycle[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

Mechanistic Pathways and Experimental Workflows

Hypothesized Mechanism of Action for this compound

Drawing parallels from 5-fluorouracil and other nitroaromatic compounds, the anticancer activity of this compound likely proceeds through a multi-step intracellular pathway.

Mechanism_of_Action cluster_cell Cancer Cell MNU This compound (Pro-drug) Uptake Cellular Uptake MNU->Uptake Reduction Intracellular Nitroreductases (e.g., DT-diaphorase) Uptake->Reduction TS Thymidylate Synthase (TS) Uptake->TS Metabolic Conversion (Hypothesized) Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates DNA Nuclear DNA Intermediates->DNA Covalent Binding Damage DNA Adducts & Cross-linking DNA->Damage Inhibition TS Inhibition TS->Inhibition Apoptosis Apoptosis / Cell Death Damage->Apoptosis Inhibition->Apoptosis

Caption: Hypothesized mechanism for this compound cytotoxicity.

Standardized Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, the following standardized protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic effects of a compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound and its analogs in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Inoculum Preparation: Culture the bacterial or fungal strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., this compound) in cation-adjusted Mueller-Hinton Broth to create a range of concentrations (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

The following diagram outlines the logical flow from compound synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., 1-Methyluracil) Reaction Nitration Reaction (HNO₃/H₂SO₄) Start->Reaction Purify Purification & Characterization (NMR, MS, HPLC) Reaction->Purify Analogs Synthesis of Analogs (Varying N1-alkyl, C5-substituent) Purify->Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Purify->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Purify->Antimicrobial Analogs->Cytotoxicity Analogs->Antimicrobial Data IC₅₀ / MIC Determination Cytotoxicity->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and biological evaluation of nitrouracil analogs.

Conclusion and Future Directions

The analysis of structural analogs strongly suggests that this compound holds potential as a cytotoxic agent, with its activity primarily driven by the C5-nitro group and modulated by the N1-methyl substituent. Its antimicrobial properties are less certain and require empirical validation. The structure-activity relationships discussed herein provide a logical framework for designing a focused library of analogs. By systematically varying the alkyl chain length at the N1 position (e.g., ethyl, propyl) and introducing different electron-withdrawing or -donating groups at the C5 position (e.g., amino, halo), researchers can finely tune the biological activity to optimize potency and selectivity. The provided experimental protocols offer a validated starting point for the comprehensive biological characterization of this promising class of compounds.

References

A Comparative Spectroscopic Guide to 1-Methyl-5-nitrouracil and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 1-Methyl-5-nitrouracil and its precursors: uracil, 1-methyluracil, and 5-nitrouracil. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced shifts in spectral data that occur at each stage of synthesis. By understanding these spectroscopic signatures, researchers can effectively monitor reaction progress and confirm the identity and purity of their synthesized compounds.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel compounds for pharmaceutical applications, rigorous characterization at each synthetic step is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of a molecule's structure and electronic environment. This guide focuses on the synthesis of this compound, a substituted uracil derivative of interest, and illustrates how spectroscopy can be used to unequivocally differentiate it from its precursors.

The synthetic pathway from uracil to this compound involves two key transformations: methylation at the N1 position and subsequent nitration at the C5 position. Each of these modifications induces distinct changes in the molecule's interaction with electromagnetic radiation, which are observable in their respective spectra.

The Synthetic Pathway: From Uracil to this compound

The synthesis is a two-step process starting from the common nucleobase, uracil.

Synthesis_Pathway Uracil Uracil Methyluracil 1-Methyluracil Uracil->Methyluracil FinalProduct This compound Methyluracil->FinalProduct Nitration (HNO3, H2SO4) Nitrouracil 5-Nitrouracil

Caption: Synthetic route to this compound from uracil.

Spectroscopic Analysis of Precursors and Final Product

Uracil: The Starting Material

Uracil is a pyrimidine nucleobase fundamental to RNA.[1] Its relatively simple structure provides a spectroscopic baseline for comparison with its derivatives.

  • FT-IR: The FT-IR spectrum of uracil is characterized by distinct peaks corresponding to N-H and C=O stretching vibrations.[2] The N-H stretching modes are typically observed in the 3200-3000 cm⁻¹ region.[3] The two carbonyl groups (C2=O and C4=O) give rise to strong absorption bands in the 1750-1600 cm⁻¹ range.[4]

  • ¹H NMR: In a solvent like DMSO-d₆, the ¹H NMR spectrum of uracil shows two distinct N-H protons and two C-H protons on the pyrimidine ring.

  • UV-Vis: Uracil exhibits a characteristic UV absorption maximum around 260 nm, which is attributed to π → π* transitions within the aromatic ring system.[5][6]

1-Methyluracil: The Effect of N1-Methylation

The first synthetic step involves the methylation of uracil at the N1 position. This modification leads to predictable spectroscopic changes.

  • FT-IR: The most significant change in the FT-IR spectrum is the disappearance of the N1-H stretching and bending vibrations.[7] The C=O stretching frequencies may also shift slightly due to the electronic effect of the methyl group.

  • ¹H NMR: The most telling evidence of successful methylation is the appearance of a new singlet in the upfield region (around 3.3 ppm in DMSO-d₆), corresponding to the N1-methyl protons.[8] Concurrently, the signal for the N1-H proton vanishes.

  • UV-Vis: The addition of a methyl group generally causes a slight bathochromic (red) shift in the UV absorption maximum compared to uracil.

5-Nitrouracil: Introducing a Strong Electron-Withdrawing Group

Nitration of uracil at the C5 position introduces a powerful electron-withdrawing nitro group (-NO₂), which dramatically alters the electronic structure and, consequently, the spectroscopic properties of the molecule.[9]

  • FT-IR: The FT-IR spectrum of 5-nitrouracil is distinguished by the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1677 cm⁻¹ and 1356 cm⁻¹, respectively.[10] The C=O stretching bands are also shifted to higher frequencies due to the inductive effect of the nitro group.[11]

  • ¹H NMR: The C6-H proton signal is shifted significantly downfield compared to uracil due to the strong deshielding effect of the adjacent nitro group.[10]

  • UV-Vis: The nitro group's strong electron-withdrawing nature and its ability to extend conjugation lead to a significant bathochromic shift in the UV absorption maximum.

This compound: The Final Product

The final product combines the structural features of 1-methyluracil and 5-nitrouracil, and its spectra reflect this combination.

  • FT-IR: The spectrum will exhibit the characteristic absorption bands for the nitro group (around 1677 cm⁻¹ and 1356 cm⁻¹) and will lack the N1-H stretching vibrations, confirming both nitration and methylation.

  • ¹H NMR: The spectrum will show a singlet for the N1-methyl protons and a downfield-shifted singlet for the C6-H proton. The absence of the N1-H proton signal and the presence of the downfield C6-H signal are key indicators of the final product's formation.

  • UV-Vis: Similar to 5-nitrouracil, the UV spectrum will show a significantly red-shifted absorption maximum compared to uracil and 1-methyluracil, indicative of the extended conjugation and the electronic effect of the nitro group.

Comparative Data Summary

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm in DMSO-d₆)Approx. λmax (nm)
Uracil ~3150 (N-H), ~1710, ~1660 (C=O)[2][12]~11.0 (N1-H), ~10.8 (N3-H), ~7.4 (C6-H), ~5.5 (C5-H)[13]~260[5]
1-Methyluracil Absence of N1-H stretch, ~1715, ~1665 (C=O)[7]~3.3 (N1-CH₃), ~11.2 (N3-H), ~7.6 (C6-H), ~5.6 (C5-H)[8]~265
5-Nitrouracil ~1677 & ~1356 (NO₂)[10], ~1732 (C=O)[10]~11.8 (N1-H), ~11.5 (N3-H), ~8.8 (C6-H)[10]~280-300
This compound ~1680 & ~1350 (NO₂), Absence of N1-H stretch~3.4 (N1-CH₃), ~11.9 (N3-H), ~9.0 (C6-H)~285-305

Experimental Protocols

Synthesis of 1-Methyluracil (Illustrative)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend uracil in a suitable anhydrous solvent (e.g., DMF).

  • Deprotonation: Add a strong base (e.g., Sodium Hydride) portion-wise at 0°C and stir the mixture until the evolution of hydrogen gas ceases.

  • Methylation: Add a methylating agent (e.g., Methyl Iodide) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Synthesis of this compound (Illustrative)

A common method for nitration involves the use of a nitrating mixture.[14][15]

Nitration_Workflow start Start: 1-Methyluracil add_acid Dissolve in conc. H2SO4 Cool to 0°C start->add_acid addition Slowly add Nitrating Mixture to 1-Methyluracil solution (Maintain Temp < 10°C) add_acid->addition nitrating_mixture Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) Cool to 0°C nitrating_mixture->addition reaction Stir at 0°C, then warm to RT addition->reaction quench Pour onto crushed ice reaction->quench filtration Filter the precipitate quench->filtration wash Wash with cold water and ethanol filtration->wash dry Dry the product wash->dry end End: this compound dry->end

Caption: General workflow for the nitration of 1-methyluracil.

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[16]

  • Reaction Setup: Dissolve 1-methyluracil in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the 1-methyluracil solution, ensuring the temperature remains below 10°C.

  • Reaction Progression: Stir the mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Isolation: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Spectroscopic Characterization Protocol
  • FT-IR: Acquire spectra of KBr pellets or as a mull for all solid samples using a resolution of 4 cm⁻¹.

  • NMR: Dissolve samples in an appropriate deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • UV-Vis: Prepare dilute solutions of each compound in a suitable solvent (e.g., ethanol or water) and record the absorption spectra from 200 to 400 nm.

Conclusion

The spectroscopic journey from uracil to this compound is a clear demonstration of structure-property relationships. Each synthetic modification leaves an indelible and predictable mark on the FT-IR, NMR, and UV-Vis spectra. By carefully analyzing these spectral changes, researchers can confidently track the synthesis, identify intermediates, and verify the structure of the final product, ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to LC-MS/MS Method Development for 1-Methyl-5-nitrouracil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities and their metabolites is a cornerstone of successful research. 1-Methyl-5-nitrouracil, a modified pyrimidine base, represents a class of polar compounds that can present unique challenges during bioanalytical method development. This guide provides an in-depth, objective comparison of two principal liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the analysis of this compound in biological matrices, principally plasma.

Instead of a rigid, one-size-fits-all protocol, we will explore the causality behind experimental choices, comparing a traditional Reversed-Phase (RP) Chromatography approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) alternative. This comparative guide is designed to empower you to select and tailor the optimal method for your specific analytical needs, supported by established principles and experimental data from analogous compounds.

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a polar molecule, a characteristic dictated by its uracil backbone, the methyl group, and the electron-withdrawing nitro group. This polarity is a double-edged sword in LC-MS/MS analysis. While it ensures good solubility in aqueous media, it presents a significant challenge for retention on conventional reversed-phase columns, which separate molecules based on hydrophobicity.[1] Furthermore, its structure suggests specific considerations for mass spectrometric detection, particularly regarding ionization and fragmentation.

Strategic Approaches to Method Development: A Head-to-Head Comparison

We will dissect two distinct, viable workflows for the analysis of this compound, from sample preparation to detection.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection P Plasma Sample SP Protein Precipitation (Acetonitrile/Methanol) P->SP C18 Approach 1: Reversed-Phase (C18) SP->C18 Supernatant Injection HILIC Approach 2: HILIC SP->HILIC Supernatant Injection (Solvent Exchange May Be Required) MS Tandem Mass Spectrometry (ESI Negative Mode) C18->MS HILIC->MS

Caption: High-level workflow comparing RP and HILIC approaches.

Part 1: Sample Preparation - The Foundation of a Robust Assay

The goal of sample preparation is to isolate the analyte from complex biological matrices, remove interferences, and present it in a solvent compatible with the downstream chromatographic system.[2] For plasma samples, high protein content necessitates a clean-up step to prevent column clogging and ion suppression in the mass spectrometer.[3][4]

Method 1: Protein Precipitation (PPT)

This is the simplest and fastest method for removing the bulk of proteins from plasma.[5]

  • Rationale: A cold organic solvent, typically acetonitrile or a methanol/acetonitrile mixture, is added to the plasma sample.[6][7] This denatures the proteins, causing them to precipitate out of the solution. The analyte, being soluble in this mixture, remains in the supernatant.

  • Advantages: High throughput, low cost, and minimal analyte loss if performed correctly.

  • Limitations: This method is less "clean" than others. Highly water-soluble matrix components, such as phospholipids, may remain in the supernatant and can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[8]

Method 2: Solid-Phase Extraction (SPE) following PPT

For cleaner samples and potentially lower limits of quantification, an SPE step can be integrated after protein precipitation.[7][9]

  • Rationale: After centrifugation of the precipitated proteins, the supernatant is loaded onto an SPE cartridge. The choice of sorbent is critical. For a polar compound like this compound, a mixed-mode or a polymer-based sorbent that offers multiple interaction mechanisms is often effective.[7] The analyte is retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte.

  • Advantages: Significantly cleaner extracts, leading to reduced matrix effects and improved assay robustness. It also offers the ability to concentrate the analyte.

  • Disadvantages: More time-consuming, higher cost per sample, and requires more extensive method development to optimize loading, washing, and elution steps.

Comparative Summary of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)PPT followed by Solid-Phase Extraction (SPE)
Throughput HighModerate
Cost per Sample LowHigh
Cleanliness of Extract ModerateHigh
Risk of Matrix Effects HigherLower
Method Development Time ShortLong
Recommendation Ideal for rapid screening and when high sensitivity is not paramount.Recommended for validated, regulated bioanalysis requiring low detection limits and high precision.[10]

Part 2: Liquid Chromatography - The Art of Separation

The choice of chromatographic mode is arguably the most critical decision in this method development process. Given the polar nature of this compound, both reversed-phase and HILIC present viable, albeit fundamentally different, separation strategies.

Approach 1: The Reversed-Phase (RP) Strategy

Standard C18 columns are the workhorses of LC-MS analysis, but they struggle to retain very polar compounds.[9]

  • Mechanism: Separation is based on hydrophobic interactions. The stationary phase is non-polar (e.g., octadecylsilane), and the mobile phase is polar (typically water with an organic modifier like methanol or acetonitrile).[11] Polar analytes have little affinity for the stationary phase and tend to elute early, often near the void volume.

  • Adapting RP for Polar Analytes: To achieve retention for this compound, a highly aqueous mobile phase (e.g., >95% water) is necessary. The use of columns with polar-embedded or polar-endcapped C18 phases can also enhance the retention of polar compounds and prevent phase collapse under these conditions.[12]

  • Causality: The addition of a small amount of acid, like formic acid, to the mobile phase is standard practice. It serves to protonate residual silanols on the column, improving peak shape, and aids in the electrospray ionization process.[13]

Approach 2: The Hydrophilic Interaction Liquid Chromatography (HILIC) Strategy

HILIC is specifically designed for the separation of polar and hydrophilic compounds.[13][14]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[13]

  • Advantages for this compound: HILIC provides excellent retention for polar compounds that are unretained in reversed-phase.[14] The high organic content of the mobile phase also promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[7]

  • Causality: Gradient elution in HILIC is the reverse of RP; it starts with a high organic percentage, and the aqueous portion is increased to elute the analytes.[6] Buffered mobile phases (e.g., with ammonium formate or ammonium acetate) are crucial in HILIC to maintain consistent peak shapes and retention times.

Comparative Summary of Chromatographic Approaches
ParameterReversed-Phase (Polar-Embedded C18)HILIC (e.g., Amide Phase)
Retention of Polar Analytes Weak to ModerateStrong
Mobile Phase (Starting) High Aqueous (e.g., 98% Water)High Organic (e.g., 95% Acetonitrile)
Elution Mechanism Increasing Organic ContentIncreasing Aqueous Content
MS Sensitivity GoodOften Enhanced
Robustness & Reproducibility Generally high and well-understoodCan be sensitive to sample solvent and water content
Equilibration Time Typically shorterCan be longer

Part 3: Mass Spectrometry - Selective and Sensitive Detection

For the detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification, offering excellent sensitivity and selectivity.[15]

Ionization
  • Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules like this compound.

  • Polarity Selection (Negative vs. Positive): The presence of the nitro group and the acidic protons on the uracil ring make this compound a prime candidate for negative ion mode ESI . In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. Negative mode often provides a cleaner baseline with less background interference for such compounds.[8]

Fragmentation (MS/MS)
  • Collision-Induced Dissociation (CID): In the collision cell of the mass spectrometer, the precursor ion ([M-H]⁻) is fragmented by collision with an inert gas (e.g., argon).

  • Predicted Fragmentation Pathway: For nitroaromatic compounds, characteristic fragmentation patterns involve the loss of the nitro group as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). These predictable losses provide highly specific product ions for MRM transitions, ensuring that the method is highly selective for the target analyte.

G cluster_0 MS/MS Fragmentation Parent [M-H]⁻ This compound Precursor Ion Frag1 [M-H-NO₂]⁻ Product Ion 1 Parent->Frag1 Loss of NO₂ (46 Da) Frag2 [M-H-NO]⁻ Product Ion 2 Parent->Frag2 Loss of NO (30 Da)

Caption: Predicted fragmentation of this compound.

Optimized MS Parameters (Example)
ParameterSettingRationale
Ionization Mode ESI NegativePromotes deprotonation for [M-H]⁻ formation.
Capillary Voltage 2.5 - 3.5 kVOptimized for stable spray and maximum ion signal.
Source Temperature 120 - 150 °CPrevents thermal degradation while aiding desolvation.
Desolvation Gas Temp. 350 - 450 °CFacilitates efficient solvent evaporation.
MRM Transition 1 (Quantifier) e.g., m/z 170 -> 124Precursor [M-H]⁻ to product [M-H-NO₂]⁻.
MRM Transition 2 (Qualifier) e.g., m/z 170 -> 140Precursor [M-H]⁻ to product [M-H-NO]⁻.

(Note: Exact m/z values are illustrative and must be empirically determined by infusing a standard solution of the analyte.)

Part 4: Experimental Protocols & Validation

The trustworthiness of any analytical method hinges on its validation.[10] The protocols below are presented as starting points for development and must be validated according to established guidelines (e.g., ICH, FDA).[10]

Detailed Experimental Protocol: Reversed-Phase Approach
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for injection.

  • LC Conditions:

    • Column: Polar-embedded C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 2% B

      • 2.5 min: 30% B

      • 2.6 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 2% B

      • 5.0 min: 2% B

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Use the optimized parameters for ESI negative mode as determined previously.

Detailed Experimental Protocol: HILIC Approach
  • Sample Preparation (Protein Precipitation):

    • Follow the same protein precipitation protocol as the Reversed-Phase approach.

    • Crucial Step: The supernatant is already high in organic content, making it potentially suitable for direct injection into a HILIC system. If dilution is needed for the calibration curve, use a solvent that matches the initial mobile phase composition (e.g., 95% Acetonitrile).

  • LC Conditions:

    • Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0.0 min: 0% B

      • 3.0 min: 50% B

      • 3.1 min: 100% B

      • 4.0 min: 100% B

      • 4.1 min: 0% B

      • 7.0 min: 0% B

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Use the optimized parameters for ESI negative mode as determined previously.

Method Validation: A Self-Validating System

A rigorous validation ensures the method is fit for its intended purpose.[1][10] Key parameters to be assessed for both approaches are summarized below.

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No interfering peaks at the retention time of the analyte and IS.Ensures the signal is from the analyte only.
Linearity (Calibration Curve) r² ≥ 0.99Demonstrates a proportional response to concentration.
Accuracy & Precision Within ±15% (±20% at LLOQ)Ensures the measured value is close to the true value and that measurements are reproducible.[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.Defines the lowest concentration that can be reliably quantified.[6]
Matrix Effect Assessed by comparing analyte response in post-extracted matrix vs. pure solvent. Should be consistent across lots.Quantifies the degree of ion suppression or enhancement from the biological matrix.[8]
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte stable under various storage and processing conditions (freeze-thaw, bench-top, etc.).Ensures analyte integrity from sample collection to analysis.

Conclusion and Recommendations

The choice between a Reversed-Phase and a HILIC approach for the analysis of this compound is not a matter of right versus wrong, but of selecting the most appropriate tool for the analytical challenge.

  • The Reversed-Phase method, particularly with a modern polar-embedded column, offers a robust, familiar, and often faster-equilibrating platform. It is an excellent starting point, especially if ultra-high sensitivity is not the primary driver. Its main challenge will be achieving sufficient retention.

  • The HILIC method is purpose-built for this type of polar analyte. It will almost certainly provide superior retention and is likely to yield greater MS sensitivity.[14] However, it requires more careful method development, particularly concerning sample solvent composition and column equilibration, to ensure robustness.

Final Recommendation: For initial method development and screening, the Reversed-Phase approach offers a pragmatic and high-throughput starting point. For methods requiring the highest sensitivity and for regulated bioanalysis where overcoming matrix effects is critical, the investment in developing a robust HILIC method is strongly justified and will likely yield a superior final assay. Both methods, when properly developed and validated, can provide accurate and reliable data for the quantification of this compound in biological matrices.

References

A Researcher's Guide to the Regioselective Nitration of 1-Methyluracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 1-Methyluracil, a fundamental pyrimidine derivative, serves as a crucial starting material for a variety of therapeutic agents. The introduction of a nitro group into its structure opens avenues for further chemical modifications, making the regioselectivity of this nitration a critical parameter to control. This guide provides an in-depth comparison of established methods for the nitration of 1-methyluracil, offering detailed experimental protocols, supporting spectroscopic data, and a mechanistic rationale to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Nitration: C5 vs. N3 Regioselectivity

The nitration of 1-methyluracil presents a fascinating case of regioselectivity dictated by the choice of nitrating agent and reaction conditions. The two primary products are 1-methyl-5-nitrouracil and 1-methyl-3-nitrouracil. The former results from electrophilic substitution on the pyrimidine ring, while the latter arises from N-nitration. This guide will dissect the methodologies to selectively obtain each isomer.

Method 1: Direct C5-Nitration with Fuming Nitric Acid

Direct nitration at the C5 position of 1-methyluracil is the more conventional electrophilic aromatic substitution pathway. This approach leverages a potent nitrating agent to directly functionalize the carbon backbone of the molecule.

Mechanistic Rationale: Electronic and Steric Influences

The regioselectivity of electrophilic attack on the 1-methyluracil ring is governed by a combination of electronic and steric factors. The uracil ring is an electron-deficient system, but the nitrogen atoms, particularly N1 and N3, possess lone pairs that can donate electron density into the ring through resonance. The methyl group at the N1 position is a weak electron-donating group through induction.

The C5 position is the most electron-rich carbon in the ring, making it the most susceptible to electrophilic attack. The resonance structures of 1-methyluracil show a buildup of negative charge at the C5 position, thereby activating it towards electrophiles like the nitronium ion (NO₂⁺). The carbonyl groups at C2 and C4 are strongly electron-withdrawing, deactivating the adjacent positions. Steric hindrance from the methyl group at N1 and the carbonyl at C2 can also influence the approach of the electrophile, further favoring attack at the less hindered C5 position.[1][2][3][4]

Figure 1. C5-Nitration Workflow.

Experimental Protocol: C5-Nitration

This protocol is adapted from established literature procedures for the direct nitration of uracil derivatives.[5]

Materials:

  • 1-Methyluracil

  • Fuming nitric acid (≥90%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 1-methyluracil in a minimal amount of fuming nitric acid at 0 °C using an ice bath.

  • Stir the suspension vigorously to ensure good mixing.

  • Allow the reaction to proceed at 0 °C for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Expected Yield: 80-85%[5]

Method 2: N3-Nitration and Subsequent Rearrangement

An alternative strategy involves a milder nitrating agent that favors N-nitration, followed by an acid-catalyzed rearrangement to the thermodynamically more stable C5-nitro isomer.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The use of copper(II) nitrate in acetic anhydride generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated from fuming nitric acid.[6][7] Under these milder conditions, the kinetically favored product is the N3-nitro derivative, 1-methyl-3-nitrouracil. The N3 position is sterically accessible and the lone pair on the nitrogen is available for attack.

However, the N-nitro bond is relatively weak and can undergo cleavage under strongly acidic conditions. In the presence of concentrated sulfuric acid, the N-nitro group is cleaved, and the resulting nitronium ion can then attack the more electron-rich C5 position, leading to the thermodynamically favored this compound. This rearrangement highlights the principle of kinetic versus thermodynamic product control in organic synthesis.[5]

References

A Comparative Guide: The Influence of the C5-Methyl Group on the Physicochemical and Biological Properties of the Uracil Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C5 Substitution in Uracil Analogs

The pyrimidine uracil is a fundamental component of ribonucleic acid (RNA), where it forms a base pair with adenine.[1][2] Its scaffold, however, is also a cornerstone in medicinal chemistry, serving as a template for a vast array of therapeutic agents. The C5 position of the uracil ring is a critical locus for substitution, as modifications at this site can dramatically alter the molecule's physicochemical properties, metabolic stability, and biological activity.

This guide provides an in-depth comparison of two key C5-substituted uracils: 5-nitrouracil and thymine (5-methyluracil). 5-nitrouracil features a potent electron-withdrawing nitro group (-NO₂), while thymine, the natural DNA counterpart to uracil, possesses a weakly electron-donating methyl group (-CH₃).[1][3] By juxtaposing these two molecules against the parent uracil structure, we can elucidate the profound and often opposing effects of the methyl group on the properties of the pyrimidine ring. This analysis is crucial for researchers in drug development, providing insights into how strategic C5 substitution can be used to modulate acidity, solubility, stability, and ultimately, biological function.

Part 1: Comparative Analysis of Physicochemical Properties

The introduction of a functional group at the C5 position directly influences the electron distribution within the pyrimidine ring, impacting key physicochemical parameters. The nitro group in 5-nitrouracil acts as a strong resonance and inductive electron-withdrawing group, while the methyl group in thymine is a weak inductive electron-donating group.

Molecular Structure and Electronic Effects

The diagram below illustrates the structures of 5-nitrouracil and thymine, highlighting the key C5 substituent that defines their chemical character. The nitro group pulls electron density away from the ring, whereas the methyl group pushes electron density into the ring.

Caption: Molecular structures of 5-Nitrouracil and Thymine.

Acidity (pKa)

One of the most dramatic differences conferred by the C5 substituent is in the acidity of the N1 and N3 protons. Acidity is a critical factor in drug design as it governs the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and binding affinity to biological targets.

  • 5-Nitrouracil: The potent electron-withdrawing nature of the nitro group stabilizes the negative charge of the conjugate base upon deprotonation. This results in a significantly lower pKa, making 5-nitrouracil a much stronger acid than uracil or thymine.[4] The experimental pKa value for 5-nitrouracil primarily corresponds to deprotonation from the N1 position.[4]

  • Thymine: The methyl group is weakly electron-donating, having a minimal impact on the acidity compared to a simple hydrogen atom in uracil. The pKa of thymine is high, indicating it is a very weak acid that remains largely in its neutral, protonated form at physiological pH.[5] For thymine, deprotonation occurs preferentially at the N3 position.[4]

Solubility and Thermal Stability

While both molecules are solids at room temperature, their stability and solubility profiles show subtle but important differences.

  • Solubility: The water solubilities of 5-nitrouracil (3.61 g/L at 25°C) and thymine (3.82 g/L at 25°C) are surprisingly comparable.[6][7][8][9][10] Both compounds are also soluble in polar organic solvents like DMSO.[6][11]

  • Thermal Stability: Both compounds exhibit high thermal stability, with melting points well above 300°C, indicating strong intermolecular forces, such as hydrogen bonding, in their crystal lattices.[6][8][12] 5-nitrouracil is reported to decompose at temperatures above 288°C.[6][7]

The table below provides a quantitative comparison of these key properties.

Property5-NitrouracilThymine (5-Methyluracil)Uracil (Reference)
Molecular Formula C₄H₃N₃O₄[6][12]C₅H₆N₂O₂[13]C₄H₄N₂O₂[13]
Molecular Weight 157.08 g/mol [6][12]126.11 g/mol [9][13]112.09 g/mol [13]
Appearance Off-white to pale yellow solid[7]White crystalline powder[9]Crystalline solid
Melting Point >300 °C (decomposes >288 °C)[6][7][12]316-317 °C[8]335 °C (decomposes)
Water Solubility 3.61 g/L (25 °C)[6][7][10]3.82 g/L (25 °C)[8][9]3.6 g/L (20 °C)
pKa ~5.19 (Predicted)[6][7]~9.7 - 9.9[8][14]~9.5

Part 2: Biological Implications and Reactivity

The distinct electronic properties endowed by the nitro and methyl groups translate directly into different biological roles and chemical reactivity.

Biological Stability and Function
  • Thymine: The presence of the methyl group in thymine is fundamental to the chemical stability of DNA.[3] It serves two primary roles:

    • Increased Resistance: It makes the molecule more resistant to oxidative damage and hydrolytic cleavage compared to uracil.[3]

    • Genetic Integrity: Cytosine can spontaneously deaminate to form uracil. In DNA, repair enzymes recognize uracil as foreign and replace it. If uracil were a normal DNA base, this repair system would be unable to distinguish between a legitimate uracil and one arising from cytosine damage, leading to mutations.[3][15] The methyl group on thymine acts as a unique tag, resolving this ambiguity.[15]

  • 5-Nitrouracil: As a synthetic analog, 5-nitrouracil is not a component of natural nucleic acids. Its high reactivity and structural similarity to natural pyrimidines have led to its investigation as a potential therapeutic agent, including as an antineoplastic (anti-cancer) agent.[7] The electron-deficient ring is more susceptible to nucleophilic attack, which could be a mechanism for its biological activity. It also serves as a key synthetic precursor for other modified uracils, such as 5-aminouracil, which have been explored for various chemotherapeutic properties.[16][17]

Chemical Reactivity

The C5 substituent governs the reactivity of the C6 position. The electron-withdrawing nitro group makes the C6 position of 5-nitrouracil more electrophilic and thus more susceptible to attack by nucleophiles. Conversely, the electron-donating methyl group in thymine makes its C6 position less reactive towards nucleophiles. This difference in reactivity is a key consideration in the synthetic manipulation of these scaffolds.

Part 3: Experimental Protocols

To provide a practical context for this guide, we present validated methodologies for the synthesis of 5-nitrouracil and the determination of pKa values, a critical parameter discussed extensively above.

Protocol 1: Synthesis of 5-Nitrouracil

This protocol describes the direct nitration of uracil. The causality behind this experimental choice is the need for a strong acidic medium to generate the nitronium ion (NO₂⁺), the active electrophile, which then attacks the electron-rich uracil ring.

Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Nitric Acid (HNO₃, 70%)

  • Ice water

  • Beaker, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Prepare the Nitrating Mixture: In a beaker placed in an ice bath, carefully and slowly add 5.34 mL of 70% nitric acid drop-wise to 19.7 mL of 98% sulfuric acid with continuous stirring. Ensure the temperature does not exceed 50°C.[6]

  • Addition of Uracil: To the stirred nitrating mixture, add 7.20 g of uracil in small portions. Maintain vigorous stirring and control the addition rate to keep the reaction temperature below 50°C.[6][7]

  • Reaction: Once the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours.[6][7]

  • Quenching and Precipitation: Cool the reaction mixture to below room temperature using an ice bath. Carefully quench the reaction by pouring it into 38 mL of ice water. A white precipitate of 5-nitrouracil will form.[6][7]

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold ice water to remove residual acid. Dry the product under reduced pressure at 55°C to yield 5-nitrouracil as a white solid.[6][7]

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated (neutral) and deprotonated (anionic) forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

References

A Comparative Analysis of the Anticancer Efficacy of Novel Uracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Evolving Landscape of Uracil in Cancer Therapy

Uracil and its analogs have long been a cornerstone of cancer chemotherapy. The prototypical example, 5-Fluorouracil (5-FU), has been a first-line treatment for various solid tumors, including colorectal and breast cancers, for decades.[1][2] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[3][4][5] By creating a "thymineless death," 5-FU selectively targets rapidly proliferating cancer cells.

However, the clinical utility of 5-FU is often hampered by issues of toxicity and the development of drug resistance.[3][4] This has spurred significant research into the development of novel uracil derivatives with improved therapeutic indices. A prominent strategy in this endeavor is the creation of hybrid molecules, which involves coupling the uracil scaffold with other pharmacologically active moieties to enhance anticancer activity, improve selectivity, and overcome resistance mechanisms.[2] This guide will provide a comparative overview of three such promising classes of uracil derivatives: pyran-based derivatives, uracil-coumarin hybrids, and uracil-triazole conjugates.

Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency

The in vitro cytotoxicity of novel uracil derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this evaluation. Below, we present a comparative summary of the IC50 values for representative compounds from each class against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyran-based Compound 7HepG2 (Liver)Data not specified, but showed significant inhibition[6]
Compound 9HepG2 (Liver)Data not specified, but showed significant inhibition[6]
Compound 7SKOV3 (Ovarian)Data not specified, but showed significant inhibition[6]
Compound 9SKOV3 (Ovarian)Data not specified, but showed significant inhibition[6]
Uracil-Coumarin Hybrid Compound 9aHCT116 (Colon)24.19 ± 1.39[7]
Compound A-2MCF-7 (Breast)1.55 (GI50)[8]
Uracil-Triazole Conjugate Compound 13jA549 (Lung)1.18[4]
Compound 13jOVCAR-3 (Ovarian)Not specified, but showed excellent activity[4]
Compound 13jSGC-7901 (Gastric)Not specified, but showed excellent activity[4]
Compound 13jHepG2 (Liver)Not specified, but showed excellent activity[4]
Reference 5-FluorouracilA549 (Lung)19.66[3]
5-FluorouracilMCF-7 (Breast)11.79[3]
5-FluorouracilHepG2 (Liver)10.32[3]

Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The anticancer activity of uracil derivatives is underpinned by their ability to interfere with critical cellular processes, primarily DNA synthesis, cell cycle progression, and the induction of programmed cell death (apoptosis).

Targeting the Engine of DNA Synthesis: Thymidylate Synthase Inhibition

Many novel uracil derivatives are rationally designed to inherit and improve upon the primary mechanism of 5-FU: the inhibition of thymidylate synthase (TS).[9][10] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, a rate-limiting step in DNA synthesis.[1][9] By binding to the active site of TS, these uracil analogs act as competitive inhibitors, depleting the cellular pool of dTMP and leading to the cessation of DNA replication.

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of uracil derivatives against human thymidylate synthase (hTS).

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA), a stock solution of the test compound in DMSO, a solution of dUMP, and a solution of the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

  • Enzyme Reaction: In a 96-well plate, combine the assay buffer, recombinant hTS enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding dUMP and CH2THF.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quantification: Measure the conversion of dUMP to dTMP using a suitable method, such as spectrophotometry, by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH in a coupled enzyme system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Thymidylate_Synthase_Inhibition

Triggering Cellular Self-Destruction: Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. Several novel uracil derivatives have been shown to be potent inducers of apoptosis.[4][8] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism engaged by these compounds. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][11][12][13][14] Uracil derivatives can shift the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9 and effector caspase-3.[8][15][16][17][18]

Experimental Workflow: Assessing Apoptosis

A multi-pronged approach is essential to confirm the induction of apoptosis and elucidate the underlying mechanisms.

Apoptosis_Workflow

Detailed Protocols:

  • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol can be found in resources from ATCC and Abcam.[19][20]

  • Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity. Standardized protocols are available from various suppliers like Bio-Techne, Thermo Fisher Scientific, and Abcam.[1][9][21][22]

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key apoptotic proteins, such as cleaved caspases and members of the Bcl-2 family. Detailed guidance on western blotting for apoptosis can be found on the websites of Abcam and Bio-Rad.[10][23]

Intrinsic_Apoptosis_Pathway

Halting the Cell Division Cycle: G2/M Phase Arrest

In addition to inducing apoptosis, many uracil derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[2][3][5][24] The G2/M checkpoint is a common target, preventing cells from entering mitosis.[24][25][26][27][28] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some derivatives have been shown to down-regulate the expression of cyclin D1 and cyclin E, which are crucial for the G1/S transition, ultimately leading to a G1/S phase arrest.[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the uracil derivative of interest at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.

  • Data Interpretation: Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

G2M_Arrest_Pathway

Structure-Activity Relationship (SAR): Designing More Potent Anticancer Agents

The development of novel uracil derivatives is guided by an understanding of their structure-activity relationship (SAR), which describes how the chemical structure of a molecule influences its biological activity.[23][29] For example, in the case of uracil-coumarin hybrids, the nature and position of substituents on both the uracil and coumarin rings, as well as the length of the linker connecting them, can significantly impact their anticancer potency.[23] Systematic modifications of the lead compounds and subsequent biological evaluation are crucial for optimizing their efficacy and selectivity.

Conclusion and Future Directions

The field of uracil-based anticancer drug discovery continues to be a vibrant area of research. The development of novel derivatives, particularly through the hybrid molecule approach, has yielded compounds with potent in vitro and, in some cases, in vivo anticancer activity.[21][22] These next-generation uracil derivatives often exhibit improved efficacy and potentially reduced toxicity compared to traditional fluoropyrimidines.

Future research should focus on:

  • Comprehensive Preclinical Evaluation: Conducting head-to-head comparative studies of the most promising derivatives in a standardized panel of cancer cell lines (such as the NCI-60 panel) to obtain more directly comparable data.[30][31][32]

  • In-depth Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action and identify potential biomarkers of response.

  • In Vivo Efficacy and Safety Profiling: Evaluating the antitumor activity and toxicity of lead compounds in relevant animal models to assess their therapeutic potential for clinical translation.

By continuing to explore the rich chemical space of uracil derivatives, the scientific community is well-positioned to develop novel and more effective therapies for the treatment of cancer.

References

A Comparative Guide to the Electronic Properties of Nitrouracils: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the nuanced electronic characteristics of molecules can dictate their biological activity and application potential. Nitrouracils, a class of substituted uracil derivatives, are of significant interest due to their diverse applications, including their roles as potential radiosensitizers and intermediates in organic synthesis. Understanding the subtle yet critical differences in their electronic properties, particularly between isomers like 5-nitrouracil and 6-nitrouracil, is paramount for the rational design of novel therapeutic agents and functional materials.

This guide provides an in-depth comparison of the electronic properties of nitrouracils, primarily focusing on 5-nitrouracil and 6-nitrouracil, through the lens of Density Functional Theory (DFT). As a senior application scientist, the goal is to not only present comparative data but also to elucidate the underlying quantum chemical principles and provide a practical framework for researchers to conduct similar analyses.

The Significance of Isomeric Distinction: 5-Nitrouracil vs. 6-Nitrouracil

The position of the nitro group on the uracil ring profoundly influences the molecule's electron distribution, and consequently, its reactivity, stability, and intermolecular interactions. 5-nitrouracil has been the subject of more extensive research, with studies highlighting its polarizable nature and significant permanent electric dipole moment.[1] In contrast, the electronic landscape of 6-nitrouracil is less explored, necessitating a comparative theoretical approach to bridge this knowledge gap.

A critical aspect to consider is the tautomerism in these molecules. Uracil and its derivatives can exist in different tautomeric forms, and the relative stability of these forms can be influenced by substitution and the surrounding environment.[2][3] DFT calculations are instrumental in identifying the most stable tautomers and their respective electronic properties. For instance, in substituted uracils, the presence of electron-withdrawing groups like the nitro group can significantly affect tautomeric equilibria.[4]

Unveiling Electronic Properties with DFT: A Methodological Overview

Density Functional Theory has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[5] The choice of functional and basis set is crucial for obtaining reliable results. For nitroaromatic compounds, hybrid functionals such as B3LYP are often employed, as they incorporate a portion of exact Hartree-Fock exchange, providing a better description of electron correlation effects.[6] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately model the electronic distribution, especially for anions and systems with diffuse electrons.

Key Electronic Descriptors

To comprehensively compare the electronic properties of nitrouracil isomers, we focus on several key quantum chemical descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It influences solubility, intermolecular forces, and interactions with biological receptors.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Comparative Analysis of 5-Nitrouracil and 6-Nitrouracil

Below is a table summarizing the anticipated trends in the electronic properties of the most stable tautomers of 5-nitrouracil and 6-nitrouracil, based on established principles and data from related DFT studies.

Electronic Property5-Nitrouracil (Anticipated)6-Nitrouracil (Anticipated)Rationale
HOMO Energy Lower (more negative)Higher (less negative)The stronger electron-withdrawing effect of the nitro group at the 5-position stabilizes the HOMO to a greater extent.
LUMO Energy LowerHigherThe LUMO is significantly stabilized by the electron-withdrawing nitro group, with a more pronounced effect at the 5-position.
HOMO-LUMO Gap SmallerLargerThe greater stabilization of the LUMO in 5-nitrouracil is expected to lead to a smaller energy gap compared to 6-nitrouracil.
Dipole Moment HigherLowerThe more pronounced charge separation due to the stronger inductive and resonance effects of the 5-nitro group will likely result in a larger dipole moment.[1]
Acidity (pKa) Lower (more acidic)Higher (less acidic)The enhanced electron-withdrawing nature of the 5-nitro group will increase the acidity of the N-H protons.

Visualizing the Molecular Landscape

To better understand the distribution of electrons and reactive sites, we can visualize the molecular structures and their Frontier Molecular Orbitals and Molecular Electrostatic Potential maps.

Molecular Structures

G cluster_5NU 5-Nitrouracil cluster_6NU 6-Nitrouracil (Hypothetical Structure) 5NU 6NU

Caption: Ball-and-stick models of 5-nitrouracil and a hypothetical structure of 6-nitrouracil.

Frontier Molecular Orbitals (FMOs)

The FMOs illustrate the regions where the highest energy electrons reside (HOMO) and where an incoming electron would most likely be accommodated (LUMO).

FMOs cluster_5NU 5-Nitrouracil cluster_6NU 6-Nitrouracil 5NU_HOMO HOMO (Lower Energy) 5NU_LUMO LUMO (Lower Energy) 5NU_HOMO->5NU_LUMO Smaller Energy Gap 6NU_HOMO HOMO (Higher Energy) 6NU_LUMO LUMO (Higher Energy) 6NU_HOMO->6NU_LUMO Larger Energy Gap MEP Note: Actual MEP plots require DFT calculations. These are illustrative representations. cluster_5NU_MEP MEP of 5-Nitrouracil cluster_6NU_MEP Predicted MEP of 6-Nitrouracil 5NU_MEP_IMG 5NU_MEP_Key Red: High Electron Density Blue: Low Electron Density 6NU_MEP_IMG 6NU_MEP_Key Red: High Electron Density Blue: Low Electron Density DFT_Workflow start Start: Define Molecular Structure geom_opt 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc 2. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc single_point 3. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->single_point property_calc 4. Property Calculations (HOMO/LUMO, MEP, Dipole Moment, NBO) single_point->property_calc solvation 5. Solvation Model (Optional) (e.g., PCM, SMD) property_calc->solvation analysis 6. Data Analysis and Visualization solvation->analysis

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-5-nitrouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced fields of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 1-Methyl-5-nitrouracil, a derivative of the pyrimidine base uracil, represents one such compound with potential applications in medicinal chemistry. However, beyond its synthesis and utility, the responsible management and disposal of this and similar compounds are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its anticipated chemical properties.

I. Hazard Assessment and Chemical Profile of this compound

Presumed Hazard Profile:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.[1]Uracil and its derivatives can be absorbed through various routes and may exhibit systemic toxicity. The toxicological properties have not been fully investigated.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Many substituted uracils are known to be irritants upon skin contact.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Direct contact with the eyes is likely to cause significant irritation.[2][3][4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1]The nitro group can impart energetic properties. Avoid contact with strong oxidants to prevent vigorous reactions.
Hazardous Decomposition Products Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]Combustion of nitrogen-containing organic compounds typically yields NOx.
II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or airborne particles.

  • Skin and Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

III. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

IV. Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this compound be disposed of in the general trash or down the drain.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. In particular, keep it segregated from strong oxidizing agents.

Step 2: Secure Storage

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the EHS department or a contracted hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a chemical fume hood A->B C Segregate this compound waste B->C D Place in a labeled, sealed, and compatible container C->D E Store in a designated, secure, and ventilated area D->E F Use secondary containment E->F G Contact Environmental Health & Safety (EHS) F->G H Complete waste disposal documentation G->H I Arrange for professional waste pickup H->I

Caption: Workflow for the safe disposal of this compound.

V. Causality Behind Disposal Choices

The procedural steps outlined in this guide are dictated by the inherent, albeit presumed, hazards of this compound. The segregation and professional disposal as hazardous waste are necessary due to its potential irritant properties and the unknown long-term environmental and health effects. The nitro functional group is a key structural feature that warrants caution, as nitrated organic compounds can be energetic and may have specific disposal requirements to ensure safety. Incineration by a licensed facility is a common and effective method for the destruction of such organic compounds, as it is designed to handle the potentially toxic combustion byproducts like NOx in an environmentally sound manner.

VI. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure that their work is conducted with the highest standards of safety and professionalism. Always consult your institution's specific waste disposal protocols and EHS department for guidance.

References

Guardian Protocol: A Comprehensive Safety and Handling Guide for 1-Methyl-5-nitrouracil

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Methyl-5-nitrouracil. As researchers and drug development professionals, our foremost responsibility is to cultivate a culture of safety that protects ourselves, our colleagues, and our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and intuitive understanding of the necessary precautions. The toxicological properties of this compound have not been fully investigated; therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance.

Hazard Analysis: Understanding the Risks of this compound

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Mutagenicity: As a nitrated aromatic compound and a uracil derivative, there is a potential for mutagenicity. Uracil derivatives can be incorporated into nucleic acids, and the nitro group is a well-known structural alert for mutagenicity. Therefore, it is prudent to handle this compound as a potential mutagen.

  • Reactivity: Nitrated organic compounds can be reactive and may have explosive properties under certain conditions (e.g., heat, shock, or friction). While there is no specific data on this compound, this potential hazard should not be overlooked.

Hazard ClassAnticipated EffectPrimary Routes of Exposure
Skin Irritant Redness, inflammation, and discomfort upon contact.Dermal contact
Eye Irritant Serious eye irritation, potentially leading to damage.Ocular contact
Respiratory Irritant Irritation of the nose, throat, and respiratory tract.Inhalation of dust
Potential Mutagen May cause genetic mutations.Inhalation, dermal contact, ingestion
Potential Reactivity May be unstable at elevated temperatures.Heat, shock, friction

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.

Engineering Controls: The Foundation of Safety

All manipulations of solid this compound that could generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particles. Ensure the sash is positioned as low as possible to maximize containment. A safety shower and eyewash station must be readily accessible.[1][2]

Primary Protective Gear
  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times in the laboratory.[1][2] A face shield should be worn over safety goggles when there is a significant risk of splashing.

  • Hand Protection: Due to the potential for skin irritation and absorption, selecting the correct gloves is critical. For handling nitrated organic compounds, Butyl rubber gloves are recommended as they provide good protection against a wide variety of chemicals, including nitro-compounds.[4] If Butyl gloves are not available, double-gloving with nitrile gloves (minimum 8 mil thickness) can provide an alternative, though breakthrough times may be shorter.[5] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Disposable coveralls can provide an additional layer of protection, especially during large-scale operations or when there is a high risk of contamination.[6]

  • Respiratory Protection: When working outside of a fume hood or if there is a potential for dust generation that cannot be controlled by local exhaust ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (N95 or higher) is required.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat/Coveralls don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 dof1 1. Gloves dof2 2. Goggles/Face Shield dof1->dof2 dof3 3. Lab Coat/Coveralls dof2->dof3 dof4 4. Respirator dof3->dof4

Caption: PPE Donning and Doffing Workflow

Operational Plan for Safe Handling

A systematic and meticulous approach is paramount when working with this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Before weighing, ensure the analytical balance is clean and certified. Place a weigh boat or appropriate container on the balance.

  • Containment: To minimize dust dispersion, use a spatula to carefully transfer the solid. Avoid any actions that could generate airborne particles.

  • Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.

During the Experiment
  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

  • Storage: When not in use, store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

Spill Management and Decontamination

Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep the material into a labeled, sealed container for hazardous waste. Avoid creating dust. For a liquid spill, use an absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a legal and ethical responsibility.

Waste Segregation and Collection

All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal of Unused this compound

Unused or expired this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal. Typically, this involves packaging the chemical in its original or a suitable, sealed container, and arranging for pickup by the EHS department.

Decontamination of Glassware

Glassware that has come into contact with this compound should be decontaminated before being returned to general use. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water, is a recommended practice. The rinse solvent must be collected as hazardous waste.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Disposal A Contaminated Materials (Gloves, Pipettes, etc.) D Segregate into Labeled Hazardous Waste Container A->D B Unused/Expired This compound E Package for EHS Pickup B->E C Contaminated Glassware F Triple Rinse with Solvent C->F I Dispose via Institutional EHS Procedures D->I E->I G Collect Rinse as Hazardous Waste F->G H Wash with Soap & Water F->H G->I

Caption: Waste Disposal Workflow

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitrouracil
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitrouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.